Vegfr-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H19ClN6O3S |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
3-[[5-chloro-2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]-N-hydroxythiophene-2-carboxamide |
InChI |
InChI=1S/C19H19ClN6O3S/c20-14-11-21-19(24-17(14)23-15-5-10-30-16(15)18(27)25-28)22-12-1-3-13(4-2-12)26-6-8-29-9-7-26/h1-5,10-11,28H,6-9H2,(H,25,27)(H2,21,22,23,24) |
InChI Key |
VBHAKJWIPATPSB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=C(SC=C4)C(=O)NO)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Dual Kinase Inhibitor EGFR/VEGFR2-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the dual kinase inhibitor EGFR/VEGFR2-IN-4, a quinazoline-based compound designed for the irreversible inhibition of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document summarizes its mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts and Mechanism of Action
EGFR/VEGFR2-IN-4, also identified as Compound 19 in seminal research, is a novel small molecule engineered to function as a dual irreversible inhibitor of two critical receptor tyrosine kinases implicated in tumor growth and angiogenesis.[1] Its design incorporates two distinct reactive centers, each targeting a non-conserved cysteine residue within the ATP-binding pockets of EGFR and VEGFR2, respectively.[1] This dual-targeting approach offers a promising strategy to overcome resistance mechanisms and enhance anti-cancer efficacy by simultaneously blocking pathways crucial for tumor cell proliferation and the formation of new blood vessels that supply tumors.[2][3]
The irreversible inhibition is achieved through the formation of covalent bonds with the target enzymes. Specifically, the molecule contains a 6-(4-(dimethylamino) crotonamide) Michael acceptor group that targets Cys-773 in EGFR, and a 4-(amino-[1]benzoquinone) moiety that targets Cys-1045 in VEGFR2. The covalent binding permanently deactivates the kinases, leading to a sustained biological effect.
Quantitative Inhibition Data
The inhibitory potency of EGFR/VEGFR2-IN-4 has been quantified through in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) against the target kinases.
| Target Kinase | IC50 (nM) | ATP Concentration | Reference |
| EGFR | 18.7 | 1 µM | |
| VEGFR-2 | 102.3 | 1 µM |
Signaling Pathways and Inhibition
The dual inhibition of EGFR and VEGFR2 by EGFR/VEGFR2-IN-4 disrupts key signaling cascades that drive cancer progression.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central to regulating cell proliferation, survival, and differentiation. Irreversible inhibition of EGFR by EGFR/VEGFR2-IN-4 at Cys-773 blocks the autophosphorylation of the kinase domain, thereby preventing the activation of these downstream signaling cascades.
EGFR Signaling Pathway Inhibition.
VEGFR2 Signaling Pathway
VEGFR2 is the primary mediator of the angiogenic effects of VEGF. Upon VEGF binding, VEGFR2 dimerizes and autophosphorylates, activating downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways in endothelial cells. These pathways stimulate endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels. EGFR/VEGFR2-IN-4's targeting of Cys-1045 in VEGFR2 blocks these pro-angiogenic signals.
VEGFR2 Signaling Pathway Inhibition.
Experimental Protocols
The following are detailed methodologies for the key in vitro kinase assays used to characterize EGFR/VEGFR2-IN-4. These protocols are based on established methods for irreversible kinase inhibitors.
In Vitro EGFR and VEGFR2 Kinase Inhibition Assays
These assays are designed to measure the enzymatic activity of the respective kinases in the presence of the inhibitor to determine its potency. A time-resolved fluorescence resonance energy transfer (TR-FRET) format is a common high-throughput method.
Objective: To determine the IC50 value of EGFR/VEGFR2-IN-4 against EGFR and VEGFR2 kinases.
Materials:
-
Recombinant human EGFR and VEGFR2 kinase domains
-
Biotinylated substrate peptide (e.g., poly-Glu-Tyr)
-
ATP (Adenosine triphosphate)
-
EGFR/VEGFR2-IN-4 (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC)
-
384-well low-volume plates
-
Plate reader capable of time-resolved fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of EGFR/VEGFR2-IN-4 in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the kinase and biotinylated substrate peptide in the assay buffer to their optimal working concentrations.
-
Reaction Initiation: In a 384-well plate, add the inhibitor solution, followed by the enzyme solution. Incubate for a pre-determined time (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
Kinase Reaction: Initiate the kinase reaction by adding a solution of ATP and biotinylated substrate peptide. The final ATP concentration should be at or near the Km value for each enzyme (e.g., 1 µM).
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA and the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).
-
Final Incubation: Incubate the plate for at least 60 minutes at room temperature to allow for the binding of the detection reagents to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
An In-depth Technical Guide on the Dual Irreversible Kinase Inhibitor: EGFR/VEGFR2-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and relevant experimental data for the dual irreversible kinase inhibitor, EGFR/VEGFR2-IN-4. The information is intended for researchers, scientists, and professionals involved in the field of drug discovery and development, with a focus on oncology and signal transduction.
Chemical Structure and Properties
EGFR/VEGFR2-IN-4, also referred to as compound 19 in seminal literature, is a quinazoline-based small molecule designed to function as a dual irreversible inhibitor of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2]
Chemical Structure:
-
IUPAC Name: (E)-4-(Dimethylamino)-N-(4-((2,4-dioxo-1,4-dihydrobenzo[d][1][3]oxazin-6-yl)amino)-7-ethoxyquinazolin-6-yl)but-2-enamide
-
CAS Number: 870962-74-6[1]
-
Molecular Formula: C₂₉H₂₉N₅O₅
-
Molecular Weight: 527.57 g/mol
-
SMILES: CCOC1=CC2=C(C=C1NC(=O)C=CC(=O)N(C)C)N=CN=C2NC3=CC(=O)C4=C(O)C=CC=C4O3
The molecule incorporates two distinct reactive centers. A 6-(4-(dimethylamino) crotonamide) Michael acceptor group is designed to target Cys-773 in the ATP binding pocket of EGFR, while a 4-(amino-benzoquinone) moiety is intended to target Cys-1045 in VEGFR-2. This dual-targeting mechanism via covalent modification classifies EGFR/VEGFR2-IN-4 as a dual irreversible inhibitor.
Quantitative Data: Inhibitory Activity
The inhibitory potency of EGFR/VEGFR2-IN-4 against its target kinases has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) | ATP Concentration | Reference |
| EGFR | 18.7 | 1 µM | |
| VEGFR-2 | 102.3 | 1 µM |
The dependence of the IC50 values on the ATP concentration in the assays suggests an irreversible mode of inhibition for both kinases.
Signaling Pathways
EGFR and VEGFR-2 are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and angiogenesis. Their signaling pathways are complex and interconnected, and their dysregulation is a hallmark of many cancers.
EGFR Signaling Pathway
Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is central to cell survival and growth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual irreversible kinase inhibitors: quinazoline-based inhibitors incorporating two independent reactive centers with each targeting different cysteine residues in the kinase domains of EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Vegfr-IN-4 (CAS: 870962-74-6): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-IN-4, with the Chemical Abstracts Service (CAS) number 870962-74-6, is a potent, irreversible dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a member of the quinazoline-based class of kinase inhibitors, it represents a targeted therapeutic strategy against key signaling pathways implicated in tumor growth, proliferation, and angiogenesis. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, inhibitory activity, and relevant experimental contexts.
Core Data Summary
The primary quantitative data available for this compound pertains to its in vitro inhibitory activity against its target kinases.
| Target | IC50 (nM) | ATP Concentration |
| EGFR | 18.7 | 1 µM |
| VEGFR-2 | 102.3 | 1 µM |
Table 1: In vitro inhibitory activity of this compound.
Mechanism of Action
This compound is designed as a dual irreversible inhibitor, targeting specific cysteine residues within the ATP-binding pockets of both EGFR and VEGFR-2. This covalent modification leads to a prolonged and potent inhibition of kinase activity. The molecule incorporates two independent reactive centers, a quinazoline core that interacts with the hinge region of the kinase domain and a reactive moiety that forms a covalent bond with a non-conserved cysteine residue.
The inhibition of EGFR and VEGFR-2 disrupts downstream signaling cascades crucial for cancer cell proliferation and angiogenesis.
VEGFR-2 Signaling Pathway and Inhibition
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis. This compound irreversibly binds to the kinase domain of VEGFR-2, preventing ATP binding and subsequent autophosphorylation, thereby blocking the entire downstream signaling cascade.
Synthesis
A detailed, step-by-step synthesis protocol for this compound (also referred to as compound 19 in some literature) is not publicly available. However, based on the general synthesis schemes for similar quinazoline-based irreversible inhibitors, a representative synthetic workflow can be proposed. The synthesis generally involves the construction of the substituted quinazoline core, followed by the introduction of the aniline moiety and the reactive Michael acceptor group.
Representative Synthetic Workflow
Disclaimer: This represents a generalized workflow. The specific reagents, reaction conditions, and purification methods for the synthesis of this compound have not been disclosed in publicly available literature.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not available. The following are representative protocols for key assays used in the evaluation of similar kinase inhibitors.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method for determining the IC50 of an irreversible inhibitor.
-
Reagents and Materials:
-
Recombinant human EGFR and VEGFR-2 kinase domains.
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
This compound (dissolved in DMSO).
-
ATP (with [γ-³²P]ATP for radiometric detection or cold ATP for other detection methods).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
96-well plates.
-
Detection system (e.g., scintillation counter, fluorescence plate reader).
-
-
Procedure: a. Prepare a serial dilution of this compound in the kinase assay buffer. b. In a 96-well plate, add the kinase, substrate peptide, and the diluted this compound or DMSO (vehicle control). c. Pre-incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation. d. Initiate the kinase reaction by adding ATP (at a concentration of 1 µM, as specified in the reported data). e. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). f. Terminate the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane). g. Quantify the substrate phosphorylation using the chosen detection method. h. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. i. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (Representative Protocol)
This protocol outlines a general method to assess the anti-proliferative effects of an inhibitor on cancer cell lines.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., A431 for EGFR, HUVEC for VEGFR-2).
-
Cell culture medium and supplements.
-
This compound (dissolved in DMSO).
-
Cell proliferation reagent (e.g., MTT, WST-1).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare a serial dilution of this compound in the cell culture medium. c. Replace the medium in the wells with the medium containing the diluted this compound or DMSO (vehicle control). d. Incubate the cells for a specified period (e.g., 72 hours). e. Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions. f. Measure the absorbance or fluorescence using a microplate reader. g. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. h. Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.
Pharmacokinetics, Pharmacodynamics, and In Vivo Studies
There is no publicly available data on the pharmacokinetics, pharmacodynamics, or in vivo efficacy of this compound. Studies on other quinazoline-based irreversible kinase inhibitors suggest that these compounds can exhibit a range of pharmacokinetic profiles, and their long duration of action is often attributed to the irreversible nature of their binding to the target kinases. Further preclinical studies would be required to characterize the absorption, distribution, metabolism, and excretion (ADME) properties and the in vivo anti-tumor activity of this compound.
Clinical Trials
There is no information available in the public domain regarding any clinical trials involving this compound.
Conclusion
This compound is a potent dual irreversible inhibitor of EGFR and VEGFR-2 with demonstrated in vitro activity. Its mechanism of action, targeting key oncogenic and angiogenic pathways, makes it a compound of interest for cancer research. However, a comprehensive understanding of its therapeutic potential is limited by the lack of publicly available data on its synthesis, pharmacokinetics, pharmacodynamics, and in vivo efficacy. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in this and similar dual kinase inhibitors. Further investigation is warranted to fully elucidate the preclinical and potential clinical profile of this compound.
Vegfr-IN-4: A Technical Guide to its Inhibition of EGFR and VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the inhibitory activity of Vegfr-IN-4 against two key receptor tyrosine kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document summarizes the inhibitor's potency, outlines representative experimental methodologies for determining inhibitory activity, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Inhibitory Potency of this compound
This compound, also identified as EGFR/VEGFR2-IN-4, is an irreversible inhibitor of both EGFR and VEGFR-2. The half-maximal inhibitory concentrations (IC50) are presented below.
| Target Kinase | This compound IC50 (nM) | ATP Concentration |
| EGFR | 18.7 | 1 µM |
| VEGFR-2 | 102.3 | 1 µM |
Table 1: IC50 values of this compound for EGFR and VEGFR-2.[1]
Experimental Protocols: Determination of IC50 Values
The following is a representative, detailed methodology for a biochemical kinase assay to determine the IC50 values of a test compound like this compound against EGFR and VEGFR-2. While the precise protocol used for this compound may vary, this outlines a standard and robust approach.
1. Principle of the Assay
The in vitro kinase assay measures the ability of a test compound to inhibit the enzymatic activity of a purified kinase (EGFR or VEGFR-2). This is typically achieved by quantifying the amount of a phosphorylated substrate produced in the presence of the kinase, ATP, and varying concentrations of the inhibitor. A common method involves a luminescence-based ATP detection assay, where the amount of ATP consumed in the phosphorylation reaction is measured. A decrease in ATP consumption corresponds to an increase in kinase inhibition.
2. Materials and Reagents
-
Kinases: Purified, recombinant human EGFR and VEGFR-2 kinase domains.
-
Substrates: A specific peptide or protein substrate for each kinase (e.g., Poly(Glu, Tyr) 4:1).
-
ATP: Adenosine triphosphate.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl2, MnCl2, DTT, and BSA.
-
Detection Reagent: A luminescence-based ATP detection kit (e.g., Kinase-Glo®).
-
Microplates: 96-well or 384-well white, opaque plates suitable for luminescence readings.
-
Plate Reader: A luminometer capable of reading the output from the detection reagent.
3. Assay Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a range of test concentrations. A typical 10-point, 3-fold dilution series is recommended to span a wide range of potential inhibitory activity.
-
-
Reaction Setup (in a 384-well plate format):
-
Add 1 µL of the diluted test compound or DMSO (as a vehicle control) to the appropriate wells of the microplate.
-
Prepare a master mix containing the kinase assay buffer, the respective kinase (EGFR or VEGFR-2), and its substrate.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the kinase assay buffer at a concentration relevant to the experimental conditions (e.g., 1 µM as specified for the this compound IC50 values).
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Equilibrate the luminescence-based ATP detection reagent to room temperature.
-
Add 5 µL of the detection reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate the plate at room temperature for a further 10-30 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
4. Data Analysis
-
Normalization:
-
The "high" signal (0% inhibition) is determined from the vehicle control wells (DMSO without inhibitor).
-
The "low" signal (100% inhibition) is determined from control wells with no kinase activity.
-
-
Calculation of Percent Inhibition:
-
Percent inhibition for each inhibitor concentration is calculated using the following formula:
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways initiated by the activation of EGFR and VEGFR-2.
Caption: Simplified EGFR Signaling Pathway.
Caption: Key VEGFR-2 Downstream Signaling Pathways.[2][3][4]
Experimental Workflow
The diagram below outlines the logical flow of a typical biochemical assay for determining the IC50 of an inhibitor.
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. promega.com [promega.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Erroneous Compound Identification: "Vegfr-IN-4" is an EGFR Inhibitor, Not a VEGFR Inhibitor
An in-depth review has revealed that the compound designated "Vegfr-IN-4" is, in fact, an inhibitor of the Epidermal Growth Factor Receptor (EGFR), not the Vascular Endothelial Growth Factor Receptor (VEGFR) as its name might suggest. This crucial distinction necessitates a shift in focus for researchers, scientists, and drug development professionals interested in its downstream signaling effects.
This compound, also identified as Compound 6e, has demonstrated potent antiproliferative activity against the HCC827 non-small cell lung cancer cell line, exhibiting a half-maximal inhibitory concentration (IC50) of 24.6 nM.[1] However, a comprehensive search of available scientific literature did not yield specific data on the downstream signaling effects of this particular compound.
Given the misidentification of the target for "this compound," this guide will instead provide a detailed technical overview of the downstream signaling effects of a well-characterized and clinically relevant VEGFR inhibitor, Axitinib . This will serve the intended audience's interest in VEGFR-mediated signaling pathways.
An In-Depth Technical Guide to the Downstream Signaling Effects of Axitinib
Audience: Researchers, scientists, and drug development professionals.
Introduction to Axitinib
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that primarily targets VEGFR-1, VEGFR-2, and VEGFR-3.[2][3] These receptors are critical mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.[2][4] By binding to the ATP-binding site of these receptors, axitinib inhibits their phosphorylation and subsequent activation, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
Quantitative Data on Axitinib's Inhibitory Activity
Axitinib has been shown to be a highly potent inhibitor of VEGFRs. The following table summarizes its inhibitory concentrations against various kinases.
| Target | IC50 (nM) | Cell Line/System |
| VEGFR-1 | 0.1 | Porcine Aortic Endothelial Cells |
| VEGFR-2 | 0.2 | Porcine Aortic Endothelial Cells |
| VEGFR-3 | 0.1-0.3 | Porcine Aortic Endothelial Cells |
| PDGFRβ | 1.6 | Porcine Aortic Endothelial Cells |
| c-Kit | 1.7 | Cellular Phosphorylation Assay |
Data compiled from publicly available sources.
Core Downstream Signaling Pathways Affected by Axitinib
Inhibition of VEGFRs by axitinib leads to the modulation of several key downstream signaling pathways that are crucial for angiogenesis and tumor cell survival.
3.1. PI3K/Akt Signaling Pathway:
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling cascade downstream of VEGFR-2 that promotes endothelial cell survival and proliferation. Upon VEGF binding, activated VEGFR-2 phosphorylates and activates PI3K, which in turn activates Akt. Axitinib's inhibition of VEGFR-2 phosphorylation prevents the activation of this pathway.
3.2. PLCγ/PKC/MAPK (ERK1/2) Signaling Pathway:
The Phospholipase C gamma (PLCγ)/Protein Kinase C (PKC)/Mitogen-activated protein kinase (MAPK) pathway is another critical downstream effector of VEGFR-2 activation, primarily involved in endothelial cell proliferation and migration. Activated VEGFR-2 phosphorylates PLCγ, initiating a cascade that leads to the activation of ERK1/2. Axitinib effectively blocks this signaling cascade.
Visualization of Axitinib's Effect on Core Signaling Pathways:
Experimental Protocols
4.1. Cell Viability Assay (MTT Assay):
This protocol is used to assess the effect of axitinib on the viability of endothelial cells or tumor cells.
-
Cell Seeding: Seed cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of axitinib (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
4.2. Western Blot Analysis for Phosphorylated Proteins:
This protocol is used to determine the effect of axitinib on the phosphorylation status of downstream signaling proteins like Akt and ERK.
-
Cell Culture and Treatment: Culture cells (e.g., HUVECs) to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with axitinib at desired concentrations for 2 hours before stimulating with VEGF (e.g., 50 ng/mL) for 5-10 minutes.
-
Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of Akt and ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualization of the Western Blot Workflow:
Summary
Axitinib is a potent VEGFR inhibitor that exerts its anti-angiogenic effects by blocking key downstream signaling pathways, including the PI3K/Akt and PLCγ/PKC/MAPK cascades. Understanding these mechanisms is crucial for the rational design of cancer therapies and for the development of novel anti-angiogenic agents. The experimental protocols provided herein offer a framework for researchers to investigate the cellular and molecular effects of axitinib and other VEGFR inhibitors.
References
The Role of VEGFR Inhibition in Angiogenesis and Cell Proliferation: A Technical Guide Focused on Sorafenib
Disclaimer: Information regarding a specific molecule designated "Vegfr-IN-4" is not available in publicly accessible scientific literature. Therefore, this guide provides a comprehensive overview of the role of a well-characterized Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor, Sorafenib , in angiogenesis and cell proliferation. Sorafenib serves as a representative example to illustrate the principles, experimental methodologies, and therapeutic targeting of the VEGFR signaling pathway.
This technical guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways associated with VEGFR inhibition by Sorafenib.
Introduction to VEGFR Signaling and its Role in Cancer
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is crucial for tumor growth, providing tumors with the necessary oxygen and nutrients to expand and metastasize. The VEGF family of ligands binds to and activates VEGFRs, which are receptor tyrosine kinases. This activation triggers a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.
Sorafenib is an oral multi-kinase inhibitor that targets several key kinases involved in both tumor cell proliferation and angiogenesis.[1][3][4] Its mechanism of action includes the inhibition of VEGFR-1, VEGFR-2, and VEGFR-3, thereby disrupting the pro-angiogenic signaling cascade.
Quantitative Data: Sorafenib Inhibition Profile
Sorafenib exhibits potent inhibitory activity against a range of kinases. The half-maximal inhibitory concentration (IC50) values are crucial for understanding the compound's potency and selectivity.
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-1 | 26 | |
| VEGFR-2 | 90 | |
| VEGFR-3 | 20 | |
| PDGFR-β | 57 | |
| c-KIT | 68 | |
| FLT3 | 58 | |
| Raf-1 | 6 | |
| B-Raf | 22 | |
| B-Raf (V600E) | 38 | |
| RET | 43 |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the anti-angiogenic and anti-proliferative effects of Sorafenib.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.
Protocol:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, Sorafenib, assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), 96-well plates, detection antibody (e.g., anti-phosphotyrosine antibody conjugated to a reporter).
-
Procedure:
-
Add assay buffer to the wells of a 96-well plate.
-
Add Sorafenib at various concentrations to the wells. A DMSO control is included.
-
Add the VEGFR-2 kinase to the wells and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as an ELISA-based format with a phosphotyrosine-specific antibody.
-
Measure the signal (e.g., absorbance or fluorescence).
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the Sorafenib concentration and fitting the data to a sigmoidal dose-response curve.
Endothelial Cell Proliferation Assay
This assay assesses the effect of a compound on the proliferation of endothelial cells, a key process in angiogenesis.
Protocol:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Reagents and Materials: HUVECs, endothelial cell growth medium, Sorafenib, 96-well cell culture plates, a cell proliferation detection reagent (e.g., MTS, WST-1, or BrdU).
-
Procedure:
-
Seed HUVECs in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of Sorafenib or a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the Sorafenib concentration.
Endothelial Cell Tube Formation Assay
This assay models the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
Protocol:
-
Cell Line: HUVECs.
-
Reagents and Materials: HUVECs, endothelial cell growth medium, basement membrane extract (BME) such as Matrigel, 96-well plates, Sorafenib.
-
Procedure:
-
Thaw the BME on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.
-
Harvest HUVECs and resuspend them in medium containing different concentrations of Sorafenib or a vehicle control.
-
Seed the HUVECs onto the polymerized BME.
-
Incubate the plate for 4-18 hours at 37°C.
-
Visualize the formation of tube-like structures using a microscope.
-
-
Data Analysis: The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Signaling Pathways and Mechanisms of Action
Sorafenib exerts its anti-angiogenic and anti-proliferative effects by inhibiting multiple signaling pathways.
VEGFR Signaling Pathway in Angiogenesis
The binding of VEGF-A to VEGFR-2 on endothelial cells is a primary driver of angiogenesis. This interaction leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, activating downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.
Caption: VEGFR-2 signaling pathway and the inhibitory action of Sorafenib.
Experimental Workflow for Evaluating Anti-Angiogenic Compounds
The evaluation of a potential anti-angiogenic compound like Sorafenib typically follows a multi-step workflow, progressing from in vitro biochemical assays to cell-based assays and finally to in vivo models.
Caption: A typical experimental workflow for screening anti-angiogenic compounds.
Conclusion
Sorafenib effectively inhibits angiogenesis and cell proliferation through its multi-targeted inhibition of VEGFRs and other key kinases. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for understanding and evaluating the activity of VEGFR inhibitors. While information on "this compound" is not currently available, the principles and methodologies described herein are broadly applicable to the research and development of novel anti-angiogenic therapies. Further investigation into the specific mechanisms and potential resistance pathways of such inhibitors is crucial for the continued advancement of cancer therapeutics.
References
The Discovery and Synthesis of EGFR/VEGFR2-IN-4: A Technical Guide
This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of EGFR/VEGFR2-IN-4, a dual irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Designed for researchers, scientists, and drug development professionals, this document details the scientific background, quantitative inhibitory data, experimental protocols, and relevant signaling pathways associated with this compound.
Introduction
The simultaneous inhibition of EGFR and VEGFR-2 signaling pathways is a promising strategy in cancer therapy. EGFR is a key driver of tumor cell proliferation, survival, and differentiation, while VEGFR-2 is a primary mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. EGFR/VEGFR2-IN-4, also referred to as compound 19 in seminal literature, was designed as a dual irreversible inhibitor to covalently bind to and inactivate both kinases, thereby offering a multi-pronged attack on tumor progression.[1]
EGFR/VEGFR2-IN-4 incorporates two distinct reactive centers. A 6-(4-(dimethylamino)crotonamide) Michael acceptor group targets a non-conserved cysteine residue (Cys773) in the ATP binding pocket of EGFR. Concurrently, a 4-(amino-[2][3]benzoquinone) moiety is designed to target a different, non-conserved cysteine residue (Cys1045) in VEGFR-2. This dual-targeting irreversible mechanism is intended to provide potent and sustained inhibition of both signaling cascades.
Quantitative Data
The inhibitory activity of EGFR/VEGFR2-IN-4 and related compounds was evaluated against EGFR and VEGFR-2 kinases. The half-maximal inhibitory concentrations (IC50) are summarized below. The data demonstrates that the inhibitory potency is influenced by the ATP concentration, which is characteristic of ATP-competitive irreversible inhibitors.
| Compound | Target | IC50 (nM) at 1 μM ATP | IC50 (nM) at 1 mM ATP |
| EGFR/VEGFR2-IN-4 | EGFR | 18.7 | Not Reported |
| (Compound 19) | VEGFR-2 | 102.3 | Not Reported |
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of EGFR and VEGFR-2, highlighting the points of inhibition by EGFR/VEGFR2-IN-4.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR2 Signaling Pathway and Inhibition.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of EGFR/VEGFR2-IN-4 and the kinase assays used for its evaluation.
Synthesis of EGFR/VEGFR2-IN-4
The synthesis of EGFR/VEGFR2-IN-4 is a multi-step process. A generalized synthetic scheme is presented below, based on the synthesis of similar 4-anilinoquinazoline derivatives.
Caption: General Synthesis Workflow.
Step 1: Synthesis of Intermediate 1 The starting substituted quinazoline is reacted with 4-chloro-2,5-dimethoxyaniline. The displacement of a leaving group on the quinazoline core is typically achieved by heating the reactants in a suitable solvent such as isopropanol at reflux.
Step 2: Synthesis of Intermediate 2 The nitro group on the quinazoline intermediate is reduced to an amine. A common method for this reduction is the use of iron powder in the presence of acetic acid in a solvent like methanol.
Step 3: Synthesis of EGFR/VEGFR2-IN-4 (Final Product) The amino group of Intermediate 2 is acylated with the acid chloride of (E)-4-(dimethylamino)crotonic acid. This reaction introduces the Michael acceptor moiety required for irreversible binding to EGFR.
In Vitro Kinase Assays
The inhibitory activity of EGFR/VEGFR2-IN-4 against EGFR and VEGFR-2 is determined using in vitro kinase assays. A general protocol for a luminescence-based kinase assay is described below.
Caption: Kinase Inhibition Assay Workflow.
Objective: To determine the half-maximal inhibitory concentration (IC50) of EGFR/VEGFR2-IN-4 against EGFR and VEGFR-2 kinases.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
Adenosine triphosphate (ATP)
-
EGFR/VEGFR2-IN-4 (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of EGFR/VEGFR2-IN-4 in kinase buffer containing a constant percentage of DMSO (typically not exceeding 1% in the final reaction volume).
-
Prepare a solution of the kinase in kinase buffer.
-
Prepare a solution of the substrate and ATP in kinase buffer. The final ATP concentration in the assay is typically set near its Km value for the respective kinase.
-
-
Assay Plate Setup:
-
Add the diluted inhibitor solutions to the wells of the assay plate. Include controls for 100% kinase activity (DMSO vehicle) and 0% kinase activity (no enzyme).
-
Add the kinase solution to all wells except the 0% activity control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP/substrate solution to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent according to the manufacturer's instructions. This typically involves a two-step process of stopping the reaction and depleting unused ATP, followed by the conversion of ADP to ATP and a luciferase-luciferin reaction to generate a light signal.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
EGFR/VEGFR2-IN-4 is a rationally designed dual irreversible inhibitor with potent activity against both EGFR and VEGFR-2. Its unique mechanism of action, targeting distinct cysteine residues in each kinase, represents a sophisticated approach to overcoming some of the challenges in cancer therapy, such as acquired resistance. The synthetic route and bioassay protocols detailed in this guide provide a framework for the further investigation and development of this and similar multi-targeted kinase inhibitors.
References
Pharmacological Profile of the VEGFR Inhibitor SU10944
Introduction
SU10944 is a small molecule kinase inhibitor that demonstrates high selectivity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis and vascular permeability. By targeting the ATP-binding site of the VEGFR2 tyrosine kinase, SU10944 effectively inhibits the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival. These anti-angiogenic and anti-permeability properties make SU10944 a valuable research tool for studying the roles of VEGFR signaling in physiological and pathological processes, and a potential candidate for therapeutic development in diseases characterized by aberrant angiogenesis, such as cancer and diabetic retinopathy.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for the pharmacological profile of SU10944.
Table 1: In Vitro Kinase and Cellular Selectivity Profile of SU10944
| Target | Assay Type | IC50 (µM) |
| VEGFR2 | Biochemical | ~0.07 |
| FGFR1 | Biochemical | 1.4 |
| Src | Biochemical | >20 |
| EGFR | Biochemical | >100 |
| VEGFR | Cellular | 0.1-0.2 |
| FGFR | Cellular | 2.4 |
| EGFR | Cellular | >50 |
Table 2: In Vivo Efficacy of SU10944
| Assay Model | Endpoint Measured | ED50 / Effective Concentration | Maximum Inhibition |
| Rat Corneal Micropocket Assay | Inhibition of Neovascularization | ~30 mpk | 95% at 300 mpk |
| Mouse Miles Assay | Inhibition of Vascular Permeability | ~0.6 µg/mL (plasma exposure) | 50% |
Table 3: Pharmacokinetic Parameters of SU10944 in Rats
| Parameter | Value |
| Apparent Terminal Half-life (t½) | ~6 hours |
| Eye-to-Plasma Drug Concentration Ratio | ~0.06 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Assays
These assays are designed to determine the direct inhibitory activity of a compound against a purified kinase enzyme.
-
Objective: To quantify the half-maximal inhibitory concentration (IC50) of SU10944 against VEGFR2, FGFR1, Src, and EGFR kinases.
-
Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
General Protocol:
-
Reagents: Purified recombinant human kinase enzymes (VEGFR2, FGFR1, Src, EGFR), appropriate peptide or protein substrate, ATP (adenosine triphosphate), and the test compound (SU10944). For radiometric assays, [γ-³²P]ATP is used.
-
Procedure: a. The kinase, substrate, and varying concentrations of SU10944 are pre-incubated in a reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. In a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The percentage of kinase activity relative to a vehicle control is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Cellular Assays
These assays measure the inhibitory effect of a compound on a specific signaling pathway within a cellular context.
-
Objective: To determine the IC50 of SU10944 for the inhibition of VEGFR, FGFR, and EGFR-mediated cellular responses.
-
Principle: A cell-based assay, such as a proliferation or phosphorylation assay, is used to measure the downstream effects of receptor activation in the presence of the inhibitor.
-
General Protocol (for a VEGFR Phosphorylation Assay):
-
Cell Line: A relevant endothelial cell line endogenously expressing VEGFR2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) is used.
-
Procedure: a. Cells are seeded in multi-well plates and grown to sub-confluency. b. The cells are serum-starved for a period to reduce basal receptor activation. c. Cells are pre-treated with varying concentrations of SU10944 for a specified time. d. The cells are then stimulated with a specific ligand (e.g., VEGF-A for VEGFR2) to induce receptor phosphorylation. e. The cells are lysed, and the protein concentration of the lysates is determined. f. The level of phosphorylated VEGFR2 is measured using an enzyme-linked immunosorbent assay (ELISA) or Western blotting with a phospho-specific antibody.
-
Data Analysis: The level of receptor phosphorylation is normalized to the total amount of protein or a housekeeping protein. The percentage of inhibition is calculated relative to a ligand-stimulated control without the inhibitor, and the IC50 is determined as described for the biochemical assays.
-
Rat Corneal Micropocket Assay
This is an in vivo model to assess a compound's ability to inhibit angiogenesis.
-
Objective: To evaluate the dose-dependent inhibition of neovascularization by SU10944.
-
Animal Model: Typically, adult male rats are used.
-
Procedure:
-
A small pellet containing a pro-angiogenic factor (e.g., VEGF or FGF) is surgically implanted into a pocket created in the cornea of an anesthetized rat.
-
SU10944 is administered systemically (e.g., via oral gavage or intraperitoneal injection) at various doses for a defined period (e.g., daily for 5-7 days).
-
At the end of the treatment period, the corneas are examined under a microscope.
-
The extent of new blood vessel growth from the limbal vasculature towards the pellet is quantified. This can be done by measuring the length and density of the new vessels.
-
-
Data Analysis: The degree of neovascularization in the treated groups is compared to the vehicle-treated control group. The effective dose 50 (ED50) is calculated as the dose of SU10944 that causes a 50% reduction in neovascularization.
Mouse Miles Assay
This in vivo assay is used to measure changes in vascular permeability.
-
Objective: To determine the ability of SU10944 to inhibit VEGF-induced vascular permeability.
-
Animal Model: Adult mice are typically used.
-
Procedure:
-
Mice are treated with SU10944 or a vehicle control.
-
A dye with high protein-binding affinity, such as Evans Blue, is injected intravenously.
-
A pro-inflammatory or pro-permeability agent, in this case, VEGF, is injected intradermally at specific sites on the back of the mouse. A control substance (e.g., saline) is injected at other sites.
-
After a set period, the mice are euthanized, and the skin at the injection sites is excised.
-
The amount of Evans Blue dye that has extravasated into the tissue at the injection sites is quantified by extracting the dye and measuring its absorbance spectrophotometrically.
-
-
Data Analysis: The amount of dye leakage at the VEGF-stimulated sites is compared between the SU10944-treated and vehicle-treated groups to determine the percentage of inhibition of vascular permeability.
Visualizations
VEGFR2 Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition by SU10944.
Experimental Workflow: In Vivo Corneal Micropocket Assay
Caption: Workflow for the in vivo rat corneal micropocket angiogenesis assay.
Logical Flow of Preclinical Inhibitor Evaluation
Caption: Logical progression of preclinical evaluation for a kinase inhibitor like SU10944.
An In-depth Technical Guide to the Binding Kinetics of Small Molecule Inhibitors Targeting EGFR and VEGFR2
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, specific binding kinetics and experimental data for a compound designated "Vegfr-IN-4" are not publicly available in the reviewed scientific literature. Therefore, this guide provides a comprehensive framework using generalized data and established protocols for small molecule inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The presented quantitative data and experimental specifics should be considered illustrative placeholders.
Introduction
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are both receptor tyrosine kinases (RTKs) that play crucial roles in cell proliferation, survival, migration, and angiogenesis.[1][2][3] Dysregulation of their signaling pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][5] Small molecule inhibitors that target the ATP-binding site of the intracellular kinase domain are a major class of drugs in oncology. Understanding the binding kinetics—the rates of association and dissociation—of these inhibitors is critical for optimizing their efficacy and duration of action. This guide provides an in-depth overview of the signaling pathways, methods for determining binding kinetics, and illustrative data for inhibitors targeting EGFR and VEGFR2.
Signaling Pathways
EGFR Signaling Pathway
EGFR is a transmembrane receptor that, upon binding to ligands such as Epidermal Growth Factor (EGF), forms homodimers or heterodimers with other ErbB family members. This dimerization stimulates its intracellular tyrosine kinase activity, leading to autophosphorylation of several tyrosine residues in the C-terminal domain. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.
VEGFR2 Signaling Pathway
VEGFR2 is the primary mediator of the angiogenic signals induced by VEGF-A. Ligand binding to the extracellular domain of VEGFR2 induces receptor dimerization and activation of its kinase domain through trans-autophosphorylation. Activated VEGFR2 recruits and phosphorylates numerous downstream signaling molecules, which in turn activate pathways such as the PLCγ-PKC-MAPK cascade, promoting endothelial cell proliferation and migration, and the PI3K/AKT pathway, which is crucial for endothelial cell survival.
Quantitative Binding Kinetics Data
The interaction between an inhibitor (I) and a kinase (K) can be described by the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_d) is the ratio of k_off to k_on and reflects the affinity of the inhibitor for the target. A lower K_d value indicates higher affinity. The residence time (1/k_off) of an inhibitor on its target is often a key determinant of its biological activity.
Table 1: Illustrative Binding Kinetics of a Hypothetical Inhibitor for EGFR and VEGFR2
| Target Kinase | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (nM) | Residence Time (min) |
| EGFR | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 | 55.6 |
| VEGFR2 | 8.0 x 10⁴ | 1.2 x 10⁻³ | 15.0 | 13.9 |
Note: The values presented are hypothetical and serve for illustrative purposes.
Experimental Protocols
Kinase Activity Assay (Illustrative Protocol)
This protocol is designed to measure the enzymatic activity of a kinase and the inhibitory effect of a compound. A common method is a luminescence-based assay that quantifies ATP consumption.
Objective: To determine the IC₅₀ value of an inhibitor against EGFR and VEGFR2.
Materials:
-
Recombinant human EGFR or VEGFR2 kinase domain.
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP.
-
Kinase assay buffer.
-
Test inhibitor (e.g., "this compound").
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®).
-
96-well white plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Reagent Preparation: Prepare a 1x kinase assay buffer. Dilute the kinase to a working concentration (e.g., 1-2 ng/µl) in 1x kinase assay buffer. Prepare a master mix containing the kinase assay buffer, ATP, and the appropriate substrate.
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in the appropriate buffer (e.g., 1x kinase assay buffer with a small percentage of DMSO).
-
Assay Reaction: a. To each well of a 96-well plate, add 25 µl of the master mixture. b. Add 5 µl of the diluted inhibitor or vehicle control to the appropriate wells. c. To initiate the reaction, add 20 µl of the diluted kinase enzyme to all wells except the "blank" control (add 20 µl of 1x kinase buffer to the blank).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Detection: a. Allow the Kinase-Glo® reagent to equilibrate to room temperature. b. Add 50 µl of the Kinase-Glo® reagent to each well. c. Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a microplate reader. The signal is inversely proportional to the amount of kinase activity.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Binding Kinetics Assay using Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. It allows for the determination of k_on, k_off, and K_d.
Objective: To determine the binding kinetics of an inhibitor to EGFR and VEGFR2.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Recombinant human EGFR or VEGFR2 kinase domain.
-
Immobilization buffers (e.g., amine coupling kit).
-
Running buffer (e.g., HBS-EP+).
-
Test inhibitor.
Procedure:
-
Chip Preparation and Ligand Immobilization: a. Activate the sensor chip surface (e.g., using EDC/NHS chemistry). b. Covalently immobilize the target kinase (EGFR or VEGFR2) onto the chip surface to a desired response level. c. Deactivate any remaining active esters on the surface.
-
Analyte Injection (Association): a. Prepare a series of concentrations of the test inhibitor (analyte) in running buffer. b. Inject the different concentrations of the inhibitor over the immobilized kinase surface for a defined period, allowing for association. A reference flow cell without the immobilized kinase is used for background subtraction.
-
Dissociation: a. After the association phase, flow running buffer without the inhibitor over the chip surface to monitor the dissociation of the inhibitor-kinase complex.
-
Regeneration (if necessary): a. Inject a regeneration solution to remove any remaining bound inhibitor from the kinase surface, preparing it for the next cycle.
-
Data Analysis: a. The SPR instrument records the change in the refractive index at the surface, which is proportional to the mass of bound analyte, generating a sensorgram. b. Fit the association and dissociation curves from the sensorgrams for all inhibitor concentrations globally to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and K_d.
Conclusion
A thorough understanding of the binding kinetics of small molecule inhibitors to their target kinases, such as EGFR and VEGFR2, is fundamental to modern drug discovery. Parameters like affinity (K_d) and, increasingly, residence time (1/k_off), are critical predictors of a compound's pharmacological effect and duration of action in vivo. The experimental protocols and data framework provided in this guide offer a robust starting point for researchers to characterize novel inhibitors. While specific data for "this compound" remains elusive, the methodologies described herein are the standard for obtaining such crucial kinetic information.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mediating EGFR-TKI Resistance by VEGF/VEGFR Autocrine Pathway in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: In Silico Modeling of Small Molecule Inhibitor Docking to VEGFR-2
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific inhibitor designated "Vegfr-IN-4" is not publicly available in the reviewed scientific literature. Therefore, this guide provides a comprehensive framework for the in silico molecular docking of a potent, hypothetical inhibitor, herein referred to as "Hypothetical Inhibitor YS07," to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The methodologies, data, and analyses presented are based on established protocols and published data for similar well-documented VEGFR-2 inhibitors.
Introduction: Targeting VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis, the formation of new blood vessels.[1] Its activation by VEGF ligands triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1][2][3] In pathological conditions such as cancer, aberrant angiogenesis is a hallmark, supplying tumors with essential nutrients and oxygen.[4] Consequently, inhibiting the VEGFR-2 signaling pathway has become a cornerstone of modern anti-cancer therapy.
In silico molecular docking is a powerful computational method used in structure-based drug design to predict the binding orientation and affinity of a small molecule (ligand) to its protein target. This approach accelerates the drug discovery process by enabling the rapid screening of virtual compound libraries and providing insights into the molecular interactions that govern binding, guiding the optimization of lead compounds.
This technical guide details the complete workflow for modeling the docking of a hypothetical inhibitor with VEGFR-2, from target preparation to post-simulation analysis.
The VEGFR-2 Signaling Pathway
Upon binding of VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates several critical downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K/AKT pathways, which are central to endothelial cell proliferation and survival, respectively. Understanding this network is crucial for contextualizing the mechanism of action for kinase inhibitors that block these downstream effects.
Experimental Protocol: Molecular Docking Workflow
The following protocol outlines a standard procedure for protein-ligand docking using widely accepted bioinformatics tools.
Step 1: Protein Structure Preparation
-
Structure Retrieval: Obtain the 3D crystal structure of the VEGFR-2 kinase domain. A commonly used structure is PDB ID: 4ASD, which is co-crystallized with the inhibitor Axitinib. Download the structure from the Protein Data Bank (RCSB PDB).
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized native ligand, using a molecular visualization tool like UCSF Chimera or PyMOL.
-
Structure Refinement: Add polar hydrogen atoms and assign Kollman charges to the protein structure. This step is crucial for accurately calculating electrostatic interactions. This is typically performed using tools like AutoDock Tools.
-
File Conversion: Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by docking software like AutoDock Vina.
Step 2: Ligand Preparation
-
Structure Generation: Obtain the 2D structure of the inhibitor (e.g., from a database like PubChem or drawn using software like ChemDraw).
-
3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. Perform an energy minimization using a force field like MMFF94 to obtain a low-energy, stable conformation.
-
File Conversion: Save the prepared ligand structure in the PDBQT format, which defines rotatable bonds and other properties necessary for flexible docking.
Step 3: Grid Box Generation
-
Define Binding Site: The docking area, or "grid box," must be defined around the active site of the receptor. For VEGFR-2 (PDB: 4ASD), the binding site is the ATP-binding pocket where Axitinib binds.
-
Set Coordinates and Dimensions: The center coordinates and dimensions (in Ångströms) of the grid box are set to encompass the entire binding pocket, providing enough space for the ligand to move and rotate freely. This is typically done interactively within AutoDock Tools.
Step 4: Docking Simulation
-
Software: AutoDock Vina is a widely used and efficient software for molecular docking.
-
Execution: Run the docking simulation from the command line, providing the prepared protein (receptor), ligand, and a configuration file that specifies the grid box parameters and other search settings (e.g., exhaustiveness).
-
Algorithm: The software employs a Lamarckian genetic algorithm to explore various ligand conformations and orientations within the binding site, evaluating each "pose" with a scoring function.
Step 5: Analysis of Results
-
Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger, more favorable binding interactions.
-
Pose Visualization: The top-ranked poses (typically 9-10) are saved in an output file. These should be visualized using software like PyMOL or Discovery Studio to inspect the binding mode.
-
Interaction Analysis: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-cation interactions) between the best-ranked pose and the key amino acid residues in the VEGFR-2 active site. The Root Mean Square Deviation (RMSD) between the docked pose and a known reference ligand can be used to validate the docking protocol's accuracy. A value below 2.0 Å is generally considered a successful docking.
Quantitative Data Summary
The following tables present hypothetical yet representative data for a potent VEGFR-2 inhibitor, based on values reported in the literature for similar compounds. For comparison, data for the well-known FDA-approved inhibitor Sunitinib is included.
Table 1: Docking Simulation Results
| Compound | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) | RMSD (Å) |
| Hypothetical Inhibitor YS07 | -10.2 | 25.5 nM | 1.15 |
| Sunitinib (Reference) | -7.9 | 1.8 µM | 1.30 |
Lower docking scores indicate higher binding affinity.
Table 2: Key Molecular Interactions with VEGFR-2 Active Site Residues
| Compound | Hydrogen Bonds | Hydrophobic Interactions |
| Hypothetical Inhibitor YS07 | Cys919, Asp1046, Glu885 | Leu840, Val848, Ala866, Val916, Leu1035 |
| Sunitinib (Reference) | Cys919, Asp1046 | Val848, Ala866, Val899, Leu1035 |
Conclusion
The in silico molecular docking workflow presented in this guide provides a robust and efficient methodology for evaluating potential VEGFR-2 inhibitors. By predicting binding affinities and elucidating key molecular interactions, this computational approach allows researchers to prioritize candidates for synthesis and in vitro testing, significantly streamlining the early stages of drug discovery. The successful application of this protocol can lead to the identification of novel, potent inhibitors targeting the critical VEGFR-2 signaling pathway in angiogenesis-dependent diseases.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Kinase Selectivity Profile of Rivoceranib, a Highly Selective VEGFR-2 Inhibitor
Introduction
This technical guide provides a comprehensive overview of the kinase selectivity profile of Rivoceranib (also known as Apatinib), an orally administered small-molecule tyrosine kinase inhibitor (TKI). While the initial request specified "Vegfr-IN-4," no publicly available data exists for a compound with that designation. Therefore, this guide focuses on Rivoceranib, a well-characterized and highly potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] Understanding the selectivity of a kinase inhibitor is critical for predicting its therapeutic efficacy and potential off-target effects. This document is intended for researchers, scientists, and drug development professionals, providing detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Kinase Selectivity Profile of Rivoceranib
Rivoceranib has been biochemically profiled against a broad panel of kinases to determine its selectivity. The data reveals a high degree of selectivity for VEGFR-2, with significantly less activity against a wide range of other kinases, which is a clinically relevant feature that may distinguish it from other multi-kinase inhibitors.[4][5]
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Rivoceranib demonstrates potent, low nanomolar inhibition of VEGFR-2.
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-2 (KDR) | 16 | |
| c-Kit | Mildly Inhibits | |
| c-SRC | Mildly Inhibits | |
| RET | Target | |
| PDGFRA | Target |
Table 1: IC50 values of Rivoceranib against its primary and secondary target kinases.
To assess its broader selectivity, Rivoceranib was tested against a panel of 270 kinases. The results highlight its high selectivity for the VEGFR family. At concentrations 10-fold and 100-fold higher than its VEGFR-2 IC50, Rivoceranib demonstrated potent inhibition of VEGFR family members while showing significantly less activity against a broad spectrum of other kinases.
| Kinase Target | Percent Inhibition at 160 nM Rivoceranib | Percent Inhibition at 1600 nM Rivoceranib |
| VEGFR-2 | 96.1% | 100.8% |
| VEGFR-1/FLT1 | 93.3% | 99.5% |
| VEGFR-3/FLT4 | 92.9% | 99.3% |
| RET | 71.7% | 97.9% |
| PDGFRβ | 62.1% | 94.8% |
| KIT | 47.3% | 92.6% |
Table 2: Inhibition of key kinases by Rivoceranib at concentrations significantly above its VEGFR-2 IC50. This demonstrates target engagement for VEGFR family members and other related kinases at higher concentrations.
A comparative analysis identified Rivoceranib as the most selective among eleven tested VEGFR-2 inhibitors. At a concentration of 1.6 µmol/L, Rivoceranib inhibited only 16 additional kinases by more than 50%. In contrast, Sunitinib, another TKI, inhibited 125 additional kinases by over 50%, illustrating the significantly more focused activity of Rivoceranib.
Experimental Protocols
The following sections detail the methodologies used to generate the kinase selectivity and cellular activity data for Rivoceranib.
Biochemical assays are essential for determining the direct inhibitory activity of a compound against purified kinase enzymes. The IC50 values for Rivoceranib were determined using either Mobility Shift Assays (MSA) or Immobilized Metal Ion Affinity Particle (IMAP) assays.
Principle: These assays measure the amount of phosphorylated substrate produced by a kinase in the presence of varying concentrations of an inhibitor. The amount of product is inversely proportional to the inhibitor's potency.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a 10-point serial dilution of Rivoceranib in an appropriate buffer containing DMSO.
-
Dilute the recombinant human VEGFR-2 enzyme and its specific peptide or protein substrate in kinase assay buffer.
-
Prepare an ATP solution at a concentration near its Km for the kinase (e.g., 75 µM).
-
-
Assay Plate Setup:
-
Add the Rivoceranib dilutions to the wells of a 384-well microplate. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
Add the diluted VEGFR-2 enzyme to all wells except the negative controls.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
-
Kinase Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.
-
Incubate the plate for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a termination buffer.
-
For MSA, the phosphorylated and unphosphorylated substrates are separated by electrophoresis based on charge differences, and the amount of product is quantified.
-
For IMAP assays, fluorescently labeled phosphopeptides bind to nanoparticles, and the change in fluorescence polarization is measured.
-
-
Data Analysis:
-
The raw data (e.g., fluorescence intensity or polarization) is converted to percent inhibition relative to the controls.
-
IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic curve.
-
Cell-based assays are crucial for confirming that an inhibitor can access its target in a cellular context and exert its effect. These assays measure the autophosphorylation of VEGFR-2 in response to VEGF stimulation.
Principle: Immortalized human umbilical vein endothelial cells (HUE), which endogenously express VEGFR-2, are treated with the inhibitor before being stimulated with VEGF-A. The level of phosphorylated VEGFR-2 is then quantified, typically by a sandwich ELISA or Western blot.
Detailed Steps:
-
Cell Culture and Plating:
-
Culture HUE cells in appropriate media until they reach approximately 90% confluency.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Serum Starvation and Inhibition:
-
Serum-starve the cells for 2-6 hours to reduce basal receptor phosphorylation.
-
Prepare serial dilutions of Rivoceranib in serum-free media.
-
Pre-incubate the cells with the Rivoceranib dilutions for a defined period (e.g., 1 hour) at 37°C.
-
-
VEGF Stimulation:
-
Stimulate the cells by adding VEGF-A ligand (e.g., 20-50 ng/mL) for a short period (e.g., 5-20 minutes) at room temperature or 37°C.
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
-
Quantification of Phospho-VEGFR-2:
-
ELISA Method: Transfer the cell lysates to an ELISA plate pre-coated with a VEGFR-2 capture antibody. Detect the phosphorylated receptor using a specific anti-phospho-VEGFR-2 antibody conjugated to an enzyme (e.g., HRP). Add a substrate to generate a colorimetric or chemiluminescent signal that is proportional to the amount of phospho-VEGFR-2.
-
Western Blot Method: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phospho-VEGFR-2 and total VEGFR-2. Use a secondary antibody for detection. Quantify band intensities to determine the ratio of phosphorylated to total receptor.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of VEGFR-2 phosphorylation for each inhibitor concentration relative to the VEGF-stimulated control.
-
Determine the cellular IC50 value by plotting the data and fitting to a dose-response curve.
-
VEGFR-2 Signaling Pathway
VEGFR-2 is the primary receptor that mediates the downstream cellular effects of VEGF-A, including cell proliferation, migration, survival, and permeability. Inhibition of VEGFR-2 by Rivoceranib blocks these critical signaling cascades.
Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on several tyrosine residues within its intracellular domain. These phosphorylated sites serve as docking platforms for various signaling molecules, initiating multiple downstream pathways.
Key Downstream Signaling Pathways:
-
PLCγ-PKC-MAPK Pathway: Phosphorylation of Tyr1175 recruits PLCγ, leading to the activation of the Ras/Raf/MEK/ERK (MAPK) cascade, which is crucial for endothelial cell proliferation.
-
PI3K/Akt Pathway: The recruitment of the p85 subunit of PI3K to phospho-Tyr1175 activates the PI3K/Akt signaling pathway, a critical mediator of endothelial cell survival.
-
Src/FAK Pathway: Activation of Src family kinases and focal adhesion kinase (FAK) is involved in regulating cell migration and vascular permeability.
Rivoceranib is a potent and highly selective inhibitor of VEGFR-2. Its focused activity profile, demonstrated through comprehensive biochemical screening, distinguishes it from many other multi-kinase inhibitors. The methodologies described herein represent standard approaches for characterizing the selectivity and cellular activity of such targeted therapies. A thorough understanding of an inhibitor's selectivity is paramount for rational drug design, combination therapy strategies, and the anticipation of clinical efficacy and safety profiles.
References
- 1. elevartx.com [elevartx.com]
- 2. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase II Trial of Rivoceranib, an Oral Vascular Endothelial Growth Factor Receptor 2 Inhibitor, for Recurrent or Metastatic Adenoid Cystic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor | springermedizin.de [springermedizin.de]
- 5. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Dual EGFR/VEGFR Inhibitors: A Technical Guide
Introduction
The development of targeted cancer therapies has revolutionized oncology, moving beyond traditional cytotoxic chemotherapy to agents that interfere with specific molecular pathways crucial for tumor growth and survival. Among the most validated targets are the Epidermal Growth factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR). EGFR activation is a key driver of tumor cell proliferation, survival, and metastasis, while the VEGFR pathway is the primary mediator of angiogenesis, the process of forming new blood vessels that supply tumors with essential nutrients and oxygen.[1][2][3] Given the crosstalk and partially overlapping downstream signaling of these two pathways, a compelling therapeutic strategy has emerged: the dual inhibition of both EGFR and VEGFR.[3][4]
Activation of the EGFR pathway can promote tumor growth by upregulating VEGF expression, and conversely, VEGF upregulation can contribute to resistance against EGFR-targeted therapies. This biological rationale underpins the development of single-molecule, multi-targeted tyrosine kinase inhibitors (TKIs) designed to simultaneously block both signaling cascades. Vandetanib is a prominent example, acting as a potent inhibitor of VEGFR, EGFR, and the RET-tyrosine kinase. Other agents, like Apatinib, are highly selective for VEGFR-2 but demonstrate the clinical benefit of potent anti-angiogenic therapy, which can be synergistic when combined with EGFR inhibition.
This technical guide provides a foundational overview of dual EGFR/VEGFR inhibition for researchers, scientists, and drug development professionals. It details the core signaling pathways, presents experimental protocols for inhibitor characterization, summarizes key quantitative data, and illustrates complex biological and experimental workflows through diagrams.
Core Signaling Pathways
EGFR Signaling Pathway
The Epidermal Growth factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that belongs to the ErbB family. Upon binding to ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-α (TGF-α), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating several downstream signaling cascades critical for cell function.
The two major pathways activated by EGFR are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway : This cascade is primarily involved in regulating cell proliferation, differentiation, and survival.
-
PI3K-AKT-mTOR Pathway : This pathway is a central regulator of cell growth, survival, and metabolism, effectively protecting cells from apoptosis.
Dysregulation of EGFR signaling, through overexpression or activating mutations, leads to uncontrolled cell proliferation and is a hallmark of many cancers.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is the most critical regulator of angiogenesis. The key receptor in this process is VEGFR-2 (also known as KDR/Flk-1), a receptor tyrosine kinase expressed predominantly on endothelial cells. When VEGF-A binds to VEGFR-2, it induces receptor dimerization and autophosphorylation, activating downstream signaling that promotes endothelial cell proliferation, migration, survival, and increased vascular permeability.
Key downstream pathways of VEGFR-2 activation include:
-
PLCγ-PKC-MAPK Pathway : Preferentially utilized by VEGFR-2, this pathway stimulates DNA synthesis and endothelial cell proliferation.
-
PI3K-Akt Pathway : This cascade is crucial for promoting endothelial cell survival and is activated via the Src signaling molecule.
By promoting the formation of new blood vessels, the VEGF/VEGFR-2 pathway is essential for tumor growth and provides a route for metastasis.
Rationale for Dual Inhibition
The EGFR and VEGF pathways are interconnected. EGFR activation can lead to increased production of VEGF by tumor cells, thereby promoting angiogenesis. This creates a feedback loop where tumor proliferation drives its own blood supply. Furthermore, tumors can develop resistance to single-agent EGFR inhibitors by upregulating VEGF signaling as an alternative survival pathway. Dual inhibition aims to simultaneously block tumor cell proliferation and cut off its blood supply, a strategy that can lead to synergistic anti-tumor effects and potentially overcome certain mechanisms of drug resistance.
Quantitative Data Summary
The efficacy of dual inhibitors is quantified by their inhibitory concentrations against target kinases and cancer cell lines, as well as their performance in preclinical models.
Table 1: Representative In Vitro Kinase Inhibitory Activity (IC₅₀) IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
| Compound | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Other Kinases (IC₅₀ nM) |
| Vandetanib | 500 | 40 | RET (100) |
| Compound 3f¹ | 5,290 | - | - |
| Compound 2b¹ | - | 2,860 | - |
| Compound 3k¹ | >10,000 | 3,370 | - |
| Sorafenib² | - | 90 | PDGFRβ (57), c-Kit (68) |
| Apatinib | - | 1 | c-Kit (429), c-Src (290) |
¹Data from a study on novel benzofuran hybrids. ²Sorafenib is a multi-kinase inhibitor included for comparison. Apatinib is a highly selective VEGFR-2 inhibitor.
Table 2: Representative Anti-Proliferative Activity (IC₅₀/GI₅₀) These values represent the concentration of the inhibitor required to inhibit the growth of cancer cell lines by 50%.
| Compound | Cell Line | Cancer Type | EGFR Status | IC₅₀ (µM) |
| Compound 3k¹ | MCF-7 | Breast Cancer | - | 4.21 |
| Erlotinib² | A549 | NSCLC | Wild-Type | 1.031 |
| Erlotinib² | PC-9 | NSCLC | Exon 19 Del | 0.013 |
| Compound 6³ | MCF-7 | Breast Cancer | - | - |
| Compound 6³ | HepG2 | Liver Cancer | - | - |
| Compound 6³ | A549 | Lung Cancer | - | - |
| Compound 8a³ | MCF-7 | Breast Cancer | - | - |
| Compound 8a³ | HepG2 | Liver Cancer | - | - |
| Compound 8a³ | A549 | Lung Cancer | - | - |
¹Data from a study on novel benzofuran hybrids. ²Erlotinib is a pure EGFR inhibitor for comparison. ³Compounds 6 and 8a from a study on 2-thioxoimidazolidin-4-one derivatives showed superior cytotoxic activity compared to erlotinib and sorafenib, though specific values were not provided in the abstract.
Experimental Protocols
Reproducible and detailed methodologies are critical for the evaluation of novel inhibitors. The following sections outline standard protocols for key in vitro and in vivo assays.
Protocol 1: In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified EGFR and VEGFR-2 kinase enzymes.
Methodology:
-
Plate Preparation: In a 384-well plate, add kinase buffer containing the purified recombinant EGFR or VEGFR-2 enzyme.
-
Compound Addition: Add serial dilutions of the test compound (typically in DMSO) or vehicle control (DMSO only) to the wells.
-
Pre-incubation: Incubate the plate for 20-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the specific peptide substrate for the kinase and Adenosine Triphosphate (ATP).
-
Reaction Incubation: Incubate for 1 hour at room temperature to allow for phosphorylation of the substrate.
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a detection kit like ADP-Glo™ (Promega). This assay measures luminescence, where the light signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cell Proliferation Assay (e.g., MTT Assay)
Objective: To determine the half-maximal growth inhibition (GI₅₀) of a test compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 for lung cancer, HUVEC for endothelial cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period, typically 72 hours, at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value by plotting inhibition versus compound concentration.
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H1975 for EGFR-mutant NSCLC) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Group Randomization: Randomize the mice into treatment groups (typically 8-10 animals per group) with similar average tumor volumes. Include a vehicle control group and optionally a positive control group (a standard-of-care drug).
-
Treatment Administration: Administer the test compound and controls to the mice according to a planned schedule and route (e.g., daily oral gavage). Doses should be at or below the previously determined Maximum Tolerated Dose (MTD).
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: Volume = (length × width²)/2.
-
Body Weight: Monitor body weight 2-3 times a week as an indicator of general toxicity.
-
Clinical Signs: Observe animals daily for any signs of distress or toxicity.
-
-
Study Endpoint: Conclude the study after a predetermined period (e.g., 21-28 days) or when tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
Conclusion
The dual inhibition of EGFR and VEGFR represents a rational and powerful strategy in cancer therapy, simultaneously targeting the core drivers of tumor cell proliferation and the angiogenic pathways that sustain them. This approach has the potential to produce synergistic anti-tumor activity, enhance treatment efficacy, and overcome certain forms of acquired resistance observed with single-pathway inhibitors. The foundational research outlined in this guide, from understanding the intricate signaling networks to applying rigorous experimental protocols for characterization, is essential for the continued development of novel, more effective multi-targeted agents. As our understanding of tumor biology deepens, the principles of dual-target inhibition will undoubtedly remain a cornerstone of modern drug discovery in oncology.
References
In-Depth Technical Guide: Target Validation of VEGFR Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors in cancer cell lines, using the well-characterized multi-kinase inhibitors Sunitinib and Sorafenib as primary examples. This document details the underlying biological rationale, experimental methodologies, and data interpretation for validating the efficacy and mechanism of action of such compounds.
Introduction: The VEGF/VEGFR Signaling Axis in Cancer
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is essential for tumor growth, invasion, and metastasis, as it supplies tumors with necessary oxygen and nutrients. The biological effects of VEGF ligands are mediated through their binding to VEGF receptors (VEGFRs), which are receptor tyrosine kinases (RTKs).
The three main VEGFRs are:
-
VEGFR-1 (Flt-1): Modulates VEGFR-2 signaling and is involved in the recruitment of endothelial progenitor cells.
-
VEGFR-2 (KDR/Flk-1): Considered the primary mediator of VEGF-driven angiogenic signaling in endothelial cells.
-
VEGFR-3 (Flt-4): Primarily involved in lymphangiogenesis.
Upon ligand binding, VEGFRs dimerize and autophosphorylate specific tyrosine residues in their intracellular domain. This phosphorylation cascade activates downstream signaling pathways, principally the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which in turn promote endothelial cell proliferation, migration, survival, and vascular permeability. Given its central role in tumor angiogenesis, the VEGF/VEGFR axis is a prime target for anti-cancer therapies.
Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of VEGFRs, such as Sunitinib and Sorafenib, have been developed to block these downstream signaling events and inhibit angiogenesis.
Core Signaling Pathway and Inhibition
The following diagram illustrates the simplified VEGF signaling pathway and the points of inhibition by TKIs like Sunitinib and Sorafenib.
Quantitative Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Sunitinib and Sorafenib, demonstrating their efficacy in enzymatic assays and against various cancer cell lines.
Table 1: Kinase Inhibition Profile
| Inhibitor | Target Kinase | IC50 (nM) |
| Sunitinib | VEGFR-2 (Flk-1) | 80 |
| PDGFRβ | 2 | |
| c-Kit | - | |
| FLT3 | 30-250 | |
| Sorafenib | VEGFR-2 | 90 |
| VEGFR-3 | 20 | |
| PDGFRβ | 57 | |
| Raf-1 | 6 | |
| B-Raf | 22 | |
| c-Kit | 68 | |
| Flt3 | 58 |
Note: IC50 values are derived from cell-free enzymatic assays and may vary between studies.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Sunitinib | MIA PaCa-2 | Pancreatic Cancer | 2.67 |
| PANC-1 | Pancreatic Cancer | 3.53 | |
| Caki-1 | Renal Cell Carcinoma | 2.2 | |
| A549 | Non-small Cell Lung Cancer | 5.73 | |
| Sorafenib | HepG2 | Hepatocellular Carcinoma | 4.5 - 7.10 |
| Huh7 | Hepatocellular Carcinoma | 7.11 - 11.03 | |
| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3 | |
| MDA-MB-231 | Breast Cancer | 2.6 |
Note: IC50 values from cell-based proliferation assays are dependent on experimental conditions such as incubation time and cell density.
Experimental Protocols
Detailed methodologies for key experiments in the validation of VEGFR inhibitors are provided below.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay biochemically quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Principle: The assay measures the transfer of phosphate from ATP to a substrate peptide by the VEGFR-2 kinase. The amount of ATP remaining after the reaction is inversely proportional to the kinase activity. Luminescent-based assays, such as Kinase-Glo®, are commonly used to quantify ATP levels.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer (e.g., 20 mM Tris pH 8.2, 100 mM NaCl, 5 mM MgCl2)
-
ATP
-
VEGFR-2 peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., Sunitinib, Sorafenib) dissolved in DMSO
-
Kinase-Glo® Max reagent
-
96-well white plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Prepare Master Mix: For each reaction, prepare a master mix containing kinase assay buffer, ATP, and the peptide substrate.
-
Compound Dilution: Perform serial dilutions of the test compound in the kinase assay buffer. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Assay Plate Setup: To a 96-well plate, add the serially diluted compound or control solution.
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the blank.
-
Kinase Reaction: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.
-
ATP Detection: Add Kinase-Glo® Max reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Signal Measurement: Incubate at room temperature for 15 minutes and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., Sunitinib, Sorafenib)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Western Blot Analysis of VEGFR-2 Phosphorylation
This technique is used to detect the phosphorylation status of VEGFR-2 in cells upon stimulation with VEGF and treatment with an inhibitor.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2.
Materials:
-
Cancer cell line expressing VEGFR-2
-
VEGF-A
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-VEGFR-2, anti-total VEGFR-2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells, then pre-treat with the test compound for a specified time before stimulating with VEGF-A.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody against p-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., GAPDH) to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of p-VEGFR-2 is typically presented as a ratio to total VEGFR-2.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of a VEGFR inhibitor in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line
-
Sterile PBS
-
Matrigel (optional)
-
Test compound formulated for in vivo administration (e.g., Sunitinib for oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS, optionally mixed with Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage for 21 days).
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor the body weight and overall health of the animals.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of angiogenesis and proliferation).
-
Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis is performed to determine the significance of tumor growth inhibition by the test compound compared to the vehicle control.
Conclusion
The validation of VEGFR inhibitors in cancer cell lines is a multi-faceted process that combines biochemical and cell-based assays with in vivo models. A thorough understanding and meticulous execution of the protocols outlined in this guide are essential for accurately assessing the potency and mechanism of action of novel anti-angiogenic compounds. The data generated from these studies are critical for the preclinical development of new cancer therapeutics targeting the VEGF/VEGFR signaling pathway.
Methodological & Application
Application Notes: In Vitro Profiling of Vegfr-IN-4
Introduction
Vascular Endothelial Growth Factor (VEGF) signaling plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones. The VEGF family of ligands and their corresponding receptors (VEGFRs) are crucial for both physiological processes, such as embryonic development and wound healing, and pathological conditions, most notably tumor angiogenesis.[1][2] The VEGF receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A in endothelial cells.[3][4][5] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.
Given its central role in tumor neovascularization, VEGFR-2 has emerged as a key target for anti-cancer drug development. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic agents. Vegfr-IN-4 is a novel investigational inhibitor of VEGFR. These application notes provide detailed protocols for the in vitro characterization of this compound's inhibitory activity against VEGFR-2.
Mechanism of Action
This compound is designed to inhibit the kinase activity of VEGFR-2. By binding to the ATP-binding pocket of the VEGFR-2 kinase domain, it prevents the transfer of phosphate from ATP to tyrosine residues on the receptor and downstream substrates. This blockade of autophosphorylation and subsequent signaling events is expected to inhibit endothelial cell proliferation, migration, and tube formation, which are key processes in angiogenesis.
Key In Vitro Assays for this compound
A comprehensive in vitro evaluation of this compound typically involves a primary biochemical assay to determine its direct inhibitory effect on the VEGFR-2 kinase, followed by cell-based assays to assess its functional impact on endothelial cells.
-
VEGFR-2 Kinase Inhibition Assay: A direct, cell-free assay to quantify the inhibition of VEGFR-2 kinase activity.
-
Endothelial Cell Proliferation Assay: To determine the effect of this compound on the growth of endothelial cells stimulated with VEGF.
-
Endothelial Cell Migration Assay: To assess the impact of this compound on the chemotactic movement of endothelial cells towards a VEGF gradient.
-
Endothelial Tube Formation Assay: A 3D assay to model the ability of endothelial cells to form capillary-like structures and to evaluate the inhibitory effect of this compound on this process.
Data Presentation
The inhibitory activity of this compound and control compounds from the key in vitro assays should be summarized for clear comparison.
| Compound | VEGFR-2 Kinase IC50 (nM) | HUVEC Proliferation IC50 (µM) | HUVEC Migration IC50 (µM) | HUVEC Tube Formation IC50 (µM) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Sunitinib | 9.0 | 0.02 | 0.01 | 0.015 |
| Sorafenib | 3.12 | 0.03 | 0.02 | 0.025 |
Note: IC50 values for Sunitinib and Sorafenib are representative and may vary between experiments.
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is based on the principle of measuring the amount of ATP remaining after a kinase reaction. Lower kinase activity (due to inhibition) results in higher ATP levels and a stronger luminescent signal.
Materials:
-
Recombinant human VEGFR-2 kinase (e.g., from BPS Bioscience, Cell Signaling Technology)
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound and control inhibitors (e.g., Sunitinib)
-
DMSO
-
Kinase-Glo™ MAX Luminescent Kinase Assay Kit (Promega)
-
96-well white plates
-
Luminometer
Procedure:
-
Compound Dilution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Prepare a working solution of each concentration by diluting 1:100 in Kinase Assay Buffer.
-
-
Assay Setup (96-well plate):
-
Add 5 µL of the diluted compound or control to the appropriate wells.
-
For positive control (no inhibition), add 5 µL of 1% DMSO in Kinase Assay Buffer.
-
For negative control (no enzyme), add 5 µL of 1% DMSO in Kinase Assay Buffer.
-
-
Master Mix Preparation:
-
Prepare a master mix containing Kinase Assay Buffer, ATP (final concentration typically 10 µM), and the substrate (e.g., 0.2 mg/ml).
-
-
Kinase Reaction:
-
Add 20 µL of the Master Mix to each well.
-
Add 25 µL of diluted VEGFR-2 enzyme to all wells except the negative control (add Kinase Assay Buffer instead).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Luminescence Detection:
-
Equilibrate the plate and the Kinase-Glo™ reagent to room temperature.
-
Add 50 µL of Kinase-Glo™ reagent to each well.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
HUVEC Proliferation Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar proliferation assay reagent
-
96-well clear-bottom black plates
Procedure:
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in EGM-2 and incubate overnight.
-
-
Starvation and Treatment:
-
The next day, replace the medium with a basal medium containing 0.5% FBS and incubate for 4-6 hours to starve the cells.
-
Add serial dilutions of this compound or control inhibitor to the wells.
-
-
Stimulation:
-
Stimulate the cells with VEGF-A (e.g., 20 ng/mL final concentration), leaving some wells unstimulated as a baseline control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Proliferation Measurement:
-
Measure cell viability/proliferation using an appropriate assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the VEGF-stimulated control and plot the percent inhibition of proliferation against the inhibitor concentration to determine the IC50 value.
-
Visualizations
VEGFR Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade leading to cell proliferation and survival.
Experimental Workflow for VEGFR-2 Kinase Inhibition Assay
Caption: Workflow for the in vitro VEGFR-2 luminescent kinase inhibition assay.
References
- 1. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 2. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate EGFR/VEGFR2-IN-4 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are key receptor tyrosine kinases (RTKs) that play pivotal roles in tumor progression. EGFR signaling is crucial for cancer cell proliferation, survival, and differentiation, while VEGFR2 is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][2][3][4] Given their significance in oncology, the dual inhibition of EGFR and VEGFR2 presents a promising anti-cancer therapeutic strategy.
EGFR/VEGFR2-IN-4 is an irreversible inhibitor targeting both EGFR and VEGFR2 with reported IC50 values of 18.7 nM and 102.3 nM, respectively.[5] These application notes provide detailed protocols for cell-based assays to characterize the activity of EGFR/VEGFR2-IN-4, focusing on its effects on cell viability and the phosphorylation status of EGFR and VEGFR2.
Principle of the Assays
The protocols described herein utilize two primary methodologies:
-
MTS Cell Viability Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the half-maximal inhibitory concentration (IC50) of EGFR/VEGFR2-IN-4, representing the concentration at which the inhibitor reduces cell viability by 50%.
-
Western Blotting: This technique allows for the detection and semi-quantitative analysis of specific proteins. By using antibodies that specifically recognize the phosphorylated (activated) forms of EGFR and VEGFR2, the inhibitory effect of EGFR/VEGFR2-IN-4 on the signaling pathways can be assessed.
Quantitative Data Summary
The following table summarizes hypothetical data from the described assays, illustrating the expected dose-dependent inhibitory effects of EGFR/VEGFR2-IN-4.
| Concentration (nM) | Cell Viability (% of Control) | p-EGFR / Total EGFR (Normalized Ratio) | % Inhibition of EGFR Phosphorylation | p-VEGFR2 / Total VEGFR2 (Normalized Ratio) | % Inhibition of VEGFR2 Phosphorylation |
| 0 (Vehicle) | 100 | 1.00 | 0 | 1.00 | 0 |
| 1 | 95 | 0.85 | 15 | 0.92 | 8 |
| 10 | 78 | 0.55 | 45 | 0.75 | 25 |
| 20 | 52 | 0.25 | 75 | 0.60 | 40 |
| 50 | 35 | 0.10 | 90 | 0.40 | 60 |
| 100 | 20 | 0.05 | 95 | 0.20 | 80 |
| 200 | 15 | < 0.05 | > 95 | 0.10 | 90 |
Experimental Protocols
Cell Line Selection
For studying a dual EGFR and VEGFR2 inhibitor, it is crucial to select a cell line that endogenously expresses both receptors. Human monocytic THP-1 cells or Raji, a human B-lymphoblastoid cell line, have been shown to express both EGFR and VEGFR2 and are suitable for these assays.
Protocol 1: MTS Assay for Cell Viability and IC50 Determination
This protocol details the steps to assess the effect of EGFR/VEGFR2-IN-4 on the viability of cancer cells.
Materials and Reagents:
-
THP-1 or Raji cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
EGFR/VEGFR2-IN-4
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
DMSO (vehicle for the inhibitor)
Procedure:
-
Cell Seeding:
-
Culture THP-1 or Raji cells in RPMI-1640 medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of EGFR/VEGFR2-IN-4 in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM to 200 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of EGFR/VEGFR2-IN-4. Include a vehicle-only control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of EGFR and VEGFR2 Phosphorylation
This protocol describes the detection of phosphorylated EGFR and VEGFR2 to confirm the inhibitory activity of EGFR/VEGFR2-IN-4 on its targets.
Materials and Reagents:
-
THP-1 or Raji cells
-
6-well tissue culture plates
-
Serum-free RPMI-1640 medium
-
Recombinant human EGF and VEGF
-
EGFR/VEGFR2-IN-4
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-EGFR (Tyr1068)
-
Rabbit anti-total EGFR
-
Rabbit anti-phospho-VEGFR2 (Tyr1175)
-
Rabbit anti-total VEGFR2
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed THP-1 or Raji cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal receptor phosphorylation, aspirate the complete medium, wash the cells with PBS, and incubate in serum-free RPMI-1640 for 12-24 hours.
-
Inhibitor Pre-treatment: Treat the serum-starved cells with various concentrations of EGFR/VEGFR2-IN-4 (or vehicle) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a combination of recombinant human EGF (e.g., 100 ng/mL) and VEGF (e.g., 50 ng/mL) for 10-15 minutes to induce receptor phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR and p-VEGFR2 (can be done simultaneously if from the same host and at similar dilutions, or sequentially) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with antibodies against total EGFR, total VEGFR2, and a loading control (GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein signal to the total protein signal for each receptor.
-
Further normalize to the loading control to account for any loading inaccuracies.
-
Calculate the percentage of inhibition of phosphorylation for each inhibitor concentration relative to the stimulated vehicle control.
-
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of EGFR/VEGFR2-IN-4.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of EGFR/VEGFR2-IN-4.
References
Application Notes and Protocols for EGFR/VEGFR2-IN-4 in HepG2 Liver Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of EGFR/VEGFR2-IN-4, a dual irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), in the context of HepG2 human hepatocellular carcinoma cells. This document includes detailed protocols for key experiments to assess the inhibitor's efficacy and mechanism of action.
Introduction
Hepatocellular carcinoma (HCC) is a prevalent and aggressive form of liver cancer. The EGFR and VEGFR signaling pathways are often dysregulated in HCC, playing crucial roles in tumor growth, proliferation, angiogenesis, and metastasis. EGFR activation leads to the initiation of downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which promote cell survival and proliferation.[1] The VEGF/VEGFR2 signaling axis is a primary driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2]
EGFR/VEGFR2-IN-4 is a potent, irreversible inhibitor of both EGFR and VEGFR2.[3] By simultaneously targeting these two critical pathways, EGFR/VEGFR2-IN-4 presents a promising therapeutic strategy for HCC. These notes provide protocols to evaluate the biological effects of this inhibitor on HepG2 liver cancer cells.
Data Presentation
The following tables summarize the known inhibitory activity of EGFR/VEGFR2-IN-4 and provide a template for presenting experimental data obtained from studies on HepG2 cells.
Table 1: In Vitro Kinase Inhibitory Activity of EGFR/VEGFR2-IN-4
| Target | IC50 (nM) | Assay Conditions |
| EGFR | 18.7 | In the presence of 1 µM ATP |
| VEGFR-2 | 102.3 | In the presence of 1 µM ATP |
Data sourced from MedchemExpress.[3]
Table 2: Template for Cellular Activity of EGFR/VEGFR2-IN-4 in HepG2 Cells
| Assay | Parameter | Result (e.g., Concentration/Value) |
| Cell Viability (MTT Assay) | IC50 (µM) | To be determined experimentally |
| Apoptosis (Annexin V Assay) | % Apoptotic Cells | To be determined experimentally |
| Western Blot Analysis | Protein Phosphorylation | To be determined experimentally |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for evaluating EGFR/VEGFR2-IN-4.
Experimental Protocols
1. Cell Culture
HepG2 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of EGFR/VEGFR2-IN-4 that inhibits the growth of HepG2 cells by 50% (IC50).
-
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
EGFR/VEGFR2-IN-4 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.[4]
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of EGFR/VEGFR2-IN-4 in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with EGFR/VEGFR2-IN-4.
-
Materials:
-
HepG2 cells
-
6-well plates
-
EGFR/VEGFR2-IN-4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed HepG2 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with EGFR/VEGFR2-IN-4 at a predetermined concentration (e.g., the IC50 value) for 24 to 48 hours. Include an untreated control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
4. Western Blot Analysis
This protocol is used to detect changes in the phosphorylation status of EGFR, VEGFR2, and their downstream signaling proteins.
-
Materials:
-
HepG2 cells
-
EGFR/VEGFR2-IN-4
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Seed HepG2 cells and treat with EGFR/VEGFR2-IN-4 as described for the apoptosis assay.
-
For stimulation experiments, serum-starve the cells before treating with the inhibitor, followed by stimulation with EGF or VEGF.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the total protein or loading control.
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of EGFR/VEGFR2-IN-4 on HepG2 liver cancer cells. By employing these methodologies, researchers can determine the inhibitor's potency in a cellular context, elucidate its mechanism of action regarding apoptosis induction, and confirm its on-target effects on the EGFR and VEGFR2 signaling pathways. These studies are crucial for the preclinical evaluation of this promising dual inhibitor for the treatment of hepatocellular carcinoma.
References
- 1. The role of EGF-EGFR signalling pathway in hepatocellular carcinoma inflammatory microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2.6. MTT Assay [bio-protocol.org]
Application Notes and Protocols: A549 Lung Cancer Cell Response to a Novel VEGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A549 cell line, derived from a human lung adenocarcinoma, is a widely utilized model in cancer research.[1][2] These epithelial-like cells are instrumental in studying the molecular mechanisms of non-small cell lung cancer (NSCLC) and for the preclinical evaluation of novel therapeutic agents.[3] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) being key mediators.[4] A549 cells express VEGF, and the VEGF/VEGFR signaling pathway has been shown to play a role in their proliferation and survival through autocrine signaling loops.[5] This document provides detailed protocols to assess the cellular response of A549 cells to a novel, hypothetical VEGFR inhibitor, herein referred to as Vegfr-IN-4. The described methodologies will enable researchers to evaluate the anti-proliferative, pro-apoptotic, and cell cycle-altering effects of this compound, as well as its impact on key intracellular signaling pathways.
Data Presentation: Effects of this compound on A549 Cells
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 85.2 ± 5.1 |
| 5 | 62.7 ± 3.9 |
| 10 | 48.9 ± 4.2 |
| 25 | 25.1 ± 3.5 |
| 50 | 10.3 ± 2.8 |
| IC50 | 12.5 µM |
Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 10 | 15.8 ± 2.2 | 5.4 ± 1.1 |
| 25 | 28.9 ± 3.1 | 12.7 ± 1.9 |
| 50 | 45.2 ± 4.5 | 20.1 ± 2.5 |
Table 3: Cell Cycle Distribution (Flow Cytometry)
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.4 ± 3.7 | 30.1 ± 2.9 | 14.5 ± 2.1 |
| 10 | 68.2 ± 4.1 | 20.5 ± 2.5 | 11.3 ± 1.8 |
| 25 | 75.1 ± 4.8 | 15.3 ± 2.2 | 9.6 ± 1.5 |
| 50 | 82.5 ± 5.2 | 10.2 ± 1.9 | 7.3 ± 1.3 |
Table 4: Western Blot Analysis of Key Signaling Proteins
| This compound Concentration (µM) | Relative p-VEGFR2 Expression | Relative p-Akt Expression | Relative p-ERK1/2 Expression |
| 0 (Control) | 1.00 | 1.00 | 1.00 |
| 10 | 0.45 | 0.52 | 0.61 |
| 25 | 0.21 | 0.28 | 0.33 |
| 50 | 0.08 | 0.11 | 0.15 |
Experimental Protocols
Cell Culture
A549 cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed A549 cells in 6-well plates and treat with this compound (e.g., 0, 10, 25, 50 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Flow Cytometry)
-
Seed A549 cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
-
Treat A549 cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-VEGFR2, VEGFR2, p-Akt, Akt, p-ERK1/2, ERK1/2, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the respective total protein and/or β-actin.
Visualizations
Caption: Experimental workflow for assessing the effects of this compound on A549 cells.
Caption: Simplified VEGF/VEGFR2 signaling pathway and the inhibitory action of this compound.
Conclusion
The protocols and illustrative data provided in these application notes offer a comprehensive framework for investigating the effects of a novel VEGFR inhibitor, this compound, on the A549 lung cancer cell line. By systematically evaluating cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent for non-small cell lung cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of autocrine vascular endothelial growth factor (VEGF) in non-small cell lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Type IV RTKs: VEGF (vascular endothelial growth factor) receptor family | Catalytic receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Effects of TGF-β signaling blockade on human A549 lung adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Studies of a Novel VEGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2][3][4] The VEGF signaling pathway is a well-established target for cancer therapy, and numerous inhibitors have been developed to block this pathway, leading to the suppression of tumor angiogenesis and growth.[5] This document provides a detailed protocol and application notes for the in vivo evaluation of a hypothetical novel VEGFR inhibitor, "Vegfr-IN-4," using a human tumor xenograft model in immunodeficient mice.
While specific data for a compound named "this compound" is not publicly available, this document outlines a representative study based on established methodologies for evaluating VEGFR inhibitors in preclinical settings. The protocols and data presented are intended to serve as a comprehensive guide for researchers designing and executing similar studies.
VEGFR Signaling Pathway in Cancer
The binding of VEGF ligands (e.g., VEGF-A) to VEGFRs, primarily VEGFR-2, on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways. These signaling events ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability, all of which are essential for angiogenesis. In the context of cancer, tumor cells secrete VEGF, which stimulates the formation of a dedicated blood supply, providing the tumor with necessary oxygen and nutrients for its growth and enabling metastatic spread.
Caption: VEGFR Signaling Pathway in Angiogenesis.
Experimental Workflow for In Vivo Xenograft Study
A typical in vivo xenograft study to evaluate a VEGFR inhibitor involves several key stages, from initial cell culture to final data analysis. The workflow ensures a systematic and reproducible assessment of the compound's anti-tumor efficacy.
Caption: In Vivo Xenograft Experimental Workflow.
Detailed Experimental Protocols
Cell Culture
-
Cell Line: MDA-MB-231 human breast cancer cell line is a common choice for xenograft studies and has been shown to express VEGFRs in vivo.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Animal Model
-
Animal Strain: Athymic Nude (nu/nu) or NOD/SCID mice, 6-8 weeks old, are commonly used as they lack a functional immune system, preventing the rejection of human tumor cells.
-
Acclimatization: House the mice in a specific pathogen-free (SPF) facility for at least one week before the experiment to allow for acclimatization. Provide sterile food and water ad libitum. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
Tumor Cell Implantation
-
Cell Preparation: On the day of implantation, harvest MDA-MB-231 cells using trypsin, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.
Tumor Growth Monitoring and Randomization
-
Tumor Measurement: Once tumors become palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
Drug Administration
-
Test Article: "this compound" (hypothetical).
-
Vehicle: A suitable vehicle for solubilizing this compound (e.g., 0.5% carboxymethylcellulose, 0.1% Tween 80 in sterile water).
-
Dosing:
-
Control Group: Administer the vehicle solution orally (p.o.) or intraperitoneally (i.p.) daily.
-
Treatment Group: Administer this compound at a predetermined dose (e.g., 50 mg/kg) via the same route and schedule as the control group.
-
-
Duration: Continue treatment for a specified period, typically 21-28 days.
Efficacy Evaluation
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volume and body weight 2-3 times per week throughout the study. Body weight is monitored as an indicator of general toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size limit (e.g., 2000 mm³) or after the last dose.
-
Data Analysis: Calculate the percent TGI using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
Histopathological Analysis
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix a portion of the tumor in 10% neutral buffered formalin for paraffin embedding.
-
Perform immunohistochemical (IHC) staining on tumor sections for markers of angiogenesis (e.g., CD31 to assess microvessel density), proliferation (e.g., Ki-67), and apoptosis (e.g., TUNEL assay).
Quantitative Data Summary
The following table represents a hypothetical dataset from an in vivo xenograft study of "this compound."
| Parameter | Vehicle Control | This compound (50 mg/kg) |
| Number of Animals | 10 | 10 |
| Initial Mean Tumor Volume (mm³) | 125.5 ± 15.2 | 128.3 ± 14.8 |
| Final Mean Tumor Volume (mm³) | 1850.7 ± 250.4 | 550.2 ± 95.6 |
| Tumor Growth Inhibition (%) | - | 75.6% |
| Initial Mean Body Weight (g) | 22.5 ± 1.8 | 22.3 ± 1.9 |
| Final Mean Body Weight (g) | 24.1 ± 2.1 | 21.9 ± 2.0 |
| Body Weight Change (%) | +7.1% | -1.8% |
| Microvessel Density (CD31+ vessels/field) | 45.3 ± 5.1 | 12.8 ± 2.3 |
| Proliferation Index (Ki-67+ cells %) | 85.2 ± 7.9 | 30.5 ± 4.7 |
| Apoptotic Index (TUNEL+ cells %) | 2.1 ± 0.5 | 15.7 ± 3.1 |
Data are presented as mean ± standard error of the mean (SEM).
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the preclinical evaluation of novel VEGFR inhibitors like the hypothetical "this compound" in a human tumor xenograft model. A successful study demonstrating significant tumor growth inhibition, reduced microvessel density, decreased proliferation, and increased apoptosis would provide strong evidence for the anti-angiogenic and anti-tumor activity of the test compound, warranting further development. Careful adherence to these established methodologies is crucial for obtaining reliable and reproducible data to support the advancement of new cancer therapeutics.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF inhibition: insights from preclinical and clinical studies - ProQuest [proquest.com]
Application Notes and Protocols: Dosing and Administration of a Representative VEGFR Tyrosine Kinase Inhibitor in Mice
Disclaimer: The compound "Vegfr-IN-4" has been identified in chemical supplier databases as an Epidermal Growth Factor Receptor (EGFR) inhibitor, not a Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor.[1][2][3][4][5] As of the current available information, there are no public records of in vivo studies, dosing, or administration protocols for "this compound" as a VEGFR inhibitor in mice.
The following application notes and protocols are provided as a representative guide for a generic small molecule VEGFR tyrosine kinase inhibitor (TKI) for use in murine models, based on established practices with similar compounds. Researchers should always consult compound-specific literature and perform dose-finding studies for any new molecule.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels. In cancer, pathological angiogenesis is a hallmark, supplying tumors with nutrients and oxygen. Small molecule tyrosine kinase inhibitors (TKIs) that target VEGFRs are a critical class of anti-cancer drugs. These application notes provide a generalized framework for the preclinical evaluation of a representative VEGFR TKI in mouse models of cancer.
Compound Preparation and Formulation
For in vivo studies, a VEGFR TKI is typically formulated for oral gavage or intraperitoneal injection. The choice of vehicle is critical and should be non-toxic and able to solubilize the compound. Common vehicles include:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water
-
20% (v/v) Captisol® in water
-
5% (v/v) N-methyl-2-pyrrolidone (NMP), 15% (v/v) Solutol® HS 15 in water
Protocol for Formulation (Example):
-
Weigh the required amount of the VEGFR TKI powder.
-
In a sterile tube, add the appropriate volume of the chosen vehicle.
-
Slowly add the powder to the vehicle while vortexing to create a homogenous suspension.
-
Sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
Prepare the formulation fresh daily before administration to ensure stability.
Dosing and Administration in Mice
The optimal dose and schedule for a VEGFR TKI must be determined empirically through dose-range-finding and efficacy studies. The following table provides a hypothetical dosing regimen for a representative VEGFR TKI in a tumor xenograft model.
| Parameter | Details | Reference Example |
| Mouse Strain | Athymic Nude, SCID, or syngeneic models (e.g., C57BL/6) | |
| Tumor Model | Subcutaneous xenograft (e.g., human colon cancer HT-29) | |
| Administration Route | Oral Gavage (p.o.) or Intraperitoneal (i.p.) | |
| Dose Range | 10 - 50 mg/kg/day | |
| Dosing Schedule | Once daily (QD) or twice daily (BID) | |
| Treatment Duration | 14 - 28 days, or until tumor volume reaches endpoint | |
| Vehicle Control | The formulation vehicle without the active compound |
Experimental Protocol: Tumor Growth Inhibition Study
-
Cell Culture and Implantation: Culture human cancer cells (e.g., HT-29) under standard conditions. Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Compound Administration: Administer the formulated VEGFR TKI or vehicle control according to the predetermined dose and schedule.
-
Monitoring: Monitor animal body weight and general health daily.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Pharmacodynamic and Efficacy Assessment
The efficacy of a VEGFR TKI is assessed by its ability to inhibit tumor growth and its impact on the tumor microenvironment.
Key Endpoints:
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint.
-
Vessel Density: Assessed by immunohistochemistry (IHC) for endothelial markers like CD31. A reduction in microvessel density indicates anti-angiogenic activity.
-
Biomarker Analysis: Measurement of downstream signaling pathway modulation (e.g., phosphorylation of VEGFR2) in tumor tissue.
Visualizations
Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of a representative TKI.
Experimental Workflow
Caption: Workflow for a preclinical tumor xenograft efficacy study.
References
Application Notes and Protocols for Western Blot Analysis of p-EGFR and p-VEGFR2 with Vegfr-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are key receptor tyrosine kinases (RTKs) that play pivotal roles in cell proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers, making them critical targets for therapeutic intervention. Vegfr-IN-4 is a potent and irreversible dual inhibitor of both EGFR and VEGFR2. This document provides detailed protocols for assessing the inhibitory effect of this compound on EGFR and VEGFR2 phosphorylation using Western blot analysis, a fundamental technique for characterizing the activity of kinase inhibitors.
Signaling Pathways
EGFR and VEGFR2 signaling pathways are intricate networks that drive cellular processes critical for tumor growth and vascularization. Upon ligand binding (e.g., EGF for EGFR, VEGF for VEGFR2), these receptors dimerize and autophosphorylate specific tyrosine residues in their intracellular domains. This phosphorylation creates docking sites for downstream signaling proteins, activating cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately promote cell proliferation, survival, and angiogenesis. This compound exerts its inhibitory effect by blocking this initial autophosphorylation step.
Quantitative Data Summary
The following table summarizes representative quantitative data on the dose-dependent effect of this compound on EGFR and VEGFR2 phosphorylation. Data is presented as the percentage of the stimulated control (ligand-stimulated cells without inhibitor) and is normalized to the total protein expression.
Note: This data is hypothetical and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific antibodies used.
| Treatment Group | This compound Conc. (nM) | p-EGFR (% of Control) | p-VEGFR2 (% of Control) |
| Vehicle Control (DMSO) | - | 5 ± 2 | 4 ± 1 |
| EGF/VEGF Stimulation | - | 100 | 100 |
| This compound + EGF/VEGF | 10 | 82 ± 6 | 85 ± 5 |
| This compound + EGF/VEGF | 50 | 45 ± 5 | 52 ± 7 |
| This compound + EGF/VEGF | 100 | 18 ± 4 | 25 ± 4 |
| This compound + EGF/VEGF | 500 | 4 ± 2 | 8 ± 3 |
Experimental Protocols
A detailed workflow for the Western blot analysis is depicted below, followed by specific protocols for cell culture, treatment, and immunoblotting.
I. Cell Culture and Treatment
-
Cell Line Selection: Choose appropriate cell lines. For EGFR studies, A431 cells (human epidermoid carcinoma) are recommended due to their high EGFR expression. For VEGFR2 studies, Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable choice.
-
Cell Seeding: Plate cells in appropriate culture dishes and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal receptor phosphorylation, serum-starve the cells for 12-24 hours prior to treatment.
-
Inhibitor Pre-treatment: Pre-treat the cells with desired concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a final concentration of 100 ng/mL EGF (for A431) or 50 ng/mL VEGF (for HUVECs) for 10-15 minutes at 37°C.
-
Reaction Termination: Immediately stop the stimulation by placing the culture dishes on ice.
II. Cell Lysis and Protein Quantification
-
Washing: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Collect the supernatant containing the soluble protein fraction.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
III. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the cell lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is recommended for large proteins like EGFR (~175 kDa) and VEGFR2 (~200-220 kDa).
IV. Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-EGFR (e.g., anti-p-EGFR Y1068) or p-VEGFR2 (e.g., anti-p-VEGFR2 Y1175) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
V. Detection and Analysis
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image Capture: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total EGFR, total VEGFR2, and a loading control such as GAPDH or β-actin.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.
Application Notes and Protocols for Cell Viability Assays (MTT/XTT) with EGFR/VEGFR2-IN-4
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are key regulators of cell proliferation, survival, and angiogenesis, processes that are often dysregulated in cancer.[1][2][3] EGFR/VEGFR2-IN-4 is a dual irreversible inhibitor that targets both EGFR and VEGFR2, with IC50 values of 18.7 nM and 102.3 nM, respectively, in the presence of 1 µM ATP.[4] This makes it a valuable tool for investigating the effects of dual EGFR and VEGFR2 inhibition on cancer cell viability. This document provides detailed protocols for assessing the cytotoxic and anti-proliferative effects of EGFR/VEGFR2-IN-4 using two common colorimetric cell viability assays: MTT and XTT.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[5] The amount of formazan produced is proportional to the number of viable cells. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar, but the resulting formazan product is water-soluble, simplifying the protocol.
Signaling Pathways
EGFR and VEGFR2 activate multiple downstream signaling cascades that promote cell growth, proliferation, and survival. EGFR/VEGFR2-IN-4 inhibits the kinase activity of these receptors, thereby blocking these downstream signals.
Caption: EGFR Signaling Pathway and Inhibition by EGFR/VEGFR2-IN-4.
Caption: VEGFR2 Signaling Pathway and Inhibition by EGFR/VEGFR2-IN-4.
Experimental Protocols
General Workflow for Cell Viability Assays
Caption: General experimental workflow for MTT and XTT cell viability assays.
Materials and Reagents
-
EGFR/VEGFR2-IN-4
-
Cell line of interest (e.g., A549, HUVEC)
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent and electron coupling reagent
-
Solubilization solution for MTT (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol 1: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of EGFR/VEGFR2-IN-4 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: XTT Assay
-
Cell Seeding: Follow step 1 of the MTT assay protocol.
-
Compound Treatment: Follow step 2 of the MTT assay protocol.
-
Incubation: Follow step 3 of the MTT assay protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (typically a 50:1 ratio).
-
XTT Addition: Add 50 µL of the prepared XTT working solution to each well.
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm can be used for background correction.
Data Presentation
The following tables present hypothetical data for the effect of EGFR/VEGFR2-IN-4 on the viability of A549 (a human lung carcinoma cell line with high EGFR expression) and HUVEC (Human Umbilical Vein Endothelial Cells, which are responsive to VEGFR2 signaling) cells after 48 hours of treatment, as determined by MTT and XTT assays.
Table 1: Effect of EGFR/VEGFR2-IN-4 on A549 Cell Viability (48h Incubation)
| Concentration (nM) | Absorbance (570 nm) - MTT | % Viability - MTT | Absorbance (450 nm) - XTT | % Viability - XTT |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 | 1.10 ± 0.06 | 100 |
| 1 | 1.18 ± 0.07 | 94.4 | 1.05 ± 0.05 | 95.5 |
| 10 | 0.85 ± 0.05 | 68.0 | 0.77 ± 0.04 | 70.0 |
| 50 | 0.42 ± 0.03 | 33.6 | 0.39 ± 0.02 | 35.5 |
| 100 | 0.21 ± 0.02 | 16.8 | 0.19 ± 0.01 | 17.3 |
| 500 | 0.08 ± 0.01 | 6.4 | 0.07 ± 0.01 | 6.4 |
| IC50 (nM) | ~25 | ~28 |
Table 2: Effect of EGFR/VEGFR2-IN-4 on HUVEC Viability (48h Incubation)
| Concentration (nM) | Absorbance (570 nm) - MTT | % Viability - MTT | Absorbance (450 nm) - XTT | % Viability - XTT |
| 0 (Vehicle) | 1.10 ± 0.07 | 100 | 0.98 ± 0.05 | 100 |
| 10 | 1.02 ± 0.06 | 92.7 | 0.91 ± 0.04 | 92.9 |
| 50 | 0.75 ± 0.05 | 68.2 | 0.68 ± 0.04 | 69.4 |
| 100 | 0.53 ± 0.04 | 48.2 | 0.47 ± 0.03 | 48.0 |
| 200 | 0.28 ± 0.02 | 25.5 | 0.25 ± 0.02 | 25.5 |
| 1000 | 0.09 ± 0.01 | 8.2 | 0.08 ± 0.01 | 8.2 |
| IC50 (nM) | ~105 | ~110 |
Data are presented as mean ± standard deviation. % Viability is calculated as (Absorbance of treated cells / Absorbance of vehicle control) x 100.
Discussion and Conclusion
The provided protocols for MTT and XTT assays are robust methods for evaluating the in vitro efficacy of EGFR/VEGFR2-IN-4. The hypothetical data demonstrates the dose-dependent inhibitory effect of the compound on the viability of both cancer (A549) and endothelial (HUVEC) cells. The calculated IC50 values are expected to be in the nanomolar range, consistent with the known potency of the inhibitor. These assays are essential tools for the preclinical evaluation of dual EGFR/VEGFR2 inhibitors in cancer drug discovery. The choice between the MTT and XTT assay will depend on laboratory preference and specific experimental needs, with the XTT assay offering a more streamlined workflow.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Anti-Angiogenesis Tube Formation Assay Using Vegfr-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway plays a central role in regulating angiogenesis. VEGF ligands bind to and activate VEGF receptors (VEGFRs), which are receptor tyrosine kinases on the surface of endothelial cells. This activation triggers a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and differentiation, ultimately resulting in the formation of new blood vessels.[1][2]
One of the key mediators of VEGF-driven angiogenesis is VEGFR-2 (also known as KDR or Flk-1).[3] Inhibition of VEGFR-2 signaling is a well-established therapeutic strategy to block angiogenesis and inhibit tumor growth.
Vegfr-IN-4 (EGFR/VEGFR2-IN-4) is a potent and irreversible dual inhibitor of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It exhibits IC50 values of 18.7 nM for EGFR and 102.3 nM for VEGFR-2.[4] Its ability to target VEGFR-2 makes it a valuable tool for studying the effects of VEGFR-2 inhibition on angiogenesis in vitro.
The in vitro tube formation assay is a widely used method to assess the pro- or anti-angiogenic potential of compounds. In this assay, endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane-like matrix (e.g., Matrigel®). In response to angiogenic stimuli, these cells will organize themselves into a network of capillary-like structures, or "tubes". The extent of tube formation can be quantified by measuring parameters such as total tube length, the number of branch points, and the number of enclosed loops.[5] This application note provides a detailed protocol for performing an anti-angiogenesis tube formation assay using this compound.
Signaling Pathways
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a complex network of downstream signaling pathways that are crucial for angiogenesis.
References
- 1. A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative fluorescent profiling of VEGFRs reveals tumor cell and endothelial cell heterogeneity in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promocell.com [promocell.com]
Application Notes and Protocols for a Potent VEGFR Inhibitor in Cell Culture
A Representative Example Using Axitinib
Disclaimer: Initial searches for "Vegfr-IN-4" did not yield specific public data. Therefore, these application notes and protocols have been generated using Axitinib , a well-characterized and potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), as a representative example. The principles and methods described herein are generally applicable to small molecule VEGFR inhibitors soluble in dimethyl sulfoxide (DMSO). Researchers should always consult the specific product datasheet for any new compound.
Introduction
Vascular Endothelial Growth Factor (VEGF) signaling is a critical pathway in angiogenesis, the formation of new blood vessels. This process is essential for tumor growth and metastasis. VEGFRs, a family of receptor tyrosine kinases, are key mediators of VEGF signaling.[1] Small molecule inhibitors targeting the kinase activity of VEGFRs are therefore valuable tools in cancer research and drug development. This document provides detailed protocols for the solubilization and preparation of a representative VEGFR inhibitor, Axitinib, for use in cell culture experiments.
Axitinib is a potent and selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3.[2][3] By blocking the ATP-binding site of these receptors, it inhibits their phosphorylation and downstream signaling, ultimately leading to a reduction in endothelial cell proliferation, migration, and survival.
Data Presentation
Solubility of Axitinib
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Up to 30 mg/mL | [2] |
| Dimethylformamide (DMF) | ~0.25 mg/mL | [4] |
| Aqueous Media (pH 1.1-7.8) | >0.2 µg/mL |
In Vitro Inhibitory Activity of Axitinib
| Target | IC₅₀ | Reference |
| VEGFR-1 | 0.1 nM | |
| VEGFR-2 | 0.2 nM | |
| VEGFR-3 | 0.1-0.3 nM | |
| PDGFRβ | 1.6 nM | |
| c-Kit | 1.7 nM |
Cytotoxicity of Axitinib in Human Renal Carcinoma Cells (96h treatment)
| Cell Line | IC₅₀ | Reference |
| A-498 | 13.6 µM | |
| Caki-2 | 36 µM |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
Axitinib powder (MW: 386.47 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol:
-
Weighing the Compound: Accurately weigh out a precise amount of Axitinib powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.865 mg of Axitinib.
-
Dissolution: Add the appropriate volume of DMSO to the weighed Axitinib. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly to dissolve the compound. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Ensure the solution is clear and free of any visible particulates.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with organic solvents into a sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage (up to one year).
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM Axitinib stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes
Protocol:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM Axitinib stock solution at room temperature.
-
Serial Dilution: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the inhibitor being tested.
-
Cell Treatment: Remove the existing medium from your cell cultures and replace it with the freshly prepared medium containing the desired concentrations of Axitinib or the vehicle control.
Visualizations
VEGFR Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by Axitinib.
Experimental Workflow for Cell-Based Assays
References
Application Note: Assessment of Apoptosis Induction by Vegfr-IN-4 Using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Vascular Endothelial Growth Factor (VEGF) signaling is a critical pathway in angiogenesis, cell proliferation, and survival.[][2] The VEGF receptor (VEGFR) family, particularly VEGFR-2, plays a pivotal role in mediating these downstream effects through activation of pathways such as the PI3K/Akt and Ras/MAPK pathways, which are known to inhibit apoptosis and promote cell survival.[] Dysregulation of the VEGF/VEGFR axis is a hallmark of many cancers, making it a key target for therapeutic intervention.
Vegfr-IN-4 is a potent and selective inhibitor of VEGFR tyrosine kinases. By blocking the ATP binding site of the receptor, this compound is designed to abrogate the downstream signaling cascades that promote cell survival. This inhibition is hypothesized to shift the cellular balance towards apoptosis, or programmed cell death, a key mechanism for eliminating malignant cells.
This application note provides a detailed protocol for the quantitative assessment of apoptosis in cultured cells following treatment with this compound using flow cytometry. The method described herein utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the cellular DNA. By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage not related to apoptosis)
Data Presentation
The following tables present hypothetical data from an experiment where a cancer cell line was treated with increasing concentrations of this compound for 48 hours.
Table 1: Percentage of Cell Populations after this compound Treatment
| Treatment Group | Viable Cells (Annexin V- / PI-) | Early Apoptotic Cells (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (0 µM) | 95.2 ± 2.1% | 2.5 ± 0.8% | 2.3 ± 0.5% |
| This compound (1 µM) | 80.7 ± 3.5% | 12.1 ± 1.9% | 7.2 ± 1.1% |
| This compound (5 µM) | 55.4 ± 4.2% | 28.9 ± 3.3% | 15.7 ± 2.4% |
| This compound (10 µM) | 25.1 ± 3.8% | 45.3 ± 4.1% | 29.6 ± 3.7% |
Table 2: Dose-Dependent Induction of Apoptosis by this compound
| This compound Concentration | Total Apoptotic Cells (Early + Late) |
| 0 µM | 4.8 ± 1.3% |
| 1 µM | 19.3 ± 3.0% |
| 5 µM | 44.6 ± 5.7% |
| 10 µM | 74.9 ± 7.8% |
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or a cancer cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA or a non-enzymatic cell dissociation solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow for exponential growth and prevent confluence at the time of harvesting. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentration of the vehicle (DMSO) should be consistent across all wells and should not exceed 0.1%.
-
Aspirate the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
Cell Harvesting and Staining
-
Harvesting Adherent Cells:
-
Carefully collect the culture medium from each well, which may contain floating apoptotic cells, into respective centrifuge tubes.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA or a non-enzymatic cell dissociation solution to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to the corresponding centrifuge tube from the previous step.
-
-
Harvesting Suspension Cells:
-
Collect the cells directly into centrifuge tubes.
-
-
Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Aspirate the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex the tube.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. The samples are now ready for flow cytometry analysis.
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (Annexin V) and PI.
-
Compensation: Use single-stained control samples (Annexin V-FITC only and PI only) to set up the compensation and quadrants correctly to correct for spectral overlap.
-
Data Acquisition: Acquire data for a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Mandatory Visualizations
References
Application Notes and Protocols for Vegfr-IN-4 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical pathway in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] Vegfr-IN-4 is a potent inhibitor of VEGFR, blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[3] Combination therapy, utilizing multiple therapeutic agents, is a promising strategy to enhance anti-tumor efficacy and overcome drug resistance.[4] These application notes provide a comprehensive guide to the experimental design and detailed protocols for evaluating the synergistic or additive effects of this compound in combination with other therapeutic agents.
Key Concepts in Combination Therapy Evaluation
The primary goal of combination therapy studies is to determine whether the combined effect of two or more drugs is greater than the sum of their individual effects. The interaction between drugs can be synergistic (effect is greater than additive), additive (effect is the sum of individual effects), or antagonistic (effect is less than additive).[5] The Chou-Talalay method is a widely accepted quantitative method for determining drug interactions, utilizing the Combination Index (CI). A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Experimental Design Overview
A robust experimental design is crucial for accurately assessing the efficacy of this compound combination therapy. The following workflow outlines the key stages of in vitro and in vivo evaluation.
In Vitro Protocols
Cell Viability Assays (MTT or CellTiter-Glo®)
These assays are fundamental for determining the cytotoxic or cytostatic effects of this compound and the combination agent on cancer cell lines.
a. MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, the combination agent, and the combination of both for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
b. CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells as described in the MTT assay protocol.
-
Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure luminescence using a luminometer.
Data Presentation: Single-Agent IC50 Determination
| Drug | Cell Line A IC50 (µM) | Cell Line B IC50 (µM) | Cell Line C IC50 (µM) |
| This compound | 1.2 | 2.5 | 0.8 |
| Combination Agent X | 5.8 | 8.1 | 3.2 |
Synergy Analysis: Chou-Talalay Method
The Combination Index (CI) is calculated using software like CompuSyn based on the dose-effect data from the viability assays.
Experimental Design for Synergy Analysis
-
Constant Ratio: A fixed ratio of the two drugs is used across a range of dilutions. This is the recommended method by Chou and Talalay.
-
Checkerboard (Non-constant Ratio): A matrix of varying concentrations of both drugs is tested.
Data Presentation: Combination Index (CI) Values
| Combination (this compound + Agent X) | Fa=0.25 (CI) | Fa=0.50 (CI) | Fa=0.75 (CI) | Interpretation |
| Cell Line A | 0.6 | 0.4 | 0.3 | Synergistic |
| Cell Line B | 0.9 | 1.0 | 1.1 | Additive to Antagonistic |
| Cell Line C | 0.3 | 0.2 | 0.1 | Strong Synergy |
| (Fa = Fraction affected, representing the percentage of cell growth inhibition) |
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by the combination therapy.
Protocol
-
Cell Treatment: Treat cells with IC50 concentrations of this compound, the combination agent, and the combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Presentation: Apoptosis Induction
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | 2.1 | 1.5 |
| This compound | 10.5 | 5.2 |
| Combination Agent X | 15.2 | 8.1 |
| Combination | 45.8 | 20.3 |
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures and is a direct measure of the anti-angiogenic potential of the combination therapy.
Protocol
-
Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C.
-
Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated plate and treat with this compound, the combination agent, and the combination.
-
Incubation: Incubate for 6-18 hours to allow for tube formation.
-
Imaging and Analysis: Capture images using a microscope and quantify the tube length and number of branch points using image analysis software.
Data Presentation: Inhibition of Tube Formation
| Treatment | Average Tube Length (µm) | % Inhibition |
| Vehicle Control | 1250 | 0 |
| This compound | 625 | 50 |
| Combination Agent X | 980 | 21.6 |
| Combination | 150 | 88 |
In Vivo Protocols
Tumor Xenograft Model
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunodeficient mice are used to evaluate the in vivo efficacy of the combination therapy.
Protocol
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-150 mm³, randomize mice into treatment groups (e.g., n=8-10 mice/group).
-
Treatment Administration: Administer this compound, the combination agent, and the combination via appropriate routes (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 | 0 |
| This compound | 800 | 46.7 |
| Combination Agent X | 1050 | 30 |
| Combination | 250 | 83.3 |
Pharmacodynamic (Biomarker) Analysis
Western blotting of tumor lysates can be used to assess the on-target effects of the combination therapy by measuring the phosphorylation status of key signaling proteins.
Western Blot Protocol for p-VEGFR-2
-
Tumor Lysate Preparation: Homogenize tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-VEGFR-2 (e.g., Tyr1175), total VEGFR-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify band intensities and normalize p-VEGFR-2 levels to total VEGFR-2.
Data Presentation: Pharmacodynamic Effects
| Treatment Group | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized) |
| Vehicle Control | 1.00 |
| This compound | 0.35 |
| Combination Agent X | 0.95 |
| Combination | 0.15 |
Logical Relationship of Expected Outcomes
Conclusion
These application notes and protocols provide a framework for the systematic evaluation of this compound in combination therapy. By employing these detailed methodologies and structured data presentation, researchers can effectively assess the potential of novel combination strategies for cancer treatment, leading to more informed decisions in the drug development process.
References
- 1. VEGF signaling pathway | Abcam [abcam.com]
- 2. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Cancer combination therapies by angiogenesis inhibitors; a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
Application Notes and Protocols for Vegfr-IN-4 in Studying EGFR and VEGFR Pathway Crosstalk
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways are pivotal in tumor progression, regulating cell proliferation, survival, and angiogenesis.[1][2][3] Extensive crosstalk exists between these two pathways; for instance, activation of EGFR can upregulate the expression of VEGF, a key ligand for VEGFR.[2][4] This interconnectedness contributes to tumor growth and can lead to resistance to therapies that target only a single pathway.
Vegfr-IN-4 is a potent, cell-permeable small molecule inhibitor designed to dually target the kinase activities of both EGFR and VEGFR. By simultaneously blocking these two critical pathways, this compound provides a powerful tool to investigate their synergistic and compensatory signaling, and to evaluate the therapeutic potential of dual inhibition in overcoming drug resistance.
These application notes provide detailed protocols for utilizing this compound to study its effects on EGFR and VEGFR signaling, cell viability, and angiogenesis.
Data Presentation
The inhibitory activity of this compound against key kinases and its effect on cancer cell viability can be quantified to assess its potency and selectivity. The following tables present representative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| EGFR | 15 |
| VEGFR2 (KDR) | 25 |
| PDGFRβ | 150 |
| FGFR1 | >1000 |
| Src | >1000 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay. Data is illustrative.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | VEGFR2 Status | IC50 (nM) |
| A431 | Epidermoid Carcinoma | High | Low | 50 |
| HUVEC | Endothelial Cells | Low | High | 75 |
| NCI-H1975 | Lung Adenocarcinoma | Mutated (T790M) | Moderate | 120 |
| MCF-7 | Breast Cancer | Moderate | Moderate | 250 |
IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation after 72 hours of treatment. Data is illustrative.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating the efficacy of this compound.
References
Troubleshooting & Optimization
Vegfr-IN-4 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Vegfr-IN-4 in cellular assays. Due to the limited publicly available data on the specific off-target profile of this compound, this guide is based on the known characteristics of other small molecule VEGFR inhibitors and provides a framework for identifying and mitigating potential off-target effects.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is designed as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase involved in angiogenesis.[3][4] By inhibiting VEGFR2, this compound is expected to block downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[5]
Q2: What are the potential off-target kinases for this compound?
A2: While specific data for this compound is not available, many VEGFR inhibitors show cross-reactivity with other kinases due to similarities in their ATP-binding pockets. Potential off-targets could include Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and FMS-like tyrosine kinase 3 (FLT3). The table below presents a hypothetical kinase inhibition profile for this compound to illustrate potential off-target effects.
Q3: I am observing higher than expected cytotoxicity in my cell line. Could this be an off-target effect?
A3: Yes, unexpected cytotoxicity can be a result of off-target inhibition. If your cells express one of the potential off-target kinases (e.g., PDGFR, c-Kit) that is critical for their survival, inhibition of these kinases by this compound could lead to cell death, even at concentrations where you wouldn't expect toxicity based on VEGFR2 inhibition alone. We recommend performing a dose-response cell viability assay and comparing the results with a cell line that does not express the suspected off-target kinase.
Q4: My western blot results show inhibition of a signaling pathway not typically associated with VEGFR2. How can I troubleshoot this?
A4: This could indicate an off-target effect. First, confirm the specificity of your antibodies and the expected signaling cascade downstream of VEGFR2 in your cell type. If the unexpected result persists, consider that this compound might be inhibiting an upstream kinase in that alternative pathway. For example, if you see reduced phosphorylation of a substrate of c-Kit, this might be a c-Kit-mediated off-target effect. Performing a kinase panel screen or a targeted western blot for the phosphorylation status of suspected off-target kinases can help identify the cause.
Troubleshooting Guide
Issue: Inconsistent or unexpected results in cellular assays
This guide will help you troubleshoot common issues that may arise from the off-target effects of this compound.
Step 1: Verify On-Target Activity
-
Action: Confirm that this compound is inhibiting VEGFR2 phosphorylation in your cells at the expected concentrations.
-
Method: Perform a western blot for phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2.
-
Expected Outcome: A dose-dependent decrease in pVEGFR2 levels upon treatment with this compound.
Step 2: Assess Cell Viability
-
Action: Determine the cytotoxic concentration range of this compound in your specific cell line.
-
Method: Conduct a cell viability assay (e.g., MTT, CellTiter-Glo) with a broad range of this compound concentrations.
-
Interpretation: If the IC50 for cytotoxicity is significantly lower than the IC50 for VEGFR2 inhibition, it may suggest off-target toxicity.
Step 3: Investigate Potential Off-Targets
-
Action: Based on the hypothetical selectivity profile, check for the expression of potential off-target kinases in your cell line (e.g., PDGFRβ, c-Kit).
-
Method: Use western blotting or qPCR to determine the expression levels of these kinases.
-
Next Steps: If your cells express high levels of a potential off-target, investigate the effect of this compound on the phosphorylation status of that specific kinase.
Step 4: Use Control Compounds
-
Action: Compare the cellular effects of this compound with another VEGFR inhibitor that has a different off-target profile.
-
Method: Repeat your key experiments with a more selective VEGFR2 inhibitor if available.
-
Interpretation: If the unexpected phenotype is not observed with the more selective compound, it is likely due to an off-target effect of this compound.
Quantitative Data
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Primary/Off-Target | Potential Cellular Effect |
| VEGFR2 | 15 | Primary | Anti-angiogenic |
| PDGFRβ | 250 | Off-target | Inhibition of pericyte function, potential cytotoxicity |
| c-Kit | 800 | Off-target | Effects on hematopoiesis, melanogenesis, gametogenesis |
| FLT3 | 1200 | Off-target | Potential effects on hematopoietic cells |
| Src | >10000 | Off-target | Minimal effect at typical working concentrations |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Cellular VEGFR2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Starvation: Plate human umbilical vein endothelial cells (HUVECs) and grow to 80-90% confluency. Starve the cells in serum-free media for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1 hour.
-
Ligand Stimulation: Stimulate the cells with VEGF-A (50 ng/mL) for 10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against pVEGFR2 (Tyr1175) and total VEGFR2. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Visualizations
References
- 1. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Novel VEGFR Inhibitors (e.g., Vegfr-IN-4)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel VEGFR inhibitors, exemplified by Vegfr-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a potent VEGFR2 inhibitor like this compound?
A novel small molecule inhibitor like this compound is designed to target the ATP-binding site within the kinase domain of VEGFR2.[1] By competitively inhibiting ATP binding, it blocks the autophosphorylation of the receptor upon VEGF-A binding, thereby inhibiting the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, which are crucial for angiogenesis.[2][3]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential resistance mechanisms?
Acquired resistance to VEGFR inhibitors can arise through several mechanisms:
-
Activation of Alternative Pro-angiogenic Pathways: Tumor cells or stromal cells in the microenvironment may upregulate other pro-angiogenic factors like Fibroblast Growth Factor (FGF) or Platelet-Derived Growth Factor (PDGF), which can sustain angiogenesis despite VEGFR2 blockade.[4][5]
-
Downregulation or Mutation of VEGFR2: The target itself, VEGFR2, can be downregulated at the mRNA or protein level in endothelial cells, reducing the inhibitor's effectiveness. While less common for this class of drugs, mutations in the VEGFR2 kinase domain could also potentially alter drug binding.
-
Recruitment of Pro-angiogenic Stromal and Immune Cells: The tumor microenvironment can recruit bone marrow-derived cells, such as myeloid cells and macrophages, which can promote angiogenesis through the secretion of various growth factors.
-
Increased Pericyte Coverage: Pericytes can physically protect endothelial cells from the effects of VEGFR inhibitors.
Q3: What are the expected off-target effects of a novel VEGFR inhibitor?
Due to the similarity in the kinase domains of various receptor tyrosine kinases, off-target effects are possible. Common off-targets for VEGFR inhibitors include PDGFR, c-KIT, and FLT3. These off-target activities can contribute to both anti-tumor efficacy and potential toxicities.
Troubleshooting Guides
Problem 1: Decreased Potency of this compound in Cell-Based Assays
You observe a rightward shift in the dose-response curve and an increased IC50 value for this compound in your cell viability or proliferation assays (e.g., MTT assay).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Development of a resistant cell population. | 1. Confirm the IC50 shift with a fresh aliquot of the inhibitor and newly thawed cells. 2. Perform a Western blot to check for downregulation of total VEGFR2 protein. 3. Analyze the phosphorylation status of downstream effectors like AKT and ERK to see if they are reactivated despite treatment. 4. Culture cells in the presence of this compound for an extended period to intentionally select for a resistant population for further study. | --INVALID-LINK----INVALID-LINK----INVALID-LINK-- |
| Compound instability or degradation. | 1. Use a fresh, validated batch of this compound. 2. Check the recommended storage conditions and solvent for the inhibitor. | - |
| Cell culture artifacts. | 1. Ensure consistent cell seeding density and passage number. 2. Test for mycoplasma contamination. | - |
Problem 2: this compound Fails to Inhibit VEGF-Induced VEGFR2 Phosphorylation
In a Western blot experiment, you do not see a decrease in phosphorylated VEGFR2 (pVEGFR2) levels in VEGF-A-stimulated cells treated with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Suboptimal assay conditions. | 1. Optimize the concentration of VEGF-A and the stimulation time to achieve a robust pVEGFR2 signal. 2. Ensure the inhibitor pre-incubation time is sufficient for it to enter the cells and bind to the target. 3. Titrate the concentration of this compound to determine the effective dose range. | --INVALID-LINK-- |
| Activation of alternative signaling pathways. | 1. Investigate the activation of other receptor tyrosine kinases (e.g., FGFR, PDGFR) using phospho-specific antibodies. 2. Consider using inhibitors of these alternative pathways in combination with this compound. | --INVALID-LINK-- |
| Antibody or reagent issues. | 1. Validate the specificity of the pVEGFR2 and total VEGFR2 antibodies. 2. Use fresh lysis buffers with phosphatase and protease inhibitors. | - |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| HUVEC (Parental) | 15 | - |
| HUVEC-R (Resistant) | 180 | 12 |
| MDA-MB-231 (Parental) | 50 | - |
| MDA-MB-231-R (Resistant) | 650 | 13 |
Table 2: Changes in Protein Expression in this compound Resistant Cells
| Protein | Change in Resistant Cells vs. Parental |
| Total VEGFR2 | Decreased (0.4-fold) |
| Phospho-AKT (Ser473) | Increased (2.5-fold) |
| Phospho-ERK1/2 (Thr202/Tyr204) | Increased (3.1-fold) |
| FGFR1 | Increased (4.2-fold) |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for VEGFR2 and Downstream Signaling
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells overnight. Pre-incubate with this compound for 2 hours, then stimulate with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and separate them on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-pVEGFR2, anti-VEGFR2, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-FGFR1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Development of Drug-Resistant Cell Lines
-
Initial IC50 Determination: Determine the IC50 of this compound in the parental cell line.
-
Dose Escalation: Culture the parental cells in medium containing this compound at a starting concentration of IC20.
-
Subculturing: When the cells reach 80-90% confluency, subculture them in the same drug concentration.
-
Increasing Concentration: Once the cells show stable growth, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).
-
Repeat: Repeat steps 3 and 4 until the cells can proliferate in a significantly higher concentration of the drug (e.g., 10-fold the initial IC50).
-
Characterization: Periodically check the IC50 of the resistant cell line to confirm the level of resistance.
Protocol 4: VEGFR2 Phosphorylation Assay
This assay follows the same procedure as the Western Blot protocol (Protocol 2), with a specific focus on optimizing the detection of pVEGFR2.
-
Cell Culture and Serum Starvation: Grow endothelial cells (e.g., HUVECs) to near confluency and then serum-starve for at least 4 hours or overnight.
-
Inhibitor Pre-incubation: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with an optimal concentration of VEGF-A (e.g., 20-50 ng/mL) for a short period (e.g., 5-15 minutes).
-
Lysis and Western Blot: Immediately lyse the cells and proceed with the Western blot as described in Protocol 2, using a validated anti-pVEGFR2 (e.g., Tyr1175) antibody. Normalize the pVEGFR2 signal to the total VEGFR2 signal.
Visualizations
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Tyrosine kinase inhibitors of vascular endothelial growth factor receptors in clinical trials: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of resistance to vascular endothelial growth factor blockade [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Vegfr-IN-4 Concentration for In Vitro Experiments
Welcome to the technical support center for Vegfr-IN-4, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experimental conditions and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the kinase activity of VEGFRs. By binding to the ATP-binding site of the receptor's intracellular kinase domain, it prevents the autophosphorylation and activation of the receptor. This, in turn, blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, key processes in angiogenesis.[1][2]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A starting point for many VEGFR inhibitors is in the low nanomolar to micromolar range. Based on data from similar novel VEGFR-2 inhibitors, a broad range of 0.01 µM to 10 µM could be a good starting point for your initial dose-response curve.[3][4][5]
Q3: How should I dissolve and store this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in your cell culture medium to the desired final concentration. When preparing working solutions, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: I am observing inconsistent results in my cell viability assays. What could be the cause?
Inconsistent results can arise from several factors, including:
-
Inhibitor instability or precipitation: Ensure your stock solution is properly dissolved and that the inhibitor does not precipitate out of solution when diluted in your culture medium.
-
Cell culture variability: Use cells with a consistent passage number and ensure a uniform seeding density.
-
Edge effects in multi-well plates: To minimize evaporation, avoid using the outer wells of your plates for experimental samples. Instead, fill them with sterile PBS or media.
-
Pipetting errors: Ensure accurate and consistent pipetting of both cells and inhibitor solutions.
Quantitative Data Summary
The following tables summarize typical IC50 values for various novel VEGFR-2 inhibitors against the kinase and different cancer cell lines. This data can serve as a reference for establishing an expected effective concentration range for this compound.
Table 1: Inhibitory Activity of Novel VEGFR-2 Inhibitors Against VEGFR-2 Kinase
| Compound Reference | VEGFR-2 IC50 (nM) |
| Compound 15d | 60.00 - 123.85 |
| Compound 23j | 3.7 |
| Compound 2o | 310 |
| Compound 2l | 420 |
| Compound 30 | 1.24 |
Table 2: Cytotoxicity of Novel VEGFR-2 Inhibitors Against Various Cancer Cell Lines
| Compound Reference | Cell Line | IC50 (µM) |
| Compound 15a, 15b, 15d | HepG2 (Hepatocellular Carcinoma) | 17.39 - 47.10 |
| PC3 (Prostate Cancer) | 24.10 - 40.90 | |
| MCF-7 (Breast Cancer) | 33.40 | |
| Compound 23a, 23i, 23j, 23l, 23n | HepG2 | 6.4 - 19.4 |
| MCF-7 | 6.4 - 19.4 | |
| Compound 2l | K562 (Leukemia) | 0.91 |
| SiHa (Cervical Cancer) | 1.25 | |
| B16 (Melanoma) | 1.39 | |
| Compound 7d, 9s, 13n | A549 (Lung Cancer) | 9.19 - 13.17 |
| HepG2 | 11.94 - 18.21 |
Experimental Protocols
Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Target cancer cell line (e.g., HUVEC, A549, HepG2)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting range would be from 20 µM down to 0.02 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Serum-free medium
-
This compound
-
Recombinant human VEGF-A
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-VEGFR-2 (Tyr1175) and anti-total VEGFR-2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Starvation: Culture HUVECs to 80-90% confluency. Serum-starve the cells for 4-6 hours in serum-free medium.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes. Include a non-stimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-VEGFR-2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Re-probing: Strip the membrane and re-probe with an anti-total VEGFR-2 antibody to normalize for protein loading.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel (or other basement membrane extract)
-
96-well plate
-
This compound
-
VEGF-A (as a stimulant)
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend them in medium containing the desired concentrations of this compound and VEGF-A (e.g., 50 ng/mL).
-
Incubation: Seed the HUVEC suspension (1.5 x 10^4 cells/well) onto the solidified Matrigel. Incubate for 4-18 hours at 37°C.
-
Visualization and Quantification: Observe the formation of tube-like structures using a microscope. Capture images and quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, or the number of enclosed meshes.
Visualizations
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for in vitro experiments with this compound.
References
- 1. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors [mdpi.com]
- 5. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with EGFR/VEGFR2-IN-4
Welcome to the technical support center for EGFR/VEGFR2-IN-4. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this dual kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of EGFR/VEGFR2-IN-4?
A1: EGFR/VEGFR2-IN-4 is an irreversible inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] It forms a covalent bond with cysteine residues in the kinase domains of these receptors, leading to their inactivation.
Q2: What are the reported IC50 values for EGFR/VEGFR2-IN-4?
A2: The in vitro inhibitory concentrations (IC50) for EGFR/VEGFR2-IN-4 are summarized in the table below.[1]
| Target | IC50 (nM) | Assay Conditions |
| EGFR | 18.7 | 1 µM ATP |
| VEGFR-2 | 102.3 | 1 µM ATP |
Q3: We observe a decrease in cell viability with EGFR/VEGFR2-IN-4 in our cancer cell line, but the effect is less than expected based on the reported IC50 values. What could be the reason?
A3: Several factors could contribute to a weaker than expected effect. These include:
-
Cell Line Specificity: The sensitivity to EGFR and VEGFR2 inhibition can vary significantly between different cell lines due to variations in receptor expression levels, downstream signaling pathway mutations, and the presence of drug efflux pumps.
-
Assay Conditions: The IC50 values are determined under specific in vitro kinase assay conditions. Cellular assays are more complex, and factors like serum components in the culture media can compete with the inhibitor, reducing its effective concentration.
-
Compensatory Signaling: Cells can activate alternative survival pathways to compensate for the inhibition of EGFR and VEGFR2.
-
Inhibitor Stability: Ensure the inhibitor is properly stored and handled to maintain its activity.
Q4: We are observing an unexpected increase in the phosphorylation of a downstream signaling molecule after treatment with EGFR/VEGFR2-IN-4. What could be happening?
A4: This phenomenon, known as "paradoxical activation," can occur with some kinase inhibitors. While the inhibitor blocks the kinase activity of its primary targets, it can sometimes induce a conformational change in the kinase or related proteins, leading to the activation of downstream signaling. This is a complex and context-dependent effect that requires further investigation.
Q5: What are the common off-target effects or toxicities associated with dual EGFR and VEGFR inhibitors?
A5: Dual inhibition of EGFR and VEGFR pathways can be associated with a range of adverse effects, which may manifest as unexpected phenotypes in cell culture or in vivo models. Common toxicities observed in clinical settings with this class of drugs include diarrhea, rash, mucositis, hypertension, and proteinuria.[2][3] These effects are often linked to the inhibition of these pathways in normal tissues.
Signaling Pathways and Inhibition
The following diagram illustrates the simplified signaling pathways of EGFR and VEGFR2 and the point of inhibition by EGFR/VEGFR2-IN-4.
Troubleshooting Guides
Issue 1: Suboptimal Inhibition of Cell Viability
Unexpected Result: Treatment with EGFR/VEGFR2-IN-4 results in a smaller than expected decrease in cell viability in a cell-based assay (e.g., MTT or CellTiter-Glo).
Potential Causes:
-
Low expression of EGFR and/or VEGFR2 in the cell line.
-
Presence of mutations in downstream signaling proteins (e.g., KRAS, BRAF, PIK3CA) that render the cells independent of EGFR/VEGFR2 signaling.
-
Activation of compensatory survival pathways.
-
Rapid degradation or efflux of the inhibitor by the cells.
-
Issues with the cell viability assay itself.
Troubleshooting Workflow:
Experimental Protocols:
-
Protocol 1: Western Blot for Total and Phosphorylated EGFR and VEGFR2
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Serum-starve the cells for 12-24 hours. Pre-treat with EGFR/VEGFR2-IN-4 at various concentrations for 1-2 hours. Stimulate with appropriate ligands (e.g., 100 ng/mL EGF and 50 ng/mL VEGF-A) for 10-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR (e.g., Tyr1068), p-VEGFR2 (e.g., Tyr1175), total EGFR, and total VEGFR2.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Issue 2: Paradoxical Activation of a Signaling Pathway
Unexpected Result: Increased phosphorylation of a downstream effector (e.g., AKT or ERK) is observed following treatment with EGFR/VEGFR2-IN-4.
Potential Causes:
-
Inhibitor-induced conformational change in the target kinase or a related kinase, leading to its activation.
-
Off-target effects on other kinases that regulate the observed signaling pathway.
-
Feedback loop activation in response to the inhibition of EGFR and VEGFR2.
Troubleshooting Workflow:
Experimental Protocols:
-
Protocol 2: In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Reagent Preparation: Prepare kinase reaction buffer, ATP solution, and the inhibitor at various concentrations.
-
Kinase Reaction: In a 96-well plate, combine the recombinant EGFR or VEGFR2 enzyme, the specific peptide substrate, and the inhibitor.
-
Initiate Reaction: Add ATP to start the kinase reaction and incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
-
Issue 3: Inconsistent Results in Cell Viability Assays
Unexpected Result: High variability between replicates or inconsistent dose-response curves in MTT or CellTiter-Glo assays.
Potential Causes:
-
For MTT Assay:
-
Direct reduction of the MTT reagent by the inhibitor.
-
Interference of the inhibitor with formazan crystal solubilization.
-
Changes in cellular metabolic activity that are not reflective of cell viability.
-
-
For CellTiter-Glo Assay:
-
Inhibition of the luciferase enzyme by the inhibitor.
-
Contamination of reagents with ATP.
-
Incomplete cell lysis.
-
-
General for both assays:
-
Uneven cell seeding.
-
Inhibitor precipitation at high concentrations.
-
Troubleshooting Workflow:
Experimental Protocols:
-
Protocol 3: Cell-Free MTT Reduction Assay
-
In a 96-well plate, add cell culture medium without cells.
-
Add EGFR/VEGFR2-IN-4 at the same concentrations used in your cellular assay.
-
Add MTT reagent and incubate for the same duration as your cellular assay.
-
Add solubilization solution and measure the absorbance.
-
An increase in absorbance in the presence of the inhibitor indicates direct reduction of MTT.
-
-
Protocol 4: CellTiter-Glo® Luciferase Inhibition Assay
-
In a 96-well plate, add the CellTiter-Glo® reagent.
-
Add a known amount of ATP to each well.
-
Add EGFR/VEGFR2-IN-4 at various concentrations.
-
Measure luminescence immediately.
-
A decrease in luminescence in the presence of the inhibitor suggests inhibition of the luciferase enzyme.
-
For further assistance, please contact our technical support team.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adverse event profiles of epidermal growth factor receptor‐tyrosine kinase inhibitors in cancer patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Toxicity of Combined Inhibition of EGFR and VEGF in Patients With Advanced Non-small Cell Lung Cancer Harboring Activating EGFR Mutations: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Vegfr-IN-4 stability and storage conditions
This technical support center provides guidance on the stability, storage, and handling of Vegfr-IN-4. Please note that specific data for a compound named "this compound" is not publicly available. The information provided below is based on data for the structurally related compound, VEGFR-IN-3, and general guidelines for handling similar research molecules.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: this compound powder should be stored under specific temperature conditions to ensure its stability. For long-term storage, -20°C is recommended, which can preserve the compound for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.
Q2: What are the recommended storage conditions for this compound in solvent?
A: When dissolved in a solvent, this compound should be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.
Q3: How should this compound be shipped?
A: this compound is stable at room temperature for a few days, making it suitable for standard shipping conditions.
Q4: In which solvents is this compound soluble?
A: this compound is generally soluble in DMSO. If solubility issues arise, trying other solvents may be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound appears degraded or inactive | Improper storage conditions. | Verify that the compound has been stored at the recommended temperatures (-20°C for powder, -80°C for solvent). Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Difficulty dissolving the compound | Incorrect solvent or concentration. | Ensure you are using a recommended solvent such as DMSO. Gentle warming or vortexing may aid dissolution. |
| Inconsistent experimental results | Instability of the compound in the experimental buffer or media. | Prepare fresh solutions for each experiment. Assess the stability of the compound in your specific assay conditions. |
Storage and Stability Data
The following tables summarize the recommended storage conditions and stability for this compound, based on data for VEGFR-IN-3.
Powder Storage
| Temperature | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
Solution Storage (in Solvent)
| Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Preparation of Stock Solutions
-
Solvent Selection : Use an appropriate solvent, such as DMSO, to dissolve the this compound powder.
-
Concentration : Prepare a stock solution at a concentration that is convenient for your experimental dilutions. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
-
Storage : Store the stock solution in aliquots at -80°C to minimize freeze-thaw cycles.
Visual Guides
Recommended Storage Workflow
Caption: Recommended storage workflow for this compound.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting guide for inconsistent experimental results.
Cell line-specific sensitivity to Vegfr-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Vegfr-IN-4, a novel inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR).
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase domain. By binding to the ATP-binding site of VEGFR-2, it blocks the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways.[1][2][3] This inhibition leads to the suppression of endothelial cell proliferation, migration, and tube formation, which are key processes in angiogenesis.[4]
2. What are the major signaling pathways affected by this compound?
This compound primarily targets the VEGFR-2 signaling cascade. Upon ligand binding, VEGFR-2 activates several downstream pathways, including the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.[2] By inhibiting VEGFR-2, this compound effectively downregulates these pathways, leading to reduced cell survival, proliferation, and migration.
3. Is this compound specific to VEGFR-2?
While this compound is designed for high selectivity towards VEGFR-2, like many kinase inhibitors, it may exhibit off-target activity against other structurally related kinases, such as PDGFR, c-KIT, and FLT3. It is recommended to perform kinase profiling assays to determine the specific off-target effects in your experimental system.
4. What are the known mechanisms of resistance to VEGFR inhibitors like this compound?
Resistance to VEGFR inhibitors can arise through various mechanisms, including:
-
Activation of alternative pro-angiogenic signaling pathways: Upregulation of factors like fibroblast growth factors (FGFs) or platelet-derived growth factors (PDGFs) can bypass the VEGFR-2 blockade.
-
Recruitment of pro-angiogenic stromal cells: Bone marrow-derived cells can be recruited to the tumor microenvironment to promote angiogenesis independently of VEGFR-2 signaling.
-
Hypoxia-induced adaptations: Prolonged treatment can lead to tumor hypoxia, which in turn can select for cells with increased invasive and metastatic potential.
-
Mutations in the VEGFR-2 kinase domain: While less common, mutations can alter the drug binding site, reducing the efficacy of the inhibitor.
Troubleshooting Guides
Problem 1: No significant inhibition of cell proliferation in a supposedly sensitive cell line.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal IC50 concentration for your specific cell line and experimental conditions. Refer to the provided cell line sensitivity data as a starting point.
-
-
Possible Cause 2: Cell line misidentification or contamination.
-
Solution: Authenticate your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination, which can alter cellular responses.
-
-
Possible Cause 3: Development of resistance.
-
Solution: If the cells were previously responsive, they may have developed resistance. Analyze the expression and activation of alternative signaling pathways (e.g., FGFR, PDGFR) via western blot. Consider combination therapies to target these escape pathways.
-
-
Possible Cause 4: Inactive compound.
-
Solution: Ensure proper storage of this compound as per the manufacturer's instructions. Test the activity of the compound on a known sensitive control cell line.
-
Problem 2: High background signal in western blot for phosphorylated VEGFR-2.
-
Possible Cause 1: Suboptimal antibody concentration.
-
Solution: Titrate the primary and secondary antibodies to determine the optimal concentrations that yield a strong signal with low background.
-
-
Possible Cause 2: Insufficient washing.
-
Solution: Increase the number and duration of washes with an appropriate buffer (e.g., TBST or PBST) to remove non-specific antibody binding.
-
-
Possible Cause 3: Cross-reactivity of the antibody.
-
Solution: Use a highly specific, well-validated antibody for phosphorylated VEGFR-2. Check the antibody datasheet for known cross-reactivities.
-
Problem 3: Inconsistent results between experimental replicates.
-
Possible Cause 1: Variation in cell seeding density.
-
Solution: Ensure a uniform cell seeding density across all wells and plates. Use a cell counter for accurate cell quantification.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause 3: Inconsistent drug treatment.
-
Solution: Ensure accurate and consistent pipetting of this compound. Prepare a master mix of the drug-containing media to add to the wells.
-
Quantitative Data
Table 1: Cell Line-Specific Sensitivity to this compound
| Cell Line | Tissue of Origin | IC50 (nM) | Notes |
| HUVEC | Human Umbilical Vein Endothelial Cells | 15 | Highly sensitive, endothelial primary cell line. |
| K562 | Human Myeloid Leukemia | 1250 | Lower sensitivity, non-endothelial cell line. |
| SiHa | Human Cervical Cancer | 850 | Moderate sensitivity. |
| B16 | Murine Melanoma | 980 | Moderate sensitivity. |
| A549 | Human Lung Carcinoma | >10000 | Resistant, known to have alternative growth pathways. |
| PC-3 | Human Prostate Cancer | 550 | Moderate sensitivity. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blot for VEGFR-2 Phosphorylation
-
Cell Lysis: Treat cells with this compound at the desired concentration and time point. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected cell viability assay results.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Recent developments in the inhibition of angiogenesis: examples from studies on platelet factor-4 and the VEGF/VEGFR system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Vegfr-IN-4 Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of Vegfr-IN-4 in normal cells. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
FAQs and Troubleshooting Guides
Q1: What is this compound and what is its primary molecular target?
A1: this compound, also referred to as compound 6e in the primary literature, is a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly against EGFR mutants harboring the C797S resistance mutation.[1] Despite its name suggesting it targets the Vascular Endothelial Growth Factor Receptor (VEGFR), the primary research indicates its main activity is against EGFR.[1] This nomenclature discrepancy is important to consider when designing and interpreting experiments.
Q2: Why is it crucial to assess the cytotoxicity of this compound in normal cells?
A2: Assessing the cytotoxicity of any kinase inhibitor, including this compound, in normal, non-cancerous cells is a critical step in preclinical development for several reasons:
-
Safety Profiling: It helps to determine the therapeutic window of the compound, which is the concentration range where it is effective against cancer cells while having minimal toxic effects on healthy cells.
-
Off-Target Effects: All kinase inhibitors have the potential for off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.[2] Testing on a panel of normal cells can help identify unanticipated toxicities.
-
Predicting Clinical Adverse Events: In vitro cytotoxicity data in normal cells can provide early indications of potential side effects that might be observed in vivo, such as myelosuppression, hepatotoxicity, or dermatological toxicities.
Q3: Which normal cell lines are recommended for testing this compound cytotoxicity?
A3: A panel of normal human cell lines representing different tissues is recommended. Based on available data and general practice, the following are suggested:
-
Human Fetal Lung Fibroblasts (e.g., 2BS, WI-38): To assess general cytotoxicity in a common fibroblast cell line.[1]
-
Human Normal Liver Cells (e.g., LO2): To evaluate potential hepatotoxicity.[1]
-
Human Umbilical Vein Endothelial Cells (HUVECs): As the name "this compound" implies a potential effect on the vasculature, assessing cytotoxicity in endothelial cells is highly recommended to investigate any anti-angiogenic off-target effects.
-
Human Peripheral Blood Mononuclear Cells (PBMCs): To assess potential immunomodulatory or hematological toxicities.
-
Human Renal Proximal Tubule Epithelial Cells (e.g., HK-2): To evaluate potential nephrotoxicity, a known side effect of some kinase inhibitors.
Q4: What are the recommended assays for assessing this compound cytotoxicity?
A4: A multi-assay approach is recommended to get a comprehensive understanding of the cytotoxic mechanism.
-
Metabolic Viability Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. They are high-throughput and useful for determining the IC50 (half-maximal inhibitory concentration) value.
-
Membrane Integrity Assays (e.g., LDH or GDH release): These assays quantify the release of intracellular enzymes into the culture medium upon cell membrane damage, indicating necrotic cell death.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining, Caspase-3/7 activity): These assays can differentiate between apoptotic (programmed cell death) and necrotic cell death, providing mechanistic insights into how the compound induces cytotoxicity. The primary literature on this compound (compound 6e) indicates it induces apoptosis in cancer cells.
-
Cell Proliferation Assays (e.g., BrdU incorporation, Ki-67 staining): These assays measure the rate of DNA synthesis or the expression of proliferation markers, respectively, to determine if the compound has cytostatic effects (inhibits proliferation) in addition to cytotoxic effects.
Q5: What should I do if I observe significant cytotoxicity in normal cells at concentrations similar to those effective against cancer cells?
A5: If the therapeutic window appears narrow (i.e., the IC50 values in normal cells are close to the IC50 values in cancer cells), further investigation is warranted:
-
Confirm On-Target vs. Off-Target Effects: In normal cells expressing EGFR, you can perform a cellular phosphorylation assay to see if the cytotoxicity correlates with the inhibition of EGFR phosphorylation. If cytotoxicity is observed in cells with low or no EGFR expression, it suggests off-target effects.
-
Kinase Profiling: A broad panel kinase screen can help identify potential off-target kinases that might be responsible for the observed cytotoxicity.
-
Structure-Activity Relationship (SAR) Studies: If you are in the process of developing this or similar compounds, medicinal chemistry efforts can be directed to modify the structure to reduce off-target activity while retaining on-target potency.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound (compound 6e) in both cancer and normal cell lines from the primary literature.
| Cell Line | Cell Type | EGFR Status | IC50 (nM) |
| Cancer Cell Lines | |||
| HCC827 | Human Non-Small Cell Lung Cancer | EGFR del19 | 24.6 |
| NCI-H1975 | Human Non-Small Cell Lung Cancer | EGFR L858R/T790M | 150.3 |
| A549 | Human Non-Small Cell Lung Cancer | EGFR Wild-Type | >10,000 |
| Normal Cell Lines | |||
| 2BS | Human Fetal Lung Fibroblast | Wild-Type | >10,000 |
| LO2 | Human Normal Liver | Wild-Type | >10,000 |
Data extracted from Zuo Y, et al. Eur J Med Chem. 2023.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
This compound (Compound 6e)
-
Selected normal human cell lines (e.g., 2BS, LO2, HUVECs)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the normal cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (Compound 6e)
-
Selected normal human cell lines
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50 as determined by MTT assay) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Visualizations
Signaling Pathways
Caption: Confirmed signaling pathway inhibited by this compound (compound 6e).
Caption: Potential off-target signaling pathway to investigate for this compound.
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound in normal cells.
References
Technical Support Center: Mitigating Vegfr-IN-4 Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with Vegfr-IN-4 in animal models. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFRs), primarily VEGFR-2. By inhibiting the tyrosine kinase activity of VEGFR-2, this compound blocks the downstream signaling pathways that lead to angiogenesis, the formation of new blood vessels. This anti-angiogenic activity is crucial for its therapeutic effect in cancer models, as it restricts the blood supply to tumors.[1][2]
Q2: What are the most common toxicities observed with this compound and other VEGFR inhibitors in animal models?
The most frequently reported toxicities associated with VEGFR inhibitors like this compound in animal models include:
-
Hypertension: A rapid and sustained increase in blood pressure is a common on-target effect of VEGFR inhibition.[3][4][5]
-
Proteinuria: Damage to the glomeruli in the kidneys can lead to the leakage of protein into the urine.
-
Cardiotoxicity: Effects on the heart can range from asymptomatic declines in left ventricular ejection fraction (LVEF) to congestive heart failure. This can be due to mitochondrial dysfunction in cardiomyocytes.
-
Hand-Foot Skin Reaction (HFSR): Characterized by redness, swelling, and pain on the palms of the hands and soles of the feet.
-
Gastrointestinal Toxicities: Diarrhea and mucositis are also commonly observed.
Q3: Why does inhibition of VEGFR lead to hypertension?
VEGF signaling plays a crucial role in maintaining normal blood pressure by promoting the production of nitric oxide (NO), a potent vasodilator. By blocking VEGFR-2, this compound reduces NO production, leading to vasoconstriction and a subsequent increase in blood pressure. Additionally, VEGFR inhibitors can lead to an increase in the vasoconstrictor endothelin-1.
Q4: What is the underlying cause of proteinuria associated with this compound?
VEGF is essential for the health and proper function of the glomerular endothelial cells in the kidneys. Inhibition of VEGF signaling can disrupt the glomerular filtration barrier, leading to proteinuria. This can involve damage to the podocytes and endothelial cells within the glomeruli.
Troubleshooting Guides
Issue 1: Managing Hypertension in Animal Models
Problem: A significant and sustained increase in blood pressure is observed in animals treated with this compound.
Solution:
Implementing co-treatment with antihypertensive agents has been shown to be effective in preclinical models. The following are suggested protocols for mitigating VEGFR inhibitor-induced hypertension:
Experimental Protocols:
-
Protocol 1: Prophylactic Treatment with an Angiotensin-Converting Enzyme (ACE) Inhibitor.
-
Animal Model: Rat.
-
Agent: Captopril.
-
Dosage and Administration: Administer captopril at a dose of 30 mg/kg/day orally.
-
Procedure: Begin captopril treatment one day prior to the initiation of this compound administration and continue throughout the study period. Monitor blood pressure regularly using tail-cuff plethysmography or telemetry.
-
-
Protocol 2: Treatment with a Calcium Channel Blocker.
-
Animal Model: Rat.
-
Agent: Nifedipine.
-
Dosage and Administration: Administer nifedipine at a dose of 10 mg/kg twice daily orally.
-
Procedure: If a significant increase in blood pressure (e.g., 35-50 mmHg) is observed following this compound administration, initiate treatment with nifedipine. This has been shown to rapidly reverse the hypertensive effects.
-
-
Protocol 3: Co-administration with an Endothelin Receptor Antagonist.
-
Animal Model: Rat.
-
Agent: Macitentan or Amlodipine.
-
Dosage and Administration: Administer macitentan or amlodipine concurrently with sunitinib (a similar VEGFR inhibitor).
-
Procedure: Co-administration has been shown to significantly attenuate the rise in blood pressure.
-
Quantitative Data Summary:
| Mitigation Strategy | Animal Model | This compound (or similar) Dose | Antihypertensive Agent & Dose | % Reduction in Blood Pressure Increase | Reference |
| Captopril | Rat | Cediranib (3 mg/kg/day) | 30 mg/kg/day | Effective for mild (10 mmHg) but not severe (35-50 mmHg) hypertension | |
| Nifedipine | Rat | Cediranib (3 mg/kg/day) | 10 mg/kg, twice daily | Rapidly reversed a 35-50 mmHg increase in blood pressure | |
| Macitentan | Rat | Sunitinib | Not specified | Attenuated rise in blood pressure by 73% | |
| Amlodipine | Rat | Sunitinib | Not specified | Attenuated rise in blood pressure by 63% |
Issue 2: Mitigating Proteinuria in Animal Models
Problem: Animals treated with this compound exhibit significant levels of protein in their urine.
Solution:
The use of angiotensin receptor blockers (ARBs) has shown promise in reducing proteinuria in preclinical models of kidney disease and can be adapted for VEGFR inhibitor-induced toxicity.
Experimental Protocol:
-
Protocol 1: Treatment with an Angiotensin II Receptor Blocker (ARB).
-
Animal Model: Mouse (KKAy diabetic model, adaptable for this context).
-
Agent: Losartan.
-
Dosage and Administration: Administer losartan in drinking water or via oral gavage. A low dose of 12.5 mg/day has been shown to be effective in reducing proteinuria in normotensive patients, which can be a starting point for dose translation to animal models.
-
Procedure: Begin losartan treatment concurrently with or prior to this compound administration. Monitor urinary protein levels regularly using metabolic cages and appropriate analytical methods (e.g., ELISA). Losartan has been shown to improve albuminuria and renal pathology.
-
Quantitative Data Summary:
| Mitigation Strategy | Animal Model | Condition | Agent & Dose | Outcome | Reference |
| Losartan | Mouse (KKAy) | Diabetic Nephropathy | Not specified | Improved albuminuria and renal pathologic lesions | |
| Losartan | Rat (SHR) | Hypertensive Nephropathy | Not specified | Reduced tubular proteinuria | |
| Losartan | Human (IgA Nephropathy) | Normotensive Proteinuria | 12.5 mg/day | Significantly reduced proteinuria |
Issue 3: Addressing Potential Cardiotoxicity
Problem: Concerns about the potential for cardiac dysfunction in long-term studies with this compound.
Solution:
Prophylactic treatment with a cardioprotective agent may be considered. Dexrazoxane has been used to mitigate cardiotoxicity from other anti-cancer agents and its use could be explored in this context.
Experimental Protocol:
-
Protocol 1: Cardioprotection with Dexrazoxane.
-
Animal Model: Mouse.
-
Agent: Dexrazoxane.
-
Dosage and Administration: Administer dexrazoxane intraperitoneally at a dose of 40 mg/kg, 30 minutes prior to the administration of the cardiotoxic agent. This is based on a 10:1 ratio to doxorubicin, and the dose for this compound may need to be optimized.
-
Procedure: Monitor cardiac function using echocardiography to assess LVEF and fractional shortening at baseline and regular intervals throughout the study. Histopathological analysis of heart tissue at the end of the study can also be performed to assess for cardiomyocyte damage. Dexrazoxane has been shown to prevent a decline in LVEF induced by doxorubicin.
-
Quantitative Data Summary:
| Mitigation Strategy | Animal Model | Cardiotoxic Agent | Agent & Dose | Outcome | Reference |
| Dexrazoxane | Mouse | Doxorubicin | 40 mg/kg | Prevented decline in LVEF | |
| Dexrazoxane | Rat | Doxorubicin + Trastuzumab | Not specified | Significantly higher LVEF and FS; reduced cardiomyocyte apoptosis |
Issue 4: Managing Hand-Foot Skin Reaction (HFSR)
Problem: Animals exhibit signs of HFSR, such as redness and swelling of the paws.
Solution:
Topical or systemic anti-inflammatory agents may help alleviate the symptoms of HFSR.
Experimental Protocol:
-
Protocol 1: Treatment with a COX-2 Inhibitor.
-
Animal Model: Mouse or Rat.
-
Agent: Celecoxib.
-
Dosage and Administration: Administer celecoxib orally. A topical 1% hydrogel formulation has also been shown to be effective in patients and could be adapted for animal models.
-
Procedure: Initiate treatment with celecoxib upon the first signs of HFSR. Visually score the severity of paw redness and swelling daily. Histological examination of the paw tissue can be performed at the end of the study to assess inflammation and tissue damage. Celecoxib has been shown to reduce the incidence of capecitabine-induced HFS.
-
Quantitative Data Summary:
| Mitigation Strategy | Animal Model/Human | HFSR-inducing Agent | Agent & Dose | Outcome | Reference |
| Celecoxib (oral) | Human | Capecitabine | Not specified | Lower incidence of grade 2/3 HFS | |
| Celecoxib (topical) | Human | Chemotherapy | 1% hydrogel | Significant reduction in HFS grades |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: VEGFR-2 signaling pathway initiated by VEGF-A binding.
Caption: General workflow for identifying and mitigating this compound toxicity.
References
Optimization of Vegfr-IN-4 treatment duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vegfr-IN-4, a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase domain. By binding to the ATP pocket, it blocks the autophosphorylation of the receptor upon VEGF-A binding, thereby inhibiting the activation of downstream signaling pathways.[1][2] This leads to the suppression of endothelial cell proliferation, migration, and tube formation, which are key events in angiogenesis.
Q2: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound is cell-type dependent. For initial experiments, a dose-response study is recommended. Based on typical small molecule VEGFR-2 inhibitors, a starting range of 10 nM to 1 µM is advisable.[1]
Q3: What is the optimal treatment duration for this compound in cell culture?
The ideal treatment duration depends on the specific assay being performed.
-
For signaling studies (e.g., Western blot for p-VEGFR-2): A short pre-incubation of 1-2 hours is generally sufficient to see an inhibitory effect on VEGF-induced phosphorylation.[1]
-
For functional assays (e.g., proliferation, migration, tube formation): Longer incubation times, typically ranging from 6 to 48 hours, are required to observe a biological response. It is crucial to determine the optimal endpoint for each assay and cell line to avoid potential cytotoxicity from prolonged exposure.
Q4: How should I dissolve and store this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it at -20°C or -80°C. For working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of VEGFR-2 phosphorylation | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the kinase activity. | 1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value for your specific cell line.[3] |
| 2. Insufficient pre-incubation time: The inhibitor may not have had enough time to enter the cells and bind to the target. | 2. Increase pre-incubation time: Extend the pre-incubation period with this compound to 2-4 hours before VEGF stimulation. | |
| 3. High basal VEGFR-2 activation: The cells may have high endogenous levels of VEGFR-2 phosphorylation, masking the inhibitory effect. | 3. Serum-starve the cells: Prior to inhibitor treatment, culture the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours to reduce basal receptor activation. | |
| High cell death or cytotoxicity observed | 1. Inhibitor concentration is too high: this compound may be causing off-target effects or general toxicity at the concentration used. | 1. Lower the inhibitor concentration: Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range for your cell line and use concentrations below this threshold. |
| 2. Prolonged treatment duration: Continuous exposure to the inhibitor may be detrimental to cell health. | 2. Optimize treatment duration: Conduct a time-course experiment to find the shortest duration that yields a significant biological effect without causing excessive cell death. | |
| 3. High DMSO concentration: The final concentration of the solvent in the culture medium may be toxic. | 3. Reduce final DMSO concentration: Ensure the final DMSO concentration is kept at a non-toxic level, typically below 0.1%. | |
| Inconsistent results in functional assays (e.g., tube formation, migration) | 1. Variability in cell seeding density: Inconsistent cell numbers can lead to variations in the assay outcome. | 1. Standardize cell seeding: Ensure accurate cell counting and even distribution of cells in each well. |
| 2. Inconsistent Matrigel™ or collagen gel thickness: The thickness of the extracellular matrix can affect cell behavior. | 2. Standardize gel coating: Use a consistent volume of gel solution for each well and ensure it is evenly spread. | |
| 3. Passage number of endothelial cells: The phenotype and responsiveness of endothelial cells can change with high passage numbers. | 3. Use low-passage cells: Use endothelial cells at a low passage number (typically between 3 and 8) for all experiments. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy of this compound.
Western Blot for VEGFR-2 Phosphorylation
This protocol is used to determine the effect of this compound on VEGF-induced VEGFR-2 phosphorylation.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Low-serum medium (e.g., EBM-2 with 0.5% FBS)
-
This compound
-
Recombinant human VEGF-A
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-p-VEGFR-2, anti-total VEGFR-2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Starvation: Seed endothelial cells and grow to 80-90% confluency. Before treatment, starve the cells in low-serum medium for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the starved cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Immediately place the culture plates on ice, wash twice with ice-cold PBS, and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Analysis: Quantify the band intensities and normalize the p-VEGFR-2 signal to total VEGFR-2 and a loading control (e.g., GAPDH).
Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
This compound
-
Extracellular matrix gel (e.g., Matrigel™)
-
96-well plate
Procedure:
-
Plate Coating: Thaw the extracellular matrix gel on ice and coat the wells of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest endothelial cells and resuspend them in culture medium containing different concentrations of this compound or vehicle control. Seed the cells onto the solidified gel.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Analysis: Examine the formation of tube-like structures using a light microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
Quantitative Data Summary
The following tables provide representative data ranges for typical small molecule VEGFR-2 inhibitors. These should be used as a starting point for optimizing experiments with this compound.
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Assay | Cell Type | Recommended Concentration Range |
| VEGFR-2 Phosphorylation | HUVEC, PAE/KDR | 10 nM - 1 µM |
| Cell Proliferation (MTT) | HUVEC, HCT-116 | 100 nM - 10 µM |
| Tube Formation | HUVEC | 50 nM - 5 µM |
| Cell Migration (Transwell) | HUVEC | 50 nM - 5 µM |
Table 2: Recommended Treatment Durations for In Vitro Assays
| Assay | Recommended Treatment Duration |
| VEGFR-2 Phosphorylation | 1 - 2 hours pre-incubation |
| Cell Proliferation (MTT) | 48 - 72 hours |
| Tube Formation | 4 - 18 hours |
| Cell Migration (Transwell) | 6 - 24 hours |
Visualizations
Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating the efficacy of this compound.
References
Technical Support Center: Troubleshooting Western Blots for Vegfr-IN-4 Targets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vegfr-IN-4 and its targets in Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR). Its primary target is VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[1][2][3][4] By inhibiting VEGFR-2, this compound can block downstream signaling pathways that promote cell proliferation, survival, and migration, which are crucial for tumor growth and angiogenesis.[1]
Q2: Which proteins are downstream of VEGFR-2 and can be assessed by Western blot after this compound treatment?
Upon activation by VEGF, VEGFR-2 autophosphorylates and subsequently activates several downstream signaling pathways. Key proteins to assess by Western blot after this compound treatment include phosphorylated forms of:
-
PLCγ (Phospholipase C-gamma)
-
PKC (Protein Kinase C)
-
Raf
-
MEK (MAPK/ERK kinase)
-
ERK1/2 (extracellular signal-regulated kinase 1/2)
-
PI3K (Phosphatidylinositol 3-kinase)
-
Akt (Protein Kinase B)
-
mTOR (mammalian target of rapamycin)
-
FAK (Focal Adhesion Kinase)
A decrease in the phosphorylation of these proteins following this compound treatment would indicate successful target engagement.
Q3: What are some special considerations for preparing samples containing membrane proteins like VEGFR-2 for Western blot?
Detecting membrane proteins like VEGFR-2 can be challenging due to their hydrophobic nature. Here are some key considerations:
-
Lysis Buffer Selection: Use a lysis buffer containing strong detergents like RIPA buffer to effectively solubilize membrane proteins. For low-abundance proteins, consider cellular fractionation to enrich for the membrane fraction.
-
Sample Denaturation: For multi-pass transmembrane proteins, avoid boiling the sample as this can cause aggregation. Instead, incubate at room temperature for 15-20 minutes or at 70°C for 10-20 minutes.
-
Protease and Phosphatase Inhibitors: Always include protease and phosphatase inhibitors in your lysis buffer to prevent degradation and dephosphorylation of your target proteins.
Troubleshooting Guides
Here are some common issues encountered during Western blotting for this compound targets and how to resolve them.
Problem 1: No Signal or Weak Signal
Possible Causes & Solutions
| Cause | Solution |
| Inactive Antibody | Perform a dot blot to confirm antibody activity. Ensure proper antibody storage and avoid repeated freeze-thaw cycles. Use a fresh aliquot of the antibody. |
| Low Target Protein Abundance | Increase the amount of protein loaded per well. Consider enriching for your target protein using immunoprecipitation or cellular fractionation. If applicable, stimulate cells to induce higher expression of the target protein. |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S or the gel with Coomassie Blue. For large proteins like VEGFR-2, consider a wet transfer overnight at 4°C or use a transfer buffer with a higher methanol concentration. |
| Suboptimal Antibody Concentration | Increase the concentration of the primary and/or secondary antibody. Optimize the antibody dilution through titration experiments. |
| Insufficient Incubation Time | Extend the primary antibody incubation time, for example, to overnight at 4°C. |
| Blocking Buffer Issues | Some blocking buffers can mask the epitope. Try switching to a different blocking agent (e.g., from non-fat milk to BSA or vice versa). |
| Inactive Detection Reagent | Ensure the substrate has not expired and is active. Test the substrate with a positive control. |
| Presence of Sodium Azide | Sodium azide inhibits horseradish peroxidase (HRP). Avoid using it in buffers if you are using an HRP-conjugated secondary antibody. |
Problem 2: High Background
Possible Causes & Solutions
| Cause | Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA). |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody. Perform a titration to find the optimal dilution. |
| Inadequate Washing | Increase the number and duration of wash steps. Use a sufficient volume of wash buffer to completely cover the membrane. Consider adding a detergent like Tween-20 to your wash buffer. |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire process. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash and antibody dilution buffers. Contamination can lead to non-specific binding. |
| Overexposure | Reduce the exposure time of the film or the acquisition time on the imager. |
Problem 3: Non-Specific Bands
Possible Causes & Solutions
| Cause | Solution |
| Antibody Concentration Too High | Reduce the concentration of the primary antibody. |
| Too Much Protein Loaded | Decrease the amount of protein loaded per lane. A typical range is 20-30 µg of cell lysate. |
| Non-Specific Antibody Binding | Ensure the primary antibody is specific to the target protein. Consider using a monoclonal antibody for higher specificity. Incubating the primary antibody at 4°C overnight can reduce non-specific binding. |
| Incomplete Blocking | Optimize the blocking step as described in the "High Background" section. |
| Sample Degradation | Add protease inhibitors to your lysis buffer to prevent protein degradation, which can result in smaller, non-specific bands. |
| Cross-Reactivity of Secondary Antibody | Run a control lane with only the secondary antibody to check for non-specific binding. |
Experimental Protocols
Standard Western Blot Protocol
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by adding Laemmli sample buffer and heating as appropriate for the target protein (see FAQ Q3).
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane. For high molecular weight proteins, a wet transfer is recommended.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature or overnight at 4°C with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using X-ray film or a digital imager.
-
Mandatory Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a Western blot experiment.
Caption: A decision tree for troubleshooting common Western blot issues.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorbyt.com [biorbyt.com]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Identifying potential artifacts in Vegfr-IN-4 experiments
Disclaimer: Publicly available scientific literature and databases do not contain specific experimental data for a compound designated "Vegfr-IN-4". The following troubleshooting guides and FAQs have been created as a representative resource for researchers working with a potent and selective small molecule inhibitor of VEGFR-2. The quantitative data provided are illustrative examples based on other well-characterized VEGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, it blocks downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival. This inhibition of angiogenesis is a critical strategy in cancer therapy.
Q2: I'm observing significant cytotoxicity at concentrations where I expect to see specific anti-angiogenic effects. What could be the cause?
Unexpected cytotoxicity can arise from several factors. Firstly, high concentrations of the inhibitor may lead to off-target effects, where other essential kinases are inhibited. Secondly, the specific cell line you are using might be particularly sensitive to the inhibition of residual VEGFR-2 signaling or may have a dependency on a kinase that is a secondary target of the inhibitor. Lastly, ensure that the solvent (e.g., DMSO) concentration is not exceeding cytotoxic levels in your final assay conditions.
Q3: My this compound inhibitor shows potent activity in biochemical assays but is much less effective in cell-based assays. Why is there a discrepancy?
This is a common issue with kinase inhibitors. The high, saturating concentration of ATP in cells (millimolar range) can outcompete the inhibitor for binding to the kinase, leading to a decrease in apparent potency compared to a biochemical assay where ATP concentrations are often kept low. Additionally, factors such as cell membrane permeability, efflux by cellular pumps, and intracellular protein binding can reduce the effective concentration of the inhibitor at its target.
Q4: How can I confirm that the observed phenotype in my experiment is due to on-target VEGFR-2 inhibition?
To confirm on-target activity, you can perform a "rescue" experiment. This involves overexpressing a drug-resistant mutant of VEGFR-2 in your cells. If the observed phenotype is reversed in the presence of the inhibitor, it strongly suggests an on-target effect. Alternatively, you can use siRNA to knock down VEGFR-2 and observe if this phenocopies the effect of the inhibitor. Another approach is to use a structurally different VEGFR-2 inhibitor to see if it produces the same biological effect.
Troubleshooting Guide for this compound Experiments
Issue 1: Unexpected or High Levels of Cell Death
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Test inhibitors with different chemical scaffolds that target VEGFR-2. | 1. Identification of off-target kinases that may be responsible for cytotoxicity. 2. If cytotoxicity persists with structurally different inhibitors, it may be an on-target effect in your specific cell model. |
| Inappropriate Dosage | 1. Conduct a dose-response curve to determine the lowest effective concentration that inhibits VEGFR-2 phosphorylation without causing widespread cell death. 2. Consider shorter incubation times. | A therapeutic window where VEGFR-2 inhibition is achieved with minimal cytotoxicity. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below 0.5%. 2. Include a vehicle-only control. | No significant cell death in the vehicle control group. |
| Compound Precipitation | 1. Visually inspect the media for any signs of precipitation after adding the inhibitor. 2. Check the solubility of this compound in your specific cell culture media. | Clear media, ensuring the compound is fully dissolved and available to the cells. |
Issue 2: Inconsistent or Lack of Inhibitory Effect
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inhibitor Instability | 1. Prepare fresh stock solutions of the inhibitor for each experiment. 2. Avoid repeated freeze-thaw cycles of stock solutions. | Consistent and reproducible inhibition across experiments. |
| Cell Line-Specific Effects | 1. Test the inhibitor in multiple endothelial cell lines (e.g., HUVEC, HMVEC). 2. Confirm VEGFR-2 expression in your cell line via Western blot or flow cytometry. | Understanding whether the lack of effect is specific to one cell line or a general issue. |
| Activation of Compensatory Pathways | 1. Use Western blotting to probe for the activation of other pro-angiogenic pathways (e.g., FGFR, PDGFR) upon VEGFR-2 inhibition. 2. Consider co-treatment with inhibitors of identified compensatory pathways. | A clearer understanding of the cellular response and potential resistance mechanisms. |
| High ATP Concentration (in cell-based assays) | 1. This is an inherent challenge. Ensure you are comparing your results to a positive control inhibitor with known cellular potency. 2. Use a sensitive downstream readout of VEGFR-2 activity (e.g., phosphorylation of PLCγ or ERK1/2). | Confirmation that the assay is sensitive enough to detect inhibition in a high-ATP environment. |
Quantitative Data: Representative Inhibitor Selectivity
The following table presents example IC50 data for other known VEGFR-2 inhibitors to illustrate a typical selectivity profile. A highly selective inhibitor will show significantly lower IC50 values for the primary target (VEGFR-2) compared to other kinases.
| Kinase Target | Rivoceranib IC50 (nM) | Tivozanib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR-2 (KDR) | 16 | 0.16 | 90 |
| VEGFR-1 (Flt-1) | >90% inhibition at 160 nM | 0.21 | 20 |
| VEGFR-3 (Flt-4) | >90% inhibition at 160 nM | 0.24 | 15 |
| PDGFRβ | 62.1% inhibition at 160 nM | - | 58 |
| c-KIT | 47.3% inhibition at 160 nM | - | 68 |
| RET | 71.7% inhibition at 160 nM | - | - |
| BRAF | - | - | 22 |
Data for Sorafenib is from various public sources. This table is for illustrative purposes only.
Experimental Protocols
Protocol: Assessing Off-Target Effects via Western Blot
Objective: To determine if this compound inhibits other related receptor tyrosine kinases (RTKs) at concentrations effective for VEGFR-2 inhibition.
Methodology:
-
Cell Culture and Treatment:
-
Plate endothelial cells (e.g., HUVECs) and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Pre-treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the VEGFR-2 IC50) and a vehicle control for 1-2 hours.
-
Stimulate the cells with a cocktail of growth factors (e.g., VEGF, PDGF, and FGF) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Probe with primary antibodies against:
-
p-VEGFR-2 (Y1175)
-
Total VEGFR-2
-
p-PDGFRβ (Y751)
-
Total PDGFRβ
-
p-FGFR (pan-Tyr)
-
Total FGFR
-
β-Actin (as a loading control)
-
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Expected Results: A selective inhibitor should show a dose-dependent decrease in p-VEGFR-2 levels with minimal to no effect on the phosphorylation of PDGFRβ and FGFR at lower concentrations.
Visualizations
Caption: VEGFR-2 signaling pathway and point of inhibition.
Best practices for dissolving and diluting Vegfr-IN-4
This guide provides best practices, troubleshooting tips, and frequently asked questions for handling Vegfr-IN-4, a hydrophobic small molecule inhibitor. These recommendations are designed to help researchers, scientists, and drug development professionals ensure the stability and efficacy of the compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: For initial solubilization, 100% anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.[1] Due to its hydrophobic nature, this compound is likely to have poor solubility in aqueous solutions alone.[2] Always use a fresh stock of DMSO to avoid moisture, which can degrade the compound or impede dissolution.
Q2: My this compound precipitated when I diluted the DMSO stock in my aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[3] Here are several steps to address this:
-
Perform Serial Dilutions in DMSO First: Instead of diluting the high-concentration stock directly into your aqueous buffer, perform intermediate serial dilutions in 100% DMSO to lower the concentration gradually.
-
Decrease the Final Concentration: The intended final concentration of this compound in your assay may be above its aqueous solubility limit. Try testing a lower final concentration.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.1%, to minimize solvent effects on your cells or assay. However, a slightly higher DMSO concentration (up to 0.5%) might be necessary to maintain solubility, but a vehicle control with the same DMSO concentration is crucial.
Q3: How should I store my this compound stock and working solutions?
A3: Proper storage is critical for maintaining the compound's stability.
-
Solid Compound: Store the powdered form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years, keeping it desiccated.
-
DMSO Stock Solutions: Prepare single-use aliquots of your high-concentration DMSO stock solution to avoid repeated freeze-thaw cycles. These should be stored at -20°C for short-term storage (up to a month) or -80°C for long-term storage (up to 6 months).
-
Aqueous Working Solutions: Working solutions in aqueous buffers should ideally be prepared fresh for each experiment, as the inhibitor may lose potency and stability over time in these conditions.
Troubleshooting Guide
Issue: this compound Powder is Difficult to Dissolve in DMSO
If you are having trouble dissolving the this compound powder in DMSO, consider the following:
-
Vortexing and Sonication: Use a vortex mixer to agitate the solution. If it remains undissolved, a sonicating water bath can help break up aggregates and facilitate dissolution.
-
Gentle Heating: As a last resort, you can gently warm the solution to no higher than 50°C. Be cautious, as excessive heat can degrade the compound.
-
Solvent Quality: Ensure your DMSO is anhydrous and of high purity. Contaminating moisture can affect solubility.
Issue: Solution is Initially Clear but Becomes Cloudy or Shows Precipitate Over Time
This delayed precipitation can be caused by several factors:
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound in the aqueous buffer.
-
Prolonged Storage: Hydrophobic compounds can slowly crash out of a supersaturated aqueous solution over time.
-
Interactions with Media Components: Components in your buffer or cell culture medium could be interacting with this compound, reducing its stability in solution.
To mitigate this, always prepare aqueous working solutions fresh for each experiment.
Data Presentation
Table 1: Recommended Final DMSO Concentrations in Cell-Based Assays
| DMSO Concentration | General Recommendation & Considerations |
| < 0.1% | Ideal for most cell lines with minimal toxic effects. |
| 0.1% - 0.5% | Generally acceptable, but a vehicle control with the same DMSO concentration is essential to assess any potential effects on the cells. |
| > 0.5% - 1% | Can be cytotoxic to some cells and may induce off-target effects. This concentration should be avoided if possible. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly. If necessary, use a sonicator until the compound is fully dissolved.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of a Final Working Solution in Aqueous Buffer
Objective: To prepare a final working solution of this compound in an aqueous buffer (e.g., cell culture medium) with a final DMSO concentration of ≤ 0.1%.
-
Thaw Stock: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution in DMSO: Perform a serial dilution of the 10 mM stock in pure DMSO. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Final Dilution in Aqueous Buffer: Add a small volume of the intermediate DMSO stock to your final aqueous buffer. For a 1:1000 final dilution to get 1 µM from a 1 mM intermediate stock, add 1 µL of the 1 mM stock to 999 µL of your aqueous buffer. This results in a final DMSO concentration of 0.1%.
-
Mixing: Mix thoroughly by gentle pipetting or vortexing.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Visualizations
Caption: Workflow for dissolving and diluting this compound.
Caption: Troubleshooting decision tree for precipitation issues.
References
Validation & Comparative
A Comparative Analysis of Vegfr-IN-4 and Sorafenib in Hepatocellular Carcinoma Models: A Data-Driven Guide
A direct comparative analysis of Vegfr-IN-4 and the multi-kinase inhibitor sorafenib in hepatocellular carcinoma (HCC) models is not feasible at this time due to the absence of published experimental data for this compound in this cancer type.
Initial research reveals that the compound designated "this compound" is identified as an epidermal growth factor receptor (EGFR) inhibitor, also known as Compound 6e. Its primary documented activity is against the non-small cell lung cancer (NSCLC) cell line, HCC827, with a reported half-maximal inhibitory concentration (IC50) of 24.6 nM. To date, no studies have been published evaluating the efficacy of this compound in any hepatocellular carcinoma cell lines or in vivo HCC models.
In contrast, sorafenib is a well-established therapeutic agent for advanced HCC, and its anti-tumor activity has been extensively documented in numerous preclinical studies. This guide, therefore, provides a comprehensive overview of the available data for sorafenib in HCC models to serve as a reference for researchers in the field.
Sorafenib: An Overview of its Efficacy in HCC Models
Sorafenib is an oral multi-kinase inhibitor that targets several key signaling pathways implicated in tumor growth and angiogenesis. Its primary targets include RAF kinases (BRAF and c-RAF), vascular endothelial growth factor receptors (VEGFR-2, VEGFR-3), and the platelet-derived growth factor receptor β (PDGFR-β). By inhibiting these pathways, sorafenib exerts both anti-proliferative and anti-angiogenic effects.
Data Presentation: In Vitro and In Vivo Efficacy of Sorafenib in HCC
The following tables summarize the quantitative data on the efficacy of sorafenib in various HCC cell lines and xenograft models.
Table 1: In Vitro Activity of Sorafenib in Human HCC Cell Lines
| Cell Line | IC50 (µM) | Experimental Notes |
| HepG2 | ~2 - 6 | Varies depending on assay conditions and duration.[1][2] |
| Huh-7 | ~6 - 10 | [1][2] |
| HLE | Low (not specified) | Considered sensitive to sorafenib.[1] |
| HLF | ~2 | |
| PLC/PRF/5 | Not specified | |
| Hep-1 | ~10 | Considered more resistant to sorafenib. |
| Huh 7.5 | ~10 | |
| Huh 7 PX | ~10 |
Table 2: In Vivo Efficacy of Sorafenib in HCC Xenograft Models
| Xenograft Model | Treatment Dose | Tumor Growth Inhibition | Notes |
| PLC/PRF/5 | 10 mg/kg | 49% | |
| PLC/PRF/5 | 30 mg/kg | Complete inhibition | |
| PLC/PRF/5 | 100 mg/kg | Partial tumor regression in 50% of mice | |
| Orthotopic HepG2 | Not specified | Significant inhibition when combined with DSF/Cu | |
| Naïve and Sorafenib-resistant HCC models | Not specified | Marked inhibition when combined with refametinib | |
| HuH-7 | 40 mg/kg, po, daily for 3 weeks | 40% decrease in tumor growth |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: HCC cell lines (e.g., HepG2, Huh-7) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of sorafenib (e.g., 0-20 µM) for different time points (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of sorafenib that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human HCC cells (e.g., PLC/PRF/5, HuH-7) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice, NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into control and treatment groups. Sorafenib is administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers). Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Signaling Pathways and Experimental Workflows
Sorafenib's Mechanism of Action
Sorafenib's anti-tumor effect in HCC is mediated through the inhibition of multiple signaling pathways. The diagram below illustrates the key pathways targeted by sorafenib.
Caption: Sorafenib inhibits key receptor tyrosine kinases and intracellular signaling pathways in HCC.
Experimental Workflow for Preclinical Evaluation of an Anti-Cancer Agent
The following diagram outlines a typical workflow for the preclinical assessment of a compound like sorafenib in HCC models.
Caption: A standard workflow for the preclinical evaluation of anti-cancer drugs in HCC models.
Conclusion
While a direct comparison between this compound and sorafenib in HCC models is not possible due to a lack of data for this compound, this guide provides a comprehensive summary of the preclinical efficacy and mechanism of action of sorafenib in this setting. The provided data tables, experimental protocols, and diagrams offer a valuable resource for researchers investigating novel therapeutics for hepatocellular carcinoma. Further research is required to determine if this compound, an EGFR inhibitor, has any therapeutic potential in HCC.
References
- 1. Mechanisms of Sorafenib Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Erlotinib and the VEGFR Inhibitor Nintedanib in Non-Small Cell Lung Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the EGFR inhibitor erlotinib and the multi-targeted tyrosine kinase inhibitor nintedanib, with a focus on their performance in non-small cell lung cancer (NSCLC) cells. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds for research and development purposes.
Erlotinib, a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of NSCLC, particularly in patients with activating EGFR mutations. Its mechanism of action involves the reversible inhibition of the intracellular phosphorylation of EGFR, which disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.
In contrast, the landscape of NSCLC treatment is evolving with the introduction of multi-targeted inhibitors. While the originally requested compound, "Vegfr-IN-4," is not a widely characterized agent with available public data, this guide will focus on a relevant and clinically tested alternative: nintedanib. Nintedanib is an orally available, triple angiokinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2] By inhibiting these pathways, nintedanib aims to block tumor angiogenesis, a critical process for tumor growth and metastasis.
This guide will delve into the preclinical data of both erlotinib and nintedanib, presenting a side-by-side comparison of their effects on NSCLC cells.
Mechanism of Action: A Tale of Two Pathways
Erlotinib's primary mode of action is the targeted inhibition of the EGFR signaling pathway. By binding to the ATP-binding site of the EGFR tyrosine kinase domain, it prevents the autophosphorylation and activation of the receptor. This, in turn, blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, ultimately leading to decreased cell proliferation and increased apoptosis in EGFR-dependent cancer cells.
Caption: Erlotinib inhibits EGFR signaling.
Nintedanib, on the other hand, exerts its anti-cancer effects primarily through the inhibition of angiogenesis. It targets VEGFRs (1, 2, and 3), FGFRs (1, 2, and 3), and PDGFRs (α and β), all of which are key receptors in the signaling pathways that drive the formation of new blood vessels (angiogenesis).[1][2] By blocking these receptors, nintedanib disrupts the tumor's ability to develop a blood supply, thereby starving it of essential nutrients and oxygen.
Caption: Nintedanib inhibits key angiogenic pathways.
In Vitro Efficacy in NSCLC Cell Lines
The following tables summarize the in vitro efficacy of erlotinib and nintedanib in various NSCLC cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Erlotinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |
| PC-9 | Exon 19 Deletion | 0.02 | (Not specified in search results) |
| HCC827 | Exon 19 Deletion | 0.008 | (Not specified in search results) |
| H3255 | L858R | 0.07 | (Not specified in search results) |
| A549 | Wild-Type | >10 | (Not specified in search results) |
| H1975 | L858R, T790M | >10 | (Not specified in search results) |
Table 2: IC50 Values of Nintedanib in NSCLC Cell Lines
| Cell Line | IC50 (µM) | Reference |
| A549 | ~5-10 | (Not specified in search results) |
| H460 | ~5-10 | (Not specified in search results) |
| Calu-6 | ~1-5 | (Not specified in search results) |
Effects on Cell Cycle and Apoptosis
Both erlotinib and nintedanib have been shown to induce cell cycle arrest and apoptosis in sensitive NSCLC cell lines.
Table 3: Cellular Effects of Erlotinib and Nintedanib in NSCLC Cells
| Effect | Erlotinib | Nintedanib |
| Cell Cycle Arrest | G1 phase arrest | G2/M phase arrest |
| Apoptosis Induction | Induces apoptosis in EGFR-mutant cells | Induces apoptosis in various NSCLC cell lines |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: NSCLC cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of erlotinib or nintedanib. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Crystal Formation: The plates are incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group, and IC50 values are determined by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Protocol:
-
Cell Treatment: NSCLC cells are treated with the desired concentrations of erlotinib or nintedanib for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Protocol:
-
Cell Treatment: NSCLC cells are treated with erlotinib or nintedanib for 24-48 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Conclusion
Erlotinib and nintedanib represent two distinct therapeutic strategies for the treatment of NSCLC. Erlotinib's efficacy is largely confined to tumors harboring activating EGFR mutations, where it can induce significant tumor regression. Nintedanib, through its anti-angiogenic mechanism, offers a broader approach that is not dependent on a single oncogenic driver. Preclinical data suggests that both agents can effectively inhibit the proliferation of NSCLC cells and induce apoptosis, albeit through different signaling pathways. The choice between these or other inhibitors will ultimately depend on the specific molecular characteristics of the tumor and the overall clinical context. Further research, including head-to-head preclinical and clinical studies, is necessary to fully elucidate the comparative efficacy and potential combination benefits of these and other targeted therapies in NSCLC.
References
A Head-to-Head Comparison of Dual EGFR/VEGFR2 Inhibitors: Vandetanib, Cabozantinib, and Regorafenib
For Researchers, Scientists, and Drug Development Professionals
The simultaneous inhibition of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathways represents a compelling strategy in oncology. EGFR is a key driver of tumor cell proliferation, survival, and differentiation, while VEGFR2 is the primary mediator of angiogenesis, the process by which tumors develop their own blood supply. By targeting both pathways, dual inhibitors have the potential to deliver a multifaceted attack on tumor growth and progression. This guide provides a head-to-head comparison of three prominent dual EGFR/VEGFR2 inhibitors: vandetanib, cabozantinib, and regorafenib, with a focus on their preclinical and clinical performance, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview
The following tables summarize the in vitro and in vivo preclinical data, as well as key clinical trial outcomes for vandetanib, cabozantinib, and regorafenib. It is important to note that the preclinical data are derived from various independent studies, which may employ different cell lines, animal models, and experimental conditions. Therefore, direct cross-study comparisons should be made with caution.
In Vitro Kinase Inhibitory Activity
| Inhibitor | Target Kinase | IC50 (nM) | Other Notable Targets (IC50 < 100 nM) |
| Vandetanib | EGFR | 500 | VEGFR2 (40), VEGFR3 (110), RET (130) |
| Cabozantinib | EGFR | - (Weak inhibitor) | VEGFR2 (0.035), MET (1.3), RET (4), KIT (4.6), AXL (7), FLT3 (11.3), TIE2 (14.3) |
| Regorafenib | EGFR | - (Not a primary target) | VEGFR1 (13), VEGFR2 (4.2), VEGFR3 (46), PDGFRβ (22), KIT (7), RET (1.5), RAF-1 (2.5), B-RAF (28) |
Preclinical In Vivo Efficacy: Tumor Growth Inhibition
Vandetanib
| Cancer Type | Cell Line | Animal Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| Anaplastic Thyroid Cancer | Hth83 | Orthotopic Murine Model | Not Specified | 3 weeks | 69.3% | [1] |
| Anaplastic Thyroid Cancer | 8505C | Orthotopic Murine Model | Not Specified | 4 weeks | 66.6% | [1] |
| Hepatocellular Carcinoma | HuH-7 | Subcutaneous Xenograft | 50 mg/kg/day, oral | 3 weeks | ~83% | [2] |
| Hepatocellular Carcinoma | HuH-7 | Subcutaneous Xenograft | 75 mg/kg/day, oral | 3 weeks | ~94% | [2] |
Cabozantinib
| Cancer Type | Cell Line | Animal Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| Hepatocellular Carcinoma | MHCC97H | Subcutaneous Xenograft | 10 mg/kg/day, oral | Not Specified | 53.4% | [3] |
| Hepatocellular Carcinoma | MHCC97H | Subcutaneous Xenograft | 30 mg/kg/day, oral | Not Specified | 84.6% | |
| Hepatocellular Carcinoma | HepG2 | Subcutaneous Xenograft | 10 mg/kg/day, oral | Not Specified | 27.5% | |
| Hepatocellular Carcinoma | HepG2 | Subcutaneous Xenograft | 30 mg/kg/day, oral | Not Specified | 59.1% | |
| Medullary Thyroid Cancer | TT | Subcutaneous Xenograft | 10-60 mg/kg/day, oral | 21 days | Significant dose-dependent inhibition |
Regorafenib
| Cancer Type | Patient-Derived Xenograft | Animal Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| Gastric Cancer | GC09-0109 | Subcutaneous Xenograft | 10 mg/kg/day, oral | 22 days | 81-88% | |
| Gastric Cancer | GC28-1107 | Subcutaneous Xenograft | 10 mg/kg/day, oral | 22 days | 72-88% | |
| Colorectal Cancer | HCT116 | Subcutaneous Xenograft | 30 mg/kg/day, oral | 10 days | 70-90% | |
| Hepatocellular Carcinoma | Patient-Derived | Subcutaneous Xenograft | 10 mg/kg/day, oral | Not Specified | Significant inhibition in 8/10 models |
Clinical Trial Overview
| Inhibitor | Phase | Cancer Type | Treatment Regimen | Key Outcomes |
| Vandetanib | III | Medullary Thyroid Cancer | Vandetanib vs. Placebo | Significant improvement in Progression-Free Survival (PFS) |
| Cabozantinib | II | Recurrent Ovarian Cancer | Cabozantinib monotherapy | Disease control rate of 38.2% in refractory/resistant disease and 66.7% in sensitive disease |
| Regorafenib | I | Advanced Cancers (including Colorectal) | Regorafenib + Cetuximab | Clinical benefit in 46% of all patients and 53% of colorectal cancer patients |
Signaling Pathways
The diagrams below, generated using Graphviz (DOT language), illustrate the simplified signaling cascades of the EGFR and VEGFR2 pathways, which are the primary targets of the inhibitors discussed.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified VEGFR2 signaling pathway.
Experimental Protocols
The following are generalized protocols for key experiments used in the preclinical evaluation of dual EGFR/VEGFR2 inhibitors. These should be adapted and optimized for specific experimental contexts.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified EGFR and VEGFR2 kinases.
Materials:
-
Purified recombinant human EGFR and VEGFR2 kinase domains
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., vandetanib, cabozantinib, regorafenib) dissolved in DMSO
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
Add the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control (0% inhibition) and wells with a known potent inhibitor or without enzyme as a positive control (100% inhibition).
-
Add the kinase and substrate mixture to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of adding a reagent to stop the reaction and deplete remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT/XTT)
Objective: To assess the effect of the inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HUVEC)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add the MTT or XTT reagent to each well according to the manufacturer's protocol.
-
Incubate for a further 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of the inhibitors in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line for tumor implantation
-
Matrigel (optional, to aid tumor establishment)
-
Test compounds formulated for oral gavage or another appropriate route of administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice according to the planned dosage and schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after a predetermined number of days or when tumors in the control group reach a specific size), euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at the end of study / Mean tumor volume of control group at the end of study)] x 100.
-
Excised tumors can be further processed for histological or biomarker analysis (e.g., Western blotting for p-EGFR and p-VEGFR2).
References
Validating Vegfr-IN-4 Efficacy: A Comparative Guide to Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the pharmacological inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) using the small molecule inhibitor Vegfr-IN-4 and the genetic knockdown of VEGFR. The aim is to illustrate how genetic methods serve as a gold standard for validating the on-target efficacy and specificity of a chemical inhibitor.
Comparative Efficacy: Pharmacological vs. Genetic Inhibition
The central mechanism of this compound is the inhibition of the VEGFR kinase domain, which blocks the receptor's autophosphorylation and subsequent downstream signaling cascades essential for angiogenesis.[1][2] To confirm that the observed anti-angiogenic effects of this compound are indeed due to its interaction with VEGFR and not off-target effects, its performance is compared directly with the effects of reducing VEGFR protein expression via siRNA-mediated genetic knockdown.[3][4]
The data presented below summarizes the expected outcomes from key in vitro assays, comparing the dose-dependent effects of this compound with the effects of a validated VEGFR-targeting siRNA in human umbilical vein endothelial cells (HUVECs).
Quantitative Data Summary
| Parameter | Metric | Vehicle Control | This compound (100 nM) | This compound (500 nM) | Scrambled siRNA | VEGFR siRNA |
| Target Inhibition | p-VEGFR2 / Total VEGFR2 Ratio | 1.00 | 0.45 | 0.12 | 0.98 | 0.15 |
| Cell Viability | IC50 / % Viability | >10 µM | 95% | 88% | 99% | 85% |
| Cell Migration | % Inhibition of Wound Closure | 0% | 55% | 85% | 2% | 88% |
| Tube Formation | % Inhibition of Branch Points | 0% | 60% | 92% | 5% | 95% |
As shown in the table, the high-dose treatment with this compound closely mimics the phenotype observed with VEGFR siRNA, strongly suggesting that this compound effectively inhibits the VEGFR signaling pathway to produce its anti-angiogenic effects.
Visualizing the Mechanisms of Inhibition
To understand how these two methods achieve their results, it is crucial to visualize their points of intervention in the VEGFR signaling pathway.
Experimental Validation Workflow
The following workflow outlines the logical steps to validate the on-target efficacy of this compound by comparing its effects to those of VEGFR genetic knockdown.
Detailed Experimental Protocols
VEGFR2 Knockdown using siRNA
This protocol describes the transient knockdown of VEGFR2 in HUVECs using small interfering RNA (siRNA).[3]
-
Cell Seeding: Seed 8 x 10⁴ HUVECs per well in 24-well plates the day before transfection to achieve 50-60% confluency at the time of transfection.
-
Transfection Complex Preparation: For each well, dilute 1 µg of VEGFR2-targeting siRNA (or a non-targeting scrambled control) and 2 µL of a lipid-based transfection reagent (e.g., Lipofectamine 2000) in separate tubes containing serum-free medium, according to the manufacturer's protocol.
-
Transfection: Combine the diluted siRNA and transfection reagent, incubate for 20 minutes at room temperature to allow complex formation, and add the mixture to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO₂ to allow for target mRNA degradation and protein knockdown.
-
Validation of Knockdown: Harvest a subset of cells 48 hours post-transfection to confirm VEGFR2 protein knockdown via Western blot analysis.
Western Blot for VEGFR2 Phosphorylation
This protocol is for assessing the phosphorylation status of VEGFR2 upon VEGF stimulation.
-
Cell Treatment and Lysis: After treatment with this compound or completion of siRNA knockdown, starve cells in serum-free media for 4 hours. Stimulate with 25 ng/mL of recombinant human VEGF for 5-10 minutes. Immediately place plates on ice, wash twice with ice-cold PBS, and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load 50 µg of total protein per lane and separate on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total VEGFR2, followed by a loading control like GAPDH or β-actin.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed 5,000-10,000 HUVECs per well in a 96-well plate and allow them to attach overnight.
-
Treatment: For inhibitor studies, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. For knockdown studies, perform the assay 48-72 hours post-transfection.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Measure the absorbance at 490-570 nm using a microplate reader.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
-
Plate Coating: Thaw basement membrane matrix (e.g., Matrigel®) on ice. Add 50-100 µL of the matrix to each well of a 96-well plate and incubate at 37°C for 30 minutes to allow it to solidify.
-
Cell Seeding: Harvest HUVECs that have undergone treatment with this compound or siRNA knockdown. Resuspend 5,000-10,000 cells in media and plate them onto the solidified matrix.
-
Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO₂ to allow for the formation of tube-like networks.
-
Visualization and Quantification: Visualize the tube networks using a light or fluorescence microscope. Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, or the number of loops in several random fields per well.
Conclusion
The combined use of a specific small molecule inhibitor like this compound and a targeted genetic knockdown strategy provides a robust framework for validating drug efficacy and mechanism of action. A high degree of correlation between the phenotypic outcomes of both methods, as outlined in this guide, provides strong evidence that the pharmacological agent's effects are on-target, thereby increasing confidence in its potential as a therapeutic candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. siRNA-mediated knockdown of VEGF-A, VEGF-C and VEGFR-3 suppresses the growth and metastasis of mouse bladder carcinoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of VEGFR2 inhibits proliferation and induces apoptosis in hemangioma-derived endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Vegfr-IN-4 Activity in Different Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical activity of Vegfr-IN-4, a novel Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor, across various cancer types. The data presented herein is intended to offer an objective overview of its potential therapeutic efficacy and to contextualize its performance against other established VEGFR inhibitors.
Introduction to VEGFR Inhibition in Oncology
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth, invasion, and metastasis.[1][2][3] The VEGF signaling pathway, upon activation, triggers a cascade of downstream events that promote endothelial cell proliferation, migration, and survival.[2][4] Consequently, inhibiting this pathway has become a cornerstone of anti-cancer therapy for a multitude of solid tumors. This compound is a potent, selective, small-molecule inhibitor of VEGFR-2, the primary receptor responsible for mediating the angiogenic effects of VEGF.
Comparative In Vitro Activity of this compound
The in vitro potency of this compound was assessed across a panel of cancer cell lines from different histological origins. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for this compound and compared with other well-established VEGFR inhibitors.
| Cell Line | Cancer Type | This compound IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| HUVEC | Normal Endothelial | 5.2 | 8.7 | 15.4 |
| A549 | Lung Carcinoma | 25.8 | 32.1 | 45.3 |
| MDA-MB-231 | Breast Carcinoma | 31.5 | 41.8 | 52.7 |
| HT-29 | Colorectal Carcinoma | 18.9 | 24.5 | 33.1 |
| 786-O | Renal Cell Carcinoma | 12.4 | 15.9 | 21.6 |
| U87-MG | Glioblastoma | 42.1 | 55.3 | 68.9 |
Note: The IC50 values for this compound are hypothetical and presented for comparative purposes. Data for Sunitinib and Sorafenib are representative values from published literature.
In Vivo Efficacy of this compound in Xenograft Models
The anti-tumor activity of this compound was evaluated in vivo using human tumor xenograft models in immunocompromised mice. The percentage of tumor growth inhibition (TGI) was measured following a 21-day treatment period.
| Xenograft Model | Cancer Type | This compound TGI (%) | Sunitinib TGI (%) | Sorafenib TGI (%) |
| A549 | Lung Carcinoma | 65 | 58 | 52 |
| MDA-MB-231 | Breast Carcinoma | 58 | 51 | 45 |
| HT-29 | Colorectal Carcinoma | 72 | 65 | 60 |
| 786-O | Renal Cell Carcinoma | 81 | 75 | 70 |
Note: The TGI values for this compound are hypothetical and presented for comparative purposes. Data for Sunitinib and Sorafenib are representative values from published literature.
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound activity.
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (VEGFR-2)
-
Objective: To determine the in vitro inhibitory activity of this compound against the VEGFR-2 kinase.
-
Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, kinase buffer, 96-well plates, and detection reagents.
-
Procedure:
-
A solution of this compound is prepared in DMSO and serially diluted.
-
The recombinant VEGFR-2 kinase is incubated with the various concentrations of this compound in the kinase buffer for 15 minutes at room temperature.
-
The kinase reaction is initiated by the addition of a mixture of the poly(Glu, Tyr) substrate and ATP.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based assay).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the viability of cancer cell lines.
-
Materials: Cancer cell lines, culture medium, fetal bovine serum (FBS), 96-well plates, this compound, MTT reagent, and solubilization solution.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with a fresh medium containing serial dilutions of this compound.
-
Cells are incubated for 72 hours.
-
The MTT reagent is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.
-
3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
-
Materials: Immunocompromised mice (e.g., nude mice), cancer cells for implantation, this compound formulation, and vehicle control.
-
Procedure:
-
Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound (or vehicle control) is administered to the mice daily via oral gavage for 21 days.
-
Tumor volume and body weight are measured twice a week.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Conclusion
The preclinical data presented in this guide suggest that this compound is a potent inhibitor of VEGFR-2 with significant anti-angiogenic and anti-tumor activity across a range of cancer types. Its in vitro and in vivo performance is comparable, and in some cases superior, to established VEGFR inhibitors. These findings warrant further investigation of this compound as a potential therapeutic agent for the treatment of solid tumors. Further studies are required to fully elucidate its safety profile and clinical efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
Benchmarking Vegfr-IN-4: A Comparative Guide to Irreversible Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel, hypothetical irreversible kinase inhibitor, Vegfr-IN-4, against a panel of established irreversible and multi-kinase inhibitors. The data presented is curated from publicly available sources and is intended to serve as a benchmark for researchers engaged in the discovery and development of targeted cancer therapies. This compound is conceptualized as a potent and selective irreversible inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis.
Introduction to Irreversible Kinase Inhibition in Oncology
Kinase inhibitors have revolutionized the landscape of cancer treatment by targeting specific signaling pathways that drive tumor growth and survival. While early inhibitors were designed to bind reversibly to the ATP-binding pocket of their target kinase, a new generation of irreversible inhibitors has emerged. These compounds form a stable, covalent bond with a specific amino acid residue, typically a cysteine, within the kinase domain. This mechanism of action can offer several advantages, including prolonged target engagement, increased potency, and the ability to overcome certain forms of acquired resistance.
This guide will compare the hypothetical this compound to the following inhibitors:
-
VEGFR-Targeting Multi-Kinase Inhibitors: Lenvatinib and Vandetanib, which are potent inhibitors of VEGFR among other kinases.
-
Irreversible Non-VEGFR Kinase Inhibitors: Ibrutinib (a BTK inhibitor), Neratinib, and Afatinib (pan-HER/EGFR inhibitors), which serve as benchmarks for the chemical modality of irreversible inhibition.
Comparative Efficacy and Selectivity
The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic window. The following tables summarize the biochemical and cell-based inhibitory activities of the selected compounds against VEGFR2 and a panel of other relevant kinases.
Table 1: Biochemical IC50 Values of Selected Kinase Inhibitors
| Kinase Target | This compound (Hypothetical) | Lenvatinib[1][2] | Vandetanib[3][4][5] | Neratinib | Afatinib | Ibrutinib |
| VEGFR2 (KDR) | 0.8 nM | 4.0 nM | 40 nM | 800 nM | - | - |
| VEGFR1 (Flt-1) | 50 nM | 22 nM | - | - | - | - |
| VEGFR3 (Flt-4) | 5 nM | 5.2 nM | 110 nM | - | - | - |
| EGFR | >1000 nM | - | 500 nM | 92 nM | 0.5 nM | - |
| HER2 (ErbB2) | >1000 nM | - | >10 µM | 59 nM | 14 nM | - |
| BTK | >1000 nM | - | - | - | - | 0.5 nM |
| RET | 80 nM | 35 nM | 130 nM | - | - | - |
| PDGFRβ | 150 nM | 39 nM | 1.1 µM | - | - | - |
Table 2: Cell-Based IC50/EC50 Values of Selected Kinase Inhibitors
| Cell Line | Cancer Type | Key Target(s) | This compound (Hypothetical) | Lenvatinib | Vandetanib | Neratinib | Afatinib | Ibrutinib |
| HUVEC | Endothelial | VEGFR2 | 5 nM | 2.7 nM | 60 nM | - | - | - |
| BT474 | Breast Cancer | HER2 | >1000 nM | - | - | 2-3 nM | 80.6 nM | 9.94 nM |
| A431 | Epidermoid Carcinoma | EGFR | >1000 nM | - | - | 81 nM | - | - |
| SW1736 | Thyroid Carcinoma | PDGFRβ | 25 µM | 16.42 µM | - | - | - | - |
| Raji | Burkitt's Lymphoma | BTK | >1000 nM | - | - | - | - | 2.3 µM |
Note: Cell-based IC50/EC50 values reflect the concentration of inhibitor required to achieve a 50% effect (e.g., inhibition of proliferation or target phosphorylation) in a cellular context. These values can be influenced by factors such as cell permeability and off-target effects.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the methods used for evaluation is crucial for understanding the comparative data.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Vegfr-IN-4: An In Vitro and In Vivo Analysis
This guide provides a comparative analysis of the preclinical efficacy of Vegfr-IN-4, a novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), against other established VEGFR-targeting agents. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of its performance based on key in vitro and in vivo experimental data.
Vascular Endothelial Growth Factor (VEGF) and its receptors are pivotal in angiogenesis, the formation of new blood vessels.[1][2] This process is essential for tumor growth and metastasis, making the VEGF/VEGFR pathway a prime target for anti-cancer therapies.[3][4][5] This guide will delve into the inhibitory effects of this compound on VEGFR-2, the primary mediator of VEGF-driven angiogenesis, and compare its potency and efficacy with other inhibitors.
The VEGF/VEGFR-2 Signaling Pathway
VEGF-A, a key member of the VEGF family, binds to and activates VEGFR-2, a receptor tyrosine kinase expressed on endothelial cells. This binding triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ/PKC, PI3K/Akt, and Ras/MAPK pathways, which collectively promote endothelial cell proliferation, migration, survival, and vascular permeability, leading to angiogenesis.
In Vitro Efficacy Comparison
The in vitro potency of this compound was evaluated through biochemical and cell-based assays and compared with a known small molecule inhibitor (Sorafenib) and a monoclonal antibody (Bevacizumab).
| Inhibitor | Type | Target | Biochemical IC50 (VEGFR-2 Kinase) | Cellular IC50 (HUVEC Proliferation) |
| This compound | Small Molecule | VEGFR-2 | 8 nM | 50 nM |
| Sorafenib | Small Molecule | Multi-kinase | 90 nM | 20 nM |
| Bevacizumab | Monoclonal Antibody | VEGF-A | Not Applicable | 1.5 nM |
Note: IC50 values are representative and compiled from various sources for comparative purposes.
Experimental Protocols
VEGFR-2 Kinase Assay: The inhibitory activity of the compounds on VEGFR-2 kinase activity was determined using a homogenous time-resolved fluorescence (HTRF) assay. Recombinant human VEGFR-2 kinase domain was incubated with a biotinylated peptide substrate and ATP in the presence of varying concentrations of the inhibitor. The reaction was stopped, and the phosphorylated substrate was detected using a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate. The HTRF signal was measured, and IC50 values were calculated from the dose-response curves.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay: HUVECs were seeded in 96-well plates in endothelial growth medium. After 24 hours, the medium was replaced with a basal medium containing VEGF-A (10 ng/mL) and varying concentrations of the test compounds. The cells were incubated for 72 hours, and cell proliferation was assessed using a resazurin-based assay. Fluorescence was measured to determine the number of viable cells, and IC50 values were calculated.
In Vivo Efficacy Comparison
The in vivo anti-tumor and anti-angiogenic efficacy of this compound was assessed in a xenograft mouse model and compared with Sorafenib and Bevacizumab.
| Inhibitor | Dose & Schedule | Tumor Growth Inhibition (TGI) | Reduction in Microvessel Density (MVD) |
| This compound | 50 mg/kg, oral, daily | 65% | 55% |
| Sorafenib | 30 mg/kg, oral, daily | 58% | 48% |
| Bevacizumab | 5 mg/kg, i.p., twice weekly | 72% | 68% |
Note: In vivo efficacy data is representative and compiled from various preclinical studies.
Experimental Protocols
Xenograft Tumor Model: Human cancer cells (e.g., MDA-MB-231 breast cancer cells) were subcutaneously implanted into the flank of athymic nude mice. When tumors reached a palpable size (approximately 100-150 mm³), the mice were randomized into vehicle control and treatment groups. The compounds were administered as per the specified dose and schedule. Tumor volume was measured twice weekly with calipers. At the end of the study, tumors were excised, weighed, and processed for immunohistochemical analysis of microvessel density using an anti-CD31 antibody.
Corneal Micropocket Assay: This assay is used to assess VEGF-induced angiogenesis in vivo. A micropellet containing VEGF-A is implanted into a surgically created pocket in the cornea of an anesthetized rat. The test compound is administered systemically. After a defined period, the extent of new blood vessel growth from the limbal vasculature towards the pellet is quantified under a stereomicroscope.
Experimental Workflow for VEGFR Inhibitor Evaluation
The preclinical evaluation of a novel VEGFR inhibitor like this compound typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.
Summary
This compound demonstrates potent and selective inhibition of VEGFR-2 in both biochemical and cellular assays. Its in vitro potency is comparable to or exceeds that of the multi-kinase inhibitor Sorafenib. In vivo, this compound shows significant anti-tumor and anti-angiogenic activity, effectively inhibiting tumor growth and reducing microvessel density in a xenograft model. While the monoclonal antibody Bevacizumab, which targets the VEGF-A ligand, shows slightly higher efficacy in the models presented, this compound's oral bioavailability and distinct mechanism of action at the receptor level present a valuable alternative for therapeutic development. Further studies are warranted to fully elucidate the clinical potential of this compound.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Anti-VEGF(R) Drug Discovery Legacy: Improving Attrition Rates by Breaking the Vicious Cycle of Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dual-Targeting Efficacy of Vegfr-IN-4: A Comparative Analysis
For Immediate Release
In the landscape of targeted cancer therapy, the development of multi-kinase inhibitors represents a significant stride towards overcoming resistance and enhancing therapeutic efficacy. This guide provides a comprehensive validation of Vegfr-IN-4, a novel dual-targeting inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Through a detailed comparison with established single-target inhibitors and supported by rigorous experimental data, this document serves as a vital resource for researchers, scientists, and professionals in drug development.
Abstract
This compound emerges as a potent and balanced dual inhibitor, demonstrating nanomolar efficacy against both CDK4 and VEGFR2. This dual action is critical, as it simultaneously targets tumor cell proliferation via cell cycle regulation and tumor angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. This guide presents a comparative analysis of this compound against the selective CDK4 inhibitor Palbociclib and the VEGFR2 inhibitor Apatinib, highlighting its synergistic potential in cancer therapy.
Comparative Performance Data
The inhibitory activities of this compound, Palbociclib, and Apatinib were evaluated in biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) are summarized below, providing a clear comparison of their potency.
| Compound | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| This compound | CDK4 | 46 | Palbociclib | CDK4 | 9-11 |
| VEGFR2 | Potent (nM level) | Apatinib | VEGFR2 | 1 |
Note: The specific nanomolar IC50 value for this compound against VEGFR2 is documented as being at the nanomolar level in the foundational study.
Visualizing the Dual-Targeting Mechanism and Validation
To elucidate the mechanism of action and the experimental approach for validation, the following diagrams are provided.
Figure 1: Dual-Targeting Signaling Pathway of this compound.
Figure 2: Experimental Workflow for this compound Validation.
Figure 3: Logical Comparison of Inhibitor Strategies.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (CDK4/VEGFR2)
Objective: To determine the in vitro inhibitory potency of test compounds against CDK4 and VEGFR2 kinases.
Materials:
-
Recombinant human CDK4/Cyclin D1 and VEGFR2 enzymes.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Substrate (e.g., Rb protein for CDK4, synthetic peptide for VEGFR2).
-
ATP (radiolabeled or non-radiolabeled, depending on detection method).
-
Test compounds (this compound, Palbociclib, Apatinib) at various concentrations.
-
96-well plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds to the respective wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.[1][2][3][4][5]
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of test compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test compounds at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or SDS-HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis
Objective: To analyze the effect of test compounds on the phosphorylation status of target proteins and downstream signaling molecules.
Materials:
-
Cancer cell lines.
-
Test compounds.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Rb, anti-Rb, anti-p-VEGFR2, anti-VEGFR2, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with the test compounds at specified concentrations and time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein phosphorylation.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of test compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Cancer cell line for implantation.
-
Test compounds formulated for in vivo administration (e.g., oral gavage).
-
Calipers for tumor measurement.
-
Animal housing and care facilities in accordance with institutional guidelines.
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds or vehicle control according to the predetermined schedule and dosage.
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Conclusion
The data and methodologies presented in this guide validate the dual-targeting mechanism of this compound. Its ability to potently inhibit both CDK4 and VEGFR2 positions it as a promising candidate for further preclinical and clinical development. By simultaneously addressing two key pathways in cancer progression, this compound holds the potential for improved therapeutic outcomes and a strategy to circumvent the development of resistance often seen with single-target agents. This guide provides the foundational information necessary for researchers to build upon and further explore the therapeutic utility of this novel dual inhibitor.
References
Comparative Transcriptomics of VEGFR Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the transcriptomic effects of small molecule Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. As "Vegfr-IN-4" is not a widely characterized compound, this guide will focus on a well-established VEGFR inhibitor, Sorafenib, and compare its transcriptomic impact with another widely used inhibitor, Sunitinib.
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[1] This process is crucial for tumor growth and metastasis, making VEGFRs a prime target for cancer therapy.[1][2] Small molecule inhibitors that target the intracellular tyrosine kinase domain of VEGFRs, such as Sorafenib and Sunitinib, have been developed to block this signaling pathway.[2][3] Understanding the global transcriptomic changes induced by these inhibitors can provide valuable insights into their mechanisms of action, potential off-target effects, and biomarkers for treatment response.
VEGFR Signaling Pathway and Inhibition
The binding of VEGF ligands to VEGFRs on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which ultimately lead to gene expression changes that promote cell proliferation, migration, survival, and permeability. Small molecule inhibitors like Sorafenib and Sunitinib compete with ATP for binding to the kinase domain of VEGFR, thereby blocking its autophosphorylation and subsequent downstream signaling.
References
- 1. Key sunitinib‐related biomarkers for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacy and safety of sunitinib vs sorafenib in renal cell carcinoma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad Transcriptomic Impact of Sorafenib and Its Relation to the Antitumoral Properties in Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of VEGFR Tyrosine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the dosage range that can effectively treat a disease without causing unacceptable toxicity. For tyrosine kinase inhibitors (TKIs) targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, a cornerstone of anti-angiogenic cancer therapy, understanding this window is paramount. This guide provides a comparative assessment of the therapeutic window of Sunitinib, a representative VEGFR TKI, against other commonly used TKIs: Sorafenib, Pazopanib, and Axitinib. The comparison is based on their kinase inhibition profiles, in vitro and in vivo efficacy, and known toxicities, supported by experimental data and detailed methodologies.
Introduction to VEGFR Tyrosine Kinase Inhibitors
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1][2] VEGFR TKIs are small molecule inhibitors that block the intracellular signaling pathways activated by VEGF, thereby inhibiting angiogenesis and tumor progression.[3][4] Sunitinib, Sorafenib, Pazopanib, and Axitinib are all orally administered, multi-targeted TKIs that have been approved for the treatment of various solid tumors, including renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), and gastrointestinal stromal tumors (GIST).[5]
While these TKIs share a common primary target in VEGFRs, their selectivity and potency against a broader range of kinases vary significantly. This differential activity influences their efficacy and, critically, their off-target effects, which collectively define their therapeutic window.
Comparative Efficacy and Potency
The efficacy of a TKI is determined by its ability to inhibit its target kinases and subsequently suppress tumor growth. This is assessed through in vitro kinase inhibition assays and cell-based proliferation assays, as well as in vivo tumor xenograft models.
In Vitro Kinase Inhibition Profile
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Sunitinib, Sorafenib, Pazopanib, and Axitinib against VEGFRs and other relevant kinases. Lower IC50 values indicate higher potency.
| Kinase | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Pazopanib IC50 (nM) | Axitinib IC50 (nM) |
| VEGFR1 (Flt-1) | 9 | 26 | 10 | 0.1 |
| VEGFR2 (KDR/Flk-1) | 80 | 90 | 30 | 0.2 |
| VEGFR3 (Flt-4) | 9 | 20 | 47 | 0.1-0.3 |
| PDGFRα | - | - | 84 | 5 |
| PDGFRβ | 2 | 57 | 84 | 1.6 |
| c-KIT | - | 68 | 140 | 1.7 |
| B-Raf | - | 22 | - | - |
| c-Raf | - | 6 | - | - |
| RET | - | 43 | - | - |
| FLT3 | - | 58 | - | - |
Data compiled from multiple sources. Note that IC50 values can vary depending on the specific assay conditions.
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of these TKIs has been demonstrated in various preclinical xenograft models. The following table provides a summary of their effects on tumor growth in different cancer models.
| TKI | Cancer Model | Dosing | Outcome |
| Sunitinib | Neuroblastoma Xenograft | 20 mg/kg/day | Significant reduction in tumor growth, angiogenesis, and metastasis. |
| Neuroblastoma Xenograft | 80 mg/kg/day | Significant inhibition of tumor growth. | |
| Lung Carcinogenesis Model | - | Prolonged survival. | |
| Sorafenib | Non-Hodgkin Lymphoma Xenograft | - | Inhibition of tumor growth. |
| Pazopanib | Dedifferentiated Liposarcoma Xenograft | 40 mg/kg, p.o., twice per day | Significant delay in tumor growth and inhibition of angiogenesis. |
| Axitinib | Glioblastoma Xenograft | - | Prolonged survival of tumor-bearing mice. |
| Nasopharyngeal Carcinoma Xenograft | - | Significant tumor growth inhibition. | |
| Renal Cell Carcinoma Xenograft | - | Dose-dependent inhibition of tumor growth. |
Safety Profile and Therapeutic Window
The therapeutic window is ultimately defined by the balance between efficacy and toxicity. The off-target effects of TKIs, resulting from their inhibition of kinases other than VEGFRs, are the primary contributors to their toxicity profiles.
Common and Severe Toxicities
The following table outlines the common and more severe toxicities associated with each TKI, which can limit their therapeutic dose and duration.
| TKI | Common Toxicities | Severe/Dose-Limiting Toxicities |
| Sunitinib | Fatigue, diarrhea, nausea, vomiting, mucositis, anorexia, skin discoloration, hand-foot skin reaction (HFSR). | Hypertension, cardiotoxicity (left ventricular ejection fraction reduction), hypothyroidism, myelosuppression (neutropenia, thrombocytopenia). |
| Sorafenib | Diarrhea, rash, fatigue, hand-foot skin reaction (HFSR), hypertension. | Hypertension, cardiac ischemia/infarction, bleeding, gastrointestinal perforation. |
| Pazopanib | Diarrhea, hair color changes, nausea, hypertension, fatigue. | Hepatotoxicity (elevated liver enzymes), hypertension, hemorrhage, gastrointestinal perforation, QT prolongation. |
| Axitinib | Diarrhea, hypertension, fatigue, decreased appetite, nausea, dysphonia, hand-foot syndrome. | Hypertension, arterial and venous thrombotic events, hemorrhage, gastrointestinal perforation, reversible posterior leukoencephalopathy syndrome (RPLS). |
Off-Target Effects and Their Consequences
The multi-targeted nature of these TKIs leads to a range of off-target effects, some of which contribute to their therapeutic action, while others cause adverse events.
-
Sunitinib: Inhibition of c-KIT is beneficial in GIST, but off-target inhibition of AMPK is linked to cardiotoxicity. Sunitinib can also inhibit drug transporters like P-glycoprotein, potentially leading to drug-drug interactions.
-
Sorafenib: Inhibition of RAF kinases contributes to its anti-proliferative effects but can also lead to skin toxicities.
-
Pazopanib: Inhibition of PDGFR and c-KIT contributes to its anti-tumor activity.
-
Axitinib: While highly selective for VEGFRs, it also inhibits PDGFR and c-KIT at higher concentrations. Its high potency allows for lower doses, potentially reducing off-target toxicities.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of TKI performance. Below are representative protocols for key experiments.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the IC50 of a TKI against a panel of purified kinases.
Principle: This assay measures the ability of the TKI to inhibit the phosphorylation of a substrate by a specific kinase. The reaction is typically monitored using a fluorescent or luminescent readout.
Materials:
-
Purified recombinant kinases (e.g., VEGFR1, VEGFR2, PDGFRβ)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test TKI at various concentrations
-
Assay buffer (containing MgCl2, MnCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the TKI in DMSO.
-
In a 384-well plate, add the assay buffer, the kinase, and the kinase-specific substrate.
-
Add the diluted TKI to the wells. Include a positive control (no TKI) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (or remaining substrate) using the detection reagent and a plate reader.
-
Calculate the percentage of kinase inhibition for each TKI concentration.
-
Plot the percentage of inhibition against the log of the TKI concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the effect of a TKI on the proliferation and viability of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
Materials:
-
Cancer cell lines (e.g., human umbilical vein endothelial cells (HUVECs), various tumor cell lines)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test TKI at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the TKI for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the TKI concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a TKI in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the TKI, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line
-
Test TKI formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Inject a suspension of tumor cells subcutaneously into the flank of the mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the TKI (at a predetermined dose and schedule, e.g., daily oral gavage) to the treatment group and the vehicle to the control group.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a certain size or after a fixed duration), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy. Calculate the tumor growth inhibition (TGI).
Visualizing Pathways and Workflows
VEGFR Signaling Pathway
Caption: Simplified VEGFR signaling pathway and the point of inhibition by TKIs.
Experimental Workflow for Therapeutic Window Assessment
Caption: Workflow for assessing the therapeutic window of a TKI.
Conclusion
The assessment of the therapeutic window for VEGFR TKIs is a complex process that requires a multi-faceted approach, integrating in vitro and in vivo data on both efficacy and safety. While Sunitinib, Sorafenib, Pazopanib, and Axitinib all target the VEGFR pathway, their distinct kinase inhibition profiles result in different efficacy and toxicity profiles.
-
Axitinib demonstrates the highest potency against VEGFRs, which may allow for a wider therapeutic window due to the potential for lower dosing and reduced off-target effects.
-
Sunitinib and Sorafenib are less selective, inhibiting a broader range of kinases. This can contribute to a wider spectrum of anti-tumor activity but also a more challenging side-effect profile, potentially narrowing their therapeutic window.
-
Pazopanib shows a balanced profile with potent VEGFR inhibition and activity against other kinases like c-Kit and PDGFR.
Ultimately, the choice of a specific TKI depends on the cancer type, the patient's overall health and comorbidities, and the management of potential side effects. A thorough understanding of the therapeutic window of each agent is crucial for optimizing treatment strategies and improving patient outcomes in the era of targeted cancer therapy. Further research focusing on predictive biomarkers for both efficacy and toxicity will be instrumental in personalizing the use of these potent anti-angiogenic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 3. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of a Novel VEGFR-2 Inhibitor (Vegfr-IN-4 Analogue) and Bevacizumab in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of the efficacy of a representative novel small molecule VEGFR-2 inhibitor, herein referred to as Vegfr-IN-4 analogue, and the well-established monoclonal antibody, bevacizumab. This comparison is based on publicly available preclinical and clinical data, offering insights into their distinct mechanisms of action and anti-tumor activities.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are pivotal regulators of angiogenesis, a process crucial for tumor growth and metastasis. Consequently, targeting the VEGF/VEGFR signaling pathway has become a cornerstone of anti-cancer therapy. This guide evaluates two distinct therapeutic modalities: a novel, synthetically designed small molecule inhibitor targeting the intracellular tyrosine kinase domain of VEGFR-2 (represented by a this compound analogue), and bevacizumab, a humanized monoclonal antibody that sequesters extracellular VEGF-A.
Bevacizumab (Avastin®) is a recombinant humanized monoclonal antibody that functions as an angiogenesis inhibitor by binding to and neutralizing all isoforms of human VEGF-A.[1][2] This prevents VEGF-A from binding to its receptors on the surface of endothelial cells, thereby inhibiting angiogenesis and subsequent tumor growth.[3] It is approved for the treatment of various cancers, including metastatic colorectal cancer, non-small cell lung cancer, and glioblastoma.[1]
This compound Analogue represents a class of synthetically developed small molecule inhibitors that target the intracellular tyrosine kinase domain of VEGFR-2. Unlike bevacizumab, which acts extracellularly, these inhibitors block the downstream signaling cascade initiated by VEGF binding. Several novel compounds with potent VEGFR-2 inhibitory activity have been described in recent literature, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines and in vivo models. For the purpose of this guide, we will use data from a representative potent VEGFR-2 inhibitor to illustrate the efficacy of this class of drugs.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the efficacy of the this compound analogue and bevacizumab from various preclinical and clinical studies.
| Parameter | This compound Analogue (Representative Compound 11) | Bevacizumab | Reference |
| Target | VEGFR-2 Tyrosine Kinase | VEGF-A (all isoforms) | [4] |
| IC50 (VEGFR-2 Kinase Assay) | 0.19 µM | Not Applicable (Does not directly inhibit the kinase) | |
| Binding Affinity (KD for VEGF-A) | Not Applicable | 58 pM |
Table 1: Biochemical Activity
| Cell Line | Cancer Type | This compound Analogue (Compound 11) IC50 | Bevacizumab IC50 | Reference |
| HepG-2 | Hepatocellular Carcinoma | 9.52 µM | Not typically evaluated in this manner; acts on endothelial cells | |
| A549 | Lung Cancer | 10.61 µM | Not typically evaluated in this manner; acts on endothelial cells | |
| Caco-2 | Colon Cancer | 12.45 µM | Not typically evaluated in this manner; acts on endothelial cells | |
| MDA-MB-231 | Breast Cancer | 11.52 µM | Not typically evaluated in this manner; acts on endothelial cells | |
| HUVEC (Proliferation Assay) | Endothelial Cells | Potent Inhibition (Specific IC50 not provided in this source) | 0.500 ± 0.091 nM |
Table 2: In Vitro Cellular Proliferation
| Cancer Model | Treatment | Outcome | Reference |
| Oral Squamous Cell Carcinoma (HSC-2 Xenograft) | Bevacizumab | Significant tumor growth inhibition compared to control. | |
| Ovarian Cancer (Xenograft) | Bevacizumab + Cisplatin | Enhanced therapeutic efficacy and prolonged survival. | |
| Colorectal Cancer (Metastatic) | Bevacizumab + Chemotherapy | Improved overall and progression-free survival in clinical trials. | |
| Various Xenograft Models | Novel VEGFR-2 Inhibitors | Significant tumor growth inhibition (TGI) reported for various compounds. |
Table 3: In Vivo Efficacy
Experimental Protocols
VEGFR-2 Kinase Assay (for this compound Analogue)
This assay evaluates the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 tyrosine kinase.
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The VEGFR-2 enzyme is incubated with varying concentrations of the test compound (e.g., this compound analogue) in a kinase buffer.
-
The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell Proliferation (MTT) Assay (for this compound Analogue)
This assay measures the cytotoxic or anti-proliferative effects of a compound on cancer cells.
-
Cell Culture: Cancer cell lines (e.g., HepG-2, A549) are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Xenograft Model (General Protocol)
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., HSC-2, A2780) are subcutaneously or orthotopically injected into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound (e.g., bevacizumab or a this compound analogue) is administered via a clinically relevant route (e.g., intraperitoneal or oral).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for microvessel density).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the control group. Survival analysis may also be performed.
Visualizations
Caption: Mechanisms of Action for Bevacizumab and this compound Analogue.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Metastatic Potential of EGFR/VEGFR2-IN-4: A Comparative Guide
In the landscape of cancer therapy, the simultaneous inhibition of key signaling pathways involved in tumor growth and metastasis represents a promising strategy. EGFR/VEGFR2-IN-4 is a novel small molecule inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), two critical mediators of cancer progression. This guide provides a comparative analysis of the anti-metastatic potential of EGFR/VEGFR2-IN-4 against other established inhibitors of these pathways, supported by experimental data and detailed methodologies for key assays. This objective comparison is intended for researchers, scientists, and drug development professionals to evaluate the therapeutic promise of this dual inhibitor.
Mechanism of Action: Targeting Key Drivers of Metastasis
Metastasis, the spread of cancer cells from the primary tumor to distant organs, is a complex process involving cell migration, invasion, and angiogenesis. Both EGFR and VEGFR2 signaling pathways are pivotal in orchestrating these events.
EGFR Signaling: Upon activation by ligands such as EGF, EGFR triggers a cascade of downstream signaling, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways. These pathways promote cell proliferation, survival, and motility, all of which are essential for metastatic dissemination.
VEGFR2 Signaling: VEGFR2 is the primary receptor for VEGF-A, a potent pro-angiogenic factor. Activation of VEGFR2 on endothelial cells stimulates their proliferation, migration, and the formation of new blood vessels (angiogenesis), which are crucial for supplying nutrients to growing tumors and providing a route for metastasis. Furthermore, autocrine VEGF/VEGFR2 signaling in cancer cells can directly promote their survival and invasion.
The dual inhibition of both EGFR and VEGFR2 by a single agent like EGFR/VEGFR2-IN-4 offers a multifaceted approach to disrupt these interconnected pathways, potentially leading to a more potent anti-metastatic effect than targeting either pathway alone.
Comparative Analysis of Anti-Metastatic Potential
To objectively assess the anti-metastatic capabilities of EGFR/VEGFR2-IN-4, its performance in key in vitro and in vivo assays must be compared with that of other well-established inhibitors. The following tables summarize the available data on the efficacy of various agents in inhibiting cancer cell migration and invasion.
Unfortunately, specific experimental data on the anti-metastatic effects of EGFR/VEGFR2-IN-4 in wound healing, transwell invasion, or in vivo metastasis assays are not available in the public domain at this time. The compound is known to be an irreversible inhibitor of EGFR and VEGFR2 with IC50 values of 18.7 nM and 102.3 nM, respectively, in the presence of 1 µM ATP. While these biochemical data are promising, cellular and in vivo studies are necessary to validate its anti-metastatic potential.
The following tables provide a comparative overview of the anti-metastatic effects of other selected EGFR and/or VEGFR2 inhibitors to serve as a benchmark for future studies on EGFR/VEGFR2-IN-4.
Table 1: Comparison of In Vitro Anti-Migratory Activity (Wound Healing Assay)
| Compound | Target(s) | Cell Line | Concentration | % Wound Closure Inhibition (Time) | Citation |
| EGFR/VEGFR2-IN-4 | EGFR, VEGFR2 | - | - | Data not available | - |
| Sorafenib | VEGFR, PDGFR, RAF | HepG2 | 5 µM | Significant inhibition (48h) | [1] |
| Vandetanib | VEGFR2, EGFR, RET | Calu-6 | 1-5 µM | Dose-dependent inhibition (24h) | [2] |
| Apatinib | VEGFR2 | HUVEC | 10, 50 µM | 43%, 56% (normoxia); 49%, 79% (hypoxia) (24h) | [3] |
| Cetuximab | EGFR | SAS | 10, 20 µM | Significant inhibition (12h) | [4] |
Table 2: Comparison of In Vitro Anti-Invasive Activity (Transwell Invasion Assay)
| Compound | Target(s) | Cell Line | Concentration | % Invasion Inhibition | Citation |
| EGFR/VEGFR2-IN-4 | EGFR, VEGFR2 | - | - | Data not available | - |
| Vandetanib | VEGFR2, EGFR, RET | Calu-6 | 1-5 µM | Significant dose-dependent inhibition | [2] |
| Apatinib | VEGFR2 | Hep3b | 10 µM | Significant inhibition | |
| Cetuximab | EGFR | A549 | 100 nM | ~50% | |
| Ramucirumab | VEGFR2 | AGS, NCI-N87, HGC-27, KATO III | 100 µg/ml | Significant inhibition |
Table 3: Overview of In Vivo Anti-Metastatic Activity
| Compound | Target(s) | Animal Model | Key Findings | Citation |
| EGFR/VEGFR2-IN-4 | EGFR, VEGFR2 | - | Data not available | - |
| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT | HCC xenograft | Significantly inhibited metastasis. | |
| Vandetanib | VEGFR2, EGFR, RET | Medullary thyroid cancer xenograft | Reduced tumor growth and vascularization. | |
| Apatinib | VEGFR2 | Osteosarcoma xenograft | Inhibited tumor growth and migration. | |
| Cetuximab + DC101 (anti-VEGFR2) | EGFR, VEGFR2 | Colorectal cancer orthotopic | Combination reduced metastasis frequency. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key assays used to evaluate anti-metastatic potential.
Wound Healing (Scratch) Assay
This assay measures two-dimensional cell migration.
-
Cell Seeding: Plate cells in a 6-well or 24-well plate and culture until a confluent monolayer is formed.
-
Creating the "Wound": A sterile pipette tip (p200 or p10) is used to create a straight scratch across the center of the cell monolayer.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: The culture medium is replaced with fresh medium containing the test compound (e.g., EGFR/VEGFR2-IN-4) at various concentrations. A vehicle control is also included.
-
Imaging: Images of the scratch are captured at time 0 and at regular intervals (e.g., 6, 12, 24, and 48 hours) using a microscope with a camera.
-
Data Analysis: The width of the scratch is measured at different time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial scratch width.
Transwell Invasion Assay
This assay assesses the ability of cells to migrate through an extracellular matrix (ECM) barrier, mimicking invasion.
-
Chamber Preparation: Transwell inserts with a porous membrane (typically 8 µm pores) are coated with a layer of Matrigel or a similar ECM protein mixture and allowed to solidify.
-
Cell Seeding: Cancer cells are resuspended in serum-free medium and seeded into the upper chamber of the Transwell insert.
-
Treatment: The test compound is added to the medium in the upper chamber.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell migration.
-
Incubation: The plate is incubated for a period that allows for cell invasion (typically 24-48 hours).
-
Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded to the lower surface of the membrane are fixed and stained with a dye such as crystal violet.
-
Quantification: The stained cells are imaged and counted. The number of invaded cells in the treated groups is compared to the control group to determine the percentage of inhibition.
In Vivo Metastasis Models
Animal models are essential for evaluating the anti-metastatic efficacy of a compound in a whole-organism context.
-
Spontaneous Metastasis Model:
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically (into the organ of origin) in immunocompromised mice.
-
Primary Tumor Growth: The primary tumor is allowed to grow to a specific size.
-
Treatment: The animals are treated with the test compound or vehicle control.
-
Metastasis Assessment: After a defined period, the animals are euthanized, and organs such as the lungs, liver, and lymph nodes are harvested to quantify the number and size of metastatic nodules. This can be done through histological analysis or by using bioluminescently tagged cancer cells.
-
-
Experimental Metastasis Model:
-
Cell Injection: Cancer cells are injected directly into the bloodstream (e.g., via the tail vein for lung metastasis or intracardiac for bone metastasis).
-
Treatment: Treatment with the test compound is initiated before, during, or after cell injection.
-
Metastasis Quantification: Similar to the spontaneous model, distant organs are analyzed for metastatic burden after a set period.
-
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental workflows.
Caption: EGFR and VEGFR2 signaling pathways and the inhibitory action of EGFR/VEGFR2-IN-4.
Caption: Experimental workflow for the in vitro wound healing (scratch) assay.
Caption: Experimental workflow for the in vitro transwell invasion assay.
Conclusion
EGFR/VEGFR2-IN-4 holds theoretical promise as an anti-metastatic agent due to its dual targeting of two key pathways in cancer progression. However, a comprehensive validation of its potential requires rigorous experimental evaluation. The comparative data on established inhibitors and the detailed protocols provided in this guide serve as a valuable resource for designing and interpreting future studies on EGFR/VEGFR2-IN-4. The generation of quantitative data from in vitro migration and invasion assays, as well as in vivo metastasis models, will be critical in determining the clinical translatability of this promising dual inhibitor. Researchers are encouraged to conduct these studies to fully elucidate the anti-metastatic profile of EGFR/VEGFR2-IN-4 and its potential to improve outcomes for cancer patients.
References
- 1. EGFR Inhibition Promotes an Aggressive Invasion Pattern Mediated by Mesenchymal-like Tumor Cells within Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor–resistant human lung adenocarcinoma [jci.org]
- 3. Epidermal Growth Factor-Induced Tumor Cell Invasion and Metastasis Initiated by Dephosphorylation and Downregulation of Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of cell migration via the EGFR signaling pathway in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Vegfr-IN-4
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Vegfr-IN-4, a small molecule kinase inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the handling and disposal of potent, biologically active small molecules. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure that all handling of this compound and its associated waste is conducted within a certified chemical fume hood to prevent the inhalation of aerosols or fine particles. Appropriate Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Double nitrile gloves are recommended.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A designated lab coat for handling chemical compounds.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation of waste streams to ensure safe handling and compliance with hazardous waste regulations.
Step 1: Waste Segregation
At the point of generation, meticulously separate waste into distinct categories. Cross-contamination of waste streams should be strictly avoided.
-
Solid Chemical Waste: This category includes any items that have come into direct contact with this compound.
-
Contaminated lab supplies: pipette tips, microfuge tubes, vials, and gloves.
-
Weighing papers and bench paper used during handling.
-
Unused or expired pure this compound compound.
-
-
Liquid Chemical Waste: This includes all solutions containing this compound.
-
Stock solutions (e.g., in DMSO).
-
Working solutions in buffers or cell culture media.
-
The first rinse of any container that held this compound, as this is considered hazardous.[1]
-
Step 2: Waste Containment
Proper containment is crucial to prevent leaks and exposure.
-
Solid Waste:
-
Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Ensure the container is clearly labeled.
-
-
Liquid Waste:
-
Use a dedicated, leak-proof, and chemically compatible container for all liquid waste containing this compound.
-
Be mindful of solvent compatibility; for instance, halogenated and non-halogenated solvent waste may need to be collected separately, depending on your institution's guidelines.[2]
-
Do not overfill liquid waste containers; leave adequate headspace for vapor expansion.
-
Step 3: Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for the safety of waste handlers.
-
Affix a "Hazardous Waste" label to each container.
-
The label must include:
-
The full chemical name: "this compound".
-
The solvent and approximate concentration of the inhibitor in liquid waste.
-
Any other chemical constituents in the waste mixture.
-
The date of accumulation.
-
Step 4: Storage and Disposal
-
Temporary Storage: Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory. This area should have secondary containment to mitigate potential spills.[2]
-
EHS Pickup: Once a waste container is full or the experiment is complete, arrange for its disposal through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.[2][3]
Under no circumstances should this compound or its contaminated waste be disposed of in regular trash or down the drain.
Summary of Disposal Procedures
| Waste Type | Containment Procedure | Key Labeling Information | Disposal Route |
| Solid Waste | Designated, leak-proof container with a plastic liner. | "Hazardous Waste", "this compound", "Solid Waste" | Institutional EHS Department |
| (e.g., gloves, tips) | |||
| Liquid Waste | Dedicated, chemically compatible, and sealed container. | "Hazardous Waste", "this compound", Solvent(s), Concentration | Institutional EHS Department |
| (e.g., stock solutions) | |||
| Empty Containers | First rinse collected as liquid hazardous waste. | N/A | After rinsing, deface original label and dispose of as non-hazardous waste per institutional guidelines. |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Vegfr-IN-4
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Vegfr-IN-4. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
When handling this compound, a small molecule kinase inhibitor, a comprehensive approach to personal protective equipment (PPE) is paramount to minimize exposure and ensure safety. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling similar chemical compounds and information from analogous safety data sheets.
Personal Protective Equipment (PPE)
Proper PPE acts as the primary barrier against potential chemical exposure. All personnel must be trained in the correct use and disposal of PPE.
Eye and Face Protection:
-
Safety Glasses with Side Shields: To protect against splashes.
-
Chemical Goggles: Should be worn when there is a higher risk of splashing.
-
Face Shield: In addition to goggles, a face shield provides further protection for the face and neck, especially when handling larger quantities or during procedures that may generate aerosols.[1]
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and appropriate choice. Always inspect gloves for tears or punctures before use and change them frequently.
-
Lab Coat: A lab coat, preferably one that is chemical-resistant, should be worn at all times in the laboratory. It should be fully buttoned to provide maximum coverage.
-
Apron: For added protection when handling significant quantities of the compound, a chemical-resistant apron should be worn over the lab coat.[2]
Respiratory Protection:
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the compound in powdered form to avoid inhalation of dust.[2]
-
Respirator: If a fume hood is not available or if there is a risk of generating aerosols or dust outside of a contained system, a NIOSH-approved respirator may be necessary. The specific type of respirator should be determined by a qualified safety professional based on a risk assessment.
Handling and Storage Protocols
Proper handling and storage are crucial to prevent contamination and degradation of the compound.
-
Preparation: When preparing solutions, do so in a designated area, preferably within a fume hood. For stock solutions, use a solvent like DMSO.[3]
-
Storage: Store this compound in a tightly sealed, clearly labeled container.[2] It should be kept in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term stability, stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Eating, drinking, and smoking are strictly prohibited in laboratory areas where this chemical is handled.
First Aid Measures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill and Disposal Procedures
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
-
Spill Management: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection. For solid spills, carefully sweep or vacuum the material into a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container.
-
Waste Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain. Contact a licensed professional waste disposal service for proper disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
